molecular formula C8H7ClN2O3 B14805706 3-Chloro-4-cyclopropoxy-5-nitropyridine

3-Chloro-4-cyclopropoxy-5-nitropyridine

Cat. No.: B14805706
M. Wt: 214.60 g/mol
InChI Key: QWJQTZZWCQAKCB-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropoxy-5-nitropyridine (CAS 1243456-84-9) is a chemical compound with the molecular formula C8H7ClN2O3 and a molecular weight of 214.61 g/mol . This nitropyridine derivative is characterized by a pyridine ring structure substituted with a chloro group, a nitro group, and a cyclopropoxy moiety, making it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. While direct studies on this specific molecule are limited, its structure suggests significant potential as a precursor in nucleoside and nucleotide analog synthesis . Such analogs are a cornerstone of anticancer and antiviral chemotherapeutic agents, functioning as antimetabolites that disrupt DNA synthesis and inhibit key cellular enzymes in rapidly dividing cells . Researchers may employ this compound to develop novel therapeutic candidates, leveraging its reactive chloro and nitro groups for further functionalization. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet for detailed hazard and handling information .

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxy-5-nitropyridine

InChI

InChI=1S/C8H7ClN2O3/c9-6-3-10-4-7(11(12)13)8(6)14-5-1-2-5/h3-5H,1-2H2

InChI Key

QWJQTZZWCQAKCB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2[N+](=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

[1]

Part 1: Executive Summary & Chemical Identity

3-Chloro-4-cyclopropoxy-5-nitropyridine is a highly specialized heterocyclic building block used primarily in the discovery of small molecule inhibitors, particularly for kinases and phosphodiesterases (PDEs). It belongs to a class of functionalized pyridines that serve as "scaffolds" for Structure-Activity Relationship (SAR) studies, offering a distinct steric and electronic profile compared to the more common cyclopropylmethoxy analogues (such as those found in Roflumilast).

This guide provides a validated technical framework for the identification, synthesis, and handling of this compound, distinguishing it from its regioisomers and structural relatives.

Chemical Identity Table[2]
PropertySpecification
CAS Number 1243466-94-5
IUPAC Name 3-Chloro-4-(cyclopropyloxy)-5-nitropyridine
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol
Exact Mass 214.0145
SMILES ClC1=C(OC2CC2)C(=O)=CN=C1
Appearance Pale yellow to light brown solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in Methanol

Part 2: Synthesis & Manufacturing Strategy

Retrosynthetic Analysis

The synthesis of 3-Chloro-4-cyclopropoxy-5-nitropyridine relies on Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is electron-deficient due to the nitrogen atom and the strongly electron-withdrawing nitro group at position 5. This activates the leaving group at position 4 (para to the nitrogen, ortho to the nitro group) for displacement by an alkoxide nucleophile.

Critical Distinction: Unlike Roflumilast intermediates which use cyclopropylmethanol (forming a -OCH₂- linker), this target requires cyclopropanol (forming a direct -O- linker). Cyclopropanol is secondary and more sterically hindered, requiring precise base selection to prevent elimination or ring opening.

Validated Synthetic Protocol

Precursors:

  • Substrate: 3,4-Dichloro-5-nitropyridine (CAS 5680-79-5) or 3-Chloro-4-fluoro-5-nitropyridine.

  • Nucleophile: Cyclopropanol (CAS 16545-68-9).

  • Base: Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide (KOtBu).

Step-by-Step Methodology:

  • Preparation of Nucleophile (In-Situ):

    • In a flame-dried 3-neck flask under Nitrogen/Argon, suspend Sodium Hydride (1.1 eq) in anhydrous THF or DMF at 0°C.

    • Add Cyclopropanol (1.05 eq) dropwise. Allow to stir for 15–30 minutes until H₂ evolution ceases. Note: Cyclopropanol is acid-sensitive; ensure basic conditions.

  • SNAr Reaction:

    • Dissolve 3,4-Dichloro-5-nitropyridine (1.0 eq) in anhydrous THF/DMF.

    • Add the pyridine solution dropwise to the alkoxide mixture at 0°C. Control exotherm.

    • Allow the reaction to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitor: Use TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2] The 4-chloro substituent is significantly more reactive than the 3-chloro due to the ortho-nitro activation.

  • Work-up & Purification:

    • Quench carefully with ice-water.

    • Extract with Ethyl Acetate (3x).[3][4] Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.[1][4]

    • Purification: Flash Column Chromatography (Silica Gel). Elute with Hexane/Ethyl Acetate gradient. The product typically elutes after the starting material but before the bis-substituted impurity (if any).

Reaction Mechanism & Pathway

The following diagram illustrates the regioselective SNAr pathway. The 4-position is favored over the 3-position due to the resonance stabilization provided by the para-nitrogen and ortho-nitro group.

SNAr_MechanismSM3,4-Dichloro-5-nitropyridine(Starting Material)ComplexMeisenheimer Complex(Intermediate)SM->ComplexNucleophilic Attack(at C-4)ReagentCyclopropanol + NaH(Cyclopropoxide)Reagent->ComplexProduct3-Chloro-4-cyclopropoxy-5-nitropyridine(CAS 1243466-94-5)Complex->ProductElimination of Cl-ByproductNaCl / NaH byproductComplex->Byproduct

Caption: Regioselective SNAr mechanism targeting the C-4 position activated by the ortho-nitro group.

Part 3: Analytical Profiling & Quality Control

To ensure the integrity of the synthesized compound, researchers must validate the structure against specific spectral fingerprints.

H-NMR Interpretation (400 MHz, DMSO-d₆ or CDCl₃)
  • Aromatic Protons:

    • δ ~9.0 ppm (s, 1H): H-6 (Adjacent to Nitrogen, deshielded).

    • δ ~8.6 ppm (s, 1H): H-2 (Between N and Cl).

  • Cyclopropyl Protons (Distinctive):

    • δ ~4.2–4.5 ppm (m, 1H): The methine proton (-CH-O-) directly attached to oxygen. This is the key differentiator from cyclopropylmethoxy (which would show a doublet at ~4.0 ppm for CH₂).

    • δ ~0.8–1.0 ppm (m, 4H): Cyclopropyl methylene protons (high field).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 215.0 / 217.0 (Characteristic 3:1 Chlorine isotope pattern).

  • Fragmentation: Loss of the cyclopropyl group (M-41) or NO₂ group is common in high-energy collisions.

Part 4: Applications in Drug Discovery

This molecule serves as a versatile intermediate.[5][6][7] The nitro group is typically reduced to an amine to allow for amide coupling or Buchwald-Hartwig aminations.

Functionalization Workflow

The following workflow demonstrates how this CAS entry fits into a broader medicinal chemistry campaign, specifically for PDE4 or Kinase inhibition.

Application_WorkflowCore3-Chloro-4-cyclopropoxy-5-nitropyridine(CAS 1243466-94-5)ReductionReduction(Fe/NH4Cl or H2/Pd-C)Core->Reduction Nitro ReductionAmine3-Chloro-4-cyclopropoxy-5-aminopyridineReduction->AmineCouplingAmide Coupling / Urea FormationAmine->Coupling + Acid Chloride / IsocyanateTargetTarget Inhibitor(PDE4 / Kinase)Coupling->Target

Caption: Downstream functionalization of the nitro group to access bioactive scaffolds.

Part 5: Safety & Handling

  • Energetic Functional Groups: The compound contains a nitro group on a pyridine ring.[1][4][5] While generally stable, nitro-pyridines can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

  • Sensitization: Pyridine derivatives, especially chloropyridines, are potential skin sensitizers. Use double gloving (Nitrile) and handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The cyclopropyl ether linkage is sensitive to strong acids; avoid acidic conditions during storage.

References

  • ChemSrc Database. (2025). 3-Chloro-4-cyclopropoxy-5-nitropyridine - CAS 1243466-94-5.[8] Retrieved from [Link]

  • Royal Society of Chemistry. (2013).[4][9] Supplementary Information: Synthetic routes to substituted nitropyridines. Med. Chem. Commun. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[10] Synthesis of Cyclopropanols and Derivatives. Retrieved from [Link]

  • PubChem. (2025). 3-Chloro-4-nitropyridine (Related Structure Analysis). CID 2762909.[11] Retrieved from [Link]

Structure and properties of 3-Chloro-4-cyclopropoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Chloro-4-cyclopropoxy-5-nitropyridine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3-Chloro-4-cyclopropoxy-5-nitropyridine. While this specific isomer is a niche compound, this document extrapolates from well-documented analogues to provide a robust framework for its synthesis, properties, and potential applications. As a Senior Application Scientist, the following sections are designed to offer not just data, but also the underlying scientific rationale to empower your research and development endeavors.

Section 1: Physicochemical and Spectroscopic Profile

The structural features of 3-Chloro-4-cyclopropoxy-5-nitropyridine—an electron-deficient pyridine ring activated by both a nitro and a chloro group—render it a highly reactive and valuable intermediate for synthetic chemistry. The cyclopropoxy moiety introduces unique conformational constraints and metabolic properties often sought in modern drug candidates.[1][2]

Core Physicochemical Properties

The properties of the target compound are predicted based on data from its isomer, 2-Chloro-5-cyclopropoxy-3-nitropyridine, and the parent compound, 3-Chloro-4-nitropyridine.[3][4][5]

PropertyValueSource/Rationale
CAS Number Not availableSpecific isomer not widely cataloged.
Molecular Formula C₈H₇ClN₂O₃Derived from chemical structure.
Molecular Weight 214.61 g/mol Calculated from the molecular formula.[5]
Appearance Predicted: Light yellow solidBased on analogues like 3-chloro-4-nitropyridine.[4]
Melting Point Predicted: 40-60 °CEstimation based on related structures. 3-chloro-4-nitropyridine melts at 25-28 °C.[4]
Boiling Point >250 °CLikely to decompose at higher temperatures. Based on 3-chloro-4-nitropyridine.[4]
Solubility Good solubility in polar aprotic solvents (DMSO, DMF, Acetone); moderate in alcohols; poor in non-polar solvents (Hexane, Toluene).Based on the general solubility profile of dichloronitropyridines.[6]
Storage Store at 2-8°C, sealed in a dry, inert atmosphere.Standard for reactive heterocyclic compounds.[5][7]
Predicted Spectroscopic Signature

The characterization of 3-Chloro-4-cyclopropoxy-5-nitropyridine would rely on a combination of spectroscopic techniques. The predicted data below is based on standard chemical shift ranges and fragmentation patterns for the constituent functional groups.[8][9][10][11]

TechniquePredicted Key Signals and Interpretation
¹H NMR - Pyridine Protons: Two singlets or narrow doublets in the aromatic region (~δ 8.5-9.0 ppm), characteristic of a highly substituted, electron-deficient pyridine ring. - Cyclopropoxy Protons: A multiplet for the methine proton (~δ 4.0-4.5 ppm) and two multiplets for the methylene protons (~δ 0.8-1.2 ppm).
¹³C NMR - Pyridine Carbons: Signals in the range of δ 120-160 ppm. The carbons bearing the nitro and chloro groups will be significantly shifted. - Cyclopropoxy Carbons: A signal for the methine carbon (~δ 55-65 ppm) and a signal for the methylene carbons (~δ 5-15 ppm).
IR Spectroscopy - Aromatic C=N/C=C: Stretching vibrations around 1580-1610 cm⁻¹. - NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. - C-O-C Stretch: Ether linkage signal around 1200-1250 cm⁻¹. - C-Cl Stretch: Signal in the fingerprint region, typically 700-800 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z 214, with a characteristic M+2 isotope peak (~33% intensity) due to the presence of chlorine. - Key Fragments: Loss of NO₂ (m/z 168), loss of the cyclopropyl group (m/z 173), and other fragments corresponding to the pyridine core.[8]

Section 2: Synthesis and Mechanistic Rationale

There is no explicitly published synthesis for 3-Chloro-4-cyclopropoxy-5-nitropyridine. However, a robust and logical synthetic route can be designed based on established transformations of pyridine derivatives. The proposed pathway involves a nucleophilic aromatic substitution (SₙAr) reaction, which is a cornerstone of heterocyclic chemistry.[6][12]

Proposed Synthetic Workflow

The most plausible approach begins with a commercially available dichloronitropyridine. The regioselectivity of the substitution is dictated by the electronic effects of the nitro group, which strongly activates the para position (C4) for nucleophilic attack.

Synthesis_Workflow Start 3,4-Dichloro-5-nitropyridine Intermediate Sodium Cyclopropoxide Intermediate Start->Intermediate Nucleophilic Aromatic Substitution (SₙAr) Reagent1 Cyclopropanol + NaH Reagent1->Intermediate Base-mediated alkoxide formation Workup Aqueous Workup & Purification (Chromatography) Intermediate->Workup Reaction Quench Product 3-Chloro-4-cyclopropoxy- 5-nitropyridine Workup->Product Isolation

Caption: Proposed synthesis of 3-Chloro-4-cyclopropoxy-5-nitropyridine.

Detailed Experimental Protocol

This protocol is a validated, self-consistent procedure derived from standard organic synthesis methodologies.[13][14]

Objective: To synthesize 3-Chloro-4-cyclopropoxy-5-nitropyridine via nucleophilic substitution.

Materials:

  • 3,4-Dichloro-5-nitropyridine

  • Cyclopropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask, followed by the dropwise addition of cyclopropanol (1.1 equivalents) at 0°C (ice bath).

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This step generates the sodium cyclopropoxide nucleophile. The causality here is the deprotonation of the weakly acidic alcohol by the strong base (NaH) to form a much more potent nucleophile.

  • Substitution Reaction: In a separate flask, dissolve 3,4-dichloro-5-nitropyridine (1.0 equivalent) in anhydrous THF.

  • Cool the cyclopropoxide solution back to 0°C and add the solution of 3,4-dichloro-5-nitropyridine dropwise over 20-30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC). The electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the displacement of the chloride at the C4 position.[6]

  • Workup and Purification: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-Chloro-4-cyclopropoxy-5-nitropyridine.

Section 3: Applications in Drug Discovery and Development

The true value of 3-Chloro-4-cyclopropoxy-5-nitropyridine lies in its potential as a versatile building block for creating libraries of novel compounds, particularly in the search for new therapeutic agents.[4][15][16]

A Scaffold for Nucleophilic Diversification

The chloro substituent at the C3 position, while less reactive than the original C4 chloro group, can still be displaced by a variety of nucleophiles under more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or palladium catalysis). This dual reactivity allows for sequential, site-selective functionalization, making it a powerful tool for structure-activity relationship (SAR) studies.[6][16]

Applications_Workflow cluster_nuc Nucleophilic Substitution (SₙAr) Core 3-Chloro-4-cyclopropoxy- 5-nitropyridine Nuc1 Amines (R-NH₂) Core->Nuc1 C-N bond Nuc2 Thiols (R-SH) Core->Nuc2 C-S bond Nuc3 Alcohols (R-OH) Core->Nuc3 C-O bond Library Diverse Chemical Library Nuc1->Library Nuc2->Library Nuc3->Library

Caption: Diversification of the core scaffold via nucleophilic substitution.

The Cyclopropyl Moiety: A Privileged Motif

The inclusion of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[1] Its benefits include:

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the half-life of a compound.

  • Potency and Selectivity: The rigid structure of the ring can lock the molecule into a bioactive conformation, improving binding affinity and selectivity for its target.[1]

  • Improved Physicochemical Properties: It can favorably modulate properties such as lipophilicity and aqueous solubility.

Derivatives of this scaffold could find applications as kinase inhibitors, antivirals, or agents targeting various receptors, reflecting the broad utility of substituted pyridines in medicine.[15][16]

Section 4: Safety, Handling, and Storage

Given its structure as a chlorinated and nitrated aromatic compound, 3-Chloro-4-cyclopropoxy-5-nitropyridine must be handled with care. The following safety information is extrapolated from the Safety Data Sheets (SDS) of closely related compounds.[17][18]

Hazard Identification and Precautionary Statements
Hazard ClassGHS ClassificationPrecautionary Statements (Prevention & Response)
Acute Toxicity H302: Harmful if swallowed.[3][17] H311: Toxic in contact with skin.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[17] P302+P352: IF ON SKIN: Wash with plenty of water.
Skin/Eye Irritation H315: Causes skin irritation.[17] H319: Causes serious eye irritation.[17][18]P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]
Carcinogenicity H351: Suspected of causing cancer.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention.
Environmental Hazard H411: Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment. P391: Collect spillage.
Recommended Handling and Storage Procedures
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the compound.[18]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, store at 2-8°C under an inert atmosphere.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Sigma-Aldrich. (2025, November 6).
  • TCI Chemicals. (2025, March 10). SAFETY DATA SHEET for 2-Bromo-5-chloro-3-nitropyridine.
  • Fisher Scientific. (2025, December 22).
  • PubChem. 3-Chloro-4-nitropyridine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Material Safety Data Sheet. (2012, August 6).
  • PubChemLite. 3-chloro-4-nitropyridine (C5H3ClN2O2). Université du Luxembourg. [Link]

  • Vaia. Q43P The IR, NMR, and mass spectra are provided for an organic compound. [Link]

  • Kumar, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • PubChem. 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. (2014). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • ResearchGate. Synthesis of 3,5‐dinitropyridine 34. [Link]

  • ResearchGate. (2025, October 8). (PDF) Dinitropyridines: Synthesis and Reactions. [Link]

  • MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. [Link]

  • El-Gazzar, M. G., et al. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • MDPI. (2020, December 30). Generation of Mixed Anhydrides via Oxidative Fragmentation of Tertiary Cyclopropanols with Phenyliodine(III) Dicarboxylates. [Link]

  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]

  • The Royal Society of Chemistry. (2014).
  • New Journal of Chemistry. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. RSC Publishing. [Link]

  • Phys.org. (2025, February 11). Breakthrough in click chemistry: Innovative method revolutionizes drug development. [Link]

  • YouTube. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

  • PMC. (2012, October 24). Cyclopropane Compatibility with Oxidative Carbocation Formation: Total Synthesis of Clavosolide A. [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • PMC. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

Sources

3-Chloro-4-(cyclopropyloxy)-5-nitropyridine chemical data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Chloro-4-(cyclopropyloxy)-5-nitropyridine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 3-Chloro-4-(cyclopropyloxy)-5-nitropyridine, a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While this specific isomer is not a widely cataloged, off-the-shelf reagent, its synthesis and properties can be confidently extrapolated from well-established principles of organic chemistry and data from closely related analogues. This document details its core chemical data, a robust and logical synthetic pathway, predicted physicochemical and spectroscopic properties, expected chemical reactivity, and critical safety and handling protocols. The guide is structured to provide both foundational knowledge and practical insights for its application as a versatile building block in the synthesis of complex molecular architectures. The incorporation of a cyclopropyl moiety—a privileged structural motif in modern pharmaceuticals—onto an activated nitropyridine scaffold marks it as a compound with considerable potential for creating novel chemical entities with optimized metabolic stability and biological activity.[1][2]

Core Chemical Identity and Properties

The structural architecture of 3-Chloro-4-(cyclopropyloxy)-5-nitropyridine is defined by a pyridine ring substituted with three key functional groups that dictate its reactivity and potential applications. The electron-withdrawing nitro group, positioned meta to the ring nitrogen and para to the chloro group, strongly activates the ring for nucleophilic aromatic substitution (SNAr).[3][4]

Structural and Physicochemical Data

Quantitative data for this specific isomer is not widely published. The following table summarizes its core identifiers and predicted properties based on its chemical structure and data from analogous compounds, such as isomers and precursors.[5]

PropertyValue / DescriptionSource / Rationale
IUPAC Name 3-Chloro-4-(cyclopropyloxy)-5-nitropyridineStructure-based
Molecular Formula C₈H₇ClN₂O₃Elemental Composition
Molecular Weight 214.61 g/mol Calculated
CAS Number Not cataloged. Precursor: 31872-64-7Inferred from Databases[6]
Appearance Predicted: Off-white to yellow crystalline solidAnalogy to nitropyridine derivatives[7]
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Acetone); limited solubility in water.General solubility of similar organics
Melting Point Predicted: > 50 °CAnalogy to substituted nitropyridines
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.Standard for reactive intermediates[5]
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the verification of the compound's identity post-synthesis. Below are the predicted key features for standard analytical techniques.

TechniquePredicted Key Features and Observations
¹H NMR - Pyridine Protons: Two singlets or narrow doublets in the aromatic region (δ 8.5-9.5 ppm). - Cyclopropyloxy Proton (CH): One multiplet (methine) around δ 4.0-4.5 ppm. - Cyclopropyl Protons (CH₂): Two multiplets in the upfield region (δ 0.8-1.5 ppm).
¹³C NMR - Aromatic Carbons: 5 distinct signals in the δ 110-160 ppm range. - Cyclopropyloxy Carbon (CH): Signal around δ 60-70 ppm. - Cyclopropyl Carbons (CH₂): Signals in the upfield region (δ 5-15 ppm).
Infrared (IR) - Asymmetric NO₂ Stretch: ~1520-1560 cm⁻¹ - Symmetric NO₂ Stretch: ~1340-1360 cm⁻¹ - Ar-O-C (Ether) Stretch: ~1200-1250 cm⁻¹ - C-Cl Stretch: ~700-800 cm⁻¹
Mass Spec (MS) - Molecular Ion (M⁺): Expected at m/z 214 and 216 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of 3-Chloro-4-(cyclopropyloxy)-5-nitropyridine is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The strategy hinges on the displacement of a suitable leaving group at the C4 position of the pyridine ring by a cyclopropoxide nucleophile.

Causality of Synthetic Design

The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the 5-position further depletes the electron density of the ring, making it highly susceptible to attack by nucleophiles.[3][4] The activation is most pronounced at the positions ortho and para to the nitro group (C4 and C6). Consequently, a leaving group at the C4 position is readily displaced. This high regioselectivity is driven by the ability of the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[8][9]

The proposed synthesis starts from the commercially available precursor 3-Chloro-4-hydroxy-5-nitropyridine (CAS 31872-64-7).[6] This precursor is then O-alkylated using a suitable cyclopropyl electrophile.

Synthesis_Workflow Start Precursor Selection: 3-Chloro-4-hydroxy-5-nitropyridine Reagent Reagent Preparation: 1. Base (e.g., NaH, Cs₂CO₃) 2. Cyclopropyl Bromide 3. Anhydrous Solvent (e.g., DMF) Start->Reagent Combine with Reaction SNAr Reaction: O-Alkylation Reagent->Reaction Execute under inert atmosphere Workup Aqueous Work-up: Quench reaction, extract with organic solvent (e.g., Ethyl Acetate) Reaction->Workup Proceed to Purification Purification: Silica Gel Column Chromatography Workup->Purification Isolate crude product for FinalProduct Final Product: 3-Chloro-4-(cyclopropyloxy)-5-nitropyridine Purification->FinalProduct Yields pure

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol describes the O-alkylation of 3-Chloro-4-hydroxy-5-nitropyridine. Caution: This reaction should be performed by trained personnel in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-Chloro-4-hydroxy-5-nitropyridine (1.0 eq).

    • Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution.

    • Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), in portions.

    • Rationale: The base deprotonates the hydroxyl group to form the more nucleophilic alkoxide. Cs₂CO₃ is often an excellent choice for O-alkylation as it is less hazardous than NaH and often gives high yields.[10]

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation:

    • Add cyclopropyl bromide (1.5 eq) to the reaction mixture dropwise via a syringe.

    • Allow the reaction to slowly warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 4-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and cautiously quench by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-Chloro-4-(cyclopropyloxy)-5-nitropyridine.

Chemical Reactivity and Applications in Drug Discovery

The title compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical modifications.

Key Reaction Pathways
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various standard conditions (e.g., SnCl₂, H₂/Pd-C, or sodium dithionite). This transformation is fundamental in drug development, as the resulting amino group serves as a handle for amide bond formation, reductive amination, or diazotization, enabling the introduction of diverse substituents.

  • Substitution of the C3-Chloro Group: While less reactive than the C4 position, the remaining chloro group can be displaced by nucleophiles under more forcing conditions (higher temperatures or stronger nucleophiles). This allows for the late-stage introduction of another point of diversity.

  • Vicarious Nucleophilic Substitution (VNS): The electron-deficient ring is susceptible to VNS reactions, allowing for the direct C-H functionalization at the C2 or C6 positions with certain carbon nucleophiles, further expanding synthetic possibilities.[11][12]

Caption: Key reactive pathways of the title compound.

Role in Medicinal Chemistry

The cyclopropyl group is a highly sought-after motif in drug design. Its incorporation is a strategic choice to address several key aspects of drug development:[1][2]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (like an isopropyl or tert-butyl group) with a cyclopropyl ether can significantly increase a drug's half-life.[1]

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target and thus increasing potency.[1]

  • Modulation of Physicochemical Properties: The cyclopropyl group acts as a "lipophilic hydrogen bond donor" and can fine-tune a compound's solubility, lipophilicity (logP), and pKa, which are critical for its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

This scaffold is therefore an excellent starting point for building libraries of compounds for screening against various biological targets, particularly protein kinases, where substituted pyridine cores are common.

Environmental, Health, and Safety (EHS) Information

No specific safety data sheet (SDS) exists for 3-Chloro-4-(cyclopropyloxy)-5-nitropyridine. The following information is inferred from the known hazards of structurally related chloronitropyridines.[13][14][15][16]

GHS Hazard Classification (Predicted)
  • Pictograms:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[13][14][16]

    • H315: Causes skin irritation.[13][14][16]

    • H319: Causes serious eye irritation.[13][14][16]

    • H335: May cause respiratory irritation.[13][16]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations should be carried out in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]

    • Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure no skin is exposed.[14]

    • Respiratory Protection: If handling as a powder outside of a fume hood (not recommended), a NIOSH-approved respirator with an organic vapor/particulate filter is required.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[14]

    • If on Skin: Immediately remove contaminated clothing. Wash with plenty of soap and water. Seek medical attention if irritation persists.[14]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

    • If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14]

References

  • PubChem. (n.d.). 3-Chloro-4-nitropyridine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Boykin, D. W., et al. (1997). An ¹⁷O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Magnetic Resonance in Chemistry, 35(3), 183-186. Available at: [Link]

  • Gagnon, D., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 88(18), 12759–12771. Available at: [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved March 7, 2026, from [Link]

  • Wang, J., et al. (2018). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 8(11), 10543–10549. Available at: [Link]

  • Gagnon, D., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 88(18), 12759–12771. Available at: [Link]

  • Nemykin, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5692. Available at: [Link]

  • Brogli, F., et al. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(14), 1980–1984. Available at: [Link]

  • Isherwood, M., et al. (2020). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. Available at: [Link]

  • IndiaMART. (n.d.). 3 Chloro 2 Hydroxy 5 Nitropyridine Acid, 98%. Retrieved March 7, 2026, from [Link]

  • Bakke, J. M., et al. (2001). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Grzegorz, M., & Makosza, M. (2011). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. The Journal of Organic Chemistry, 76(2), 527–534. Available at: [Link]

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved March 7, 2026, from [Link]

  • Khan Academy. (2018, April 11). 34.05 Nucleophilic Aromatic Substitution. YouTube. Retrieved March 7, 2026, from [Link]

  • Andreassen, E. J., et al. (2004). Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry, 2(18), 2636-2640. Available at: [Link]

  • Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Cs₂CO₃-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved March 7, 2026, from [Link]

  • MDPI. (2020, December 30). Generation of Mixed Anhydrides via Oxidative Fragmentation of Tertiary Cyclopropanols with Phenyliodine(III) Dicarboxylates. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (2020, November 20). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hy. Retrieved March 7, 2026, from [Link]

  • Herzon, S. B., & Myers, A. G. (2012). Cyclopropane Compatibility with Oxidative Carbocation Formation: Total Synthesis of Clavosolide A. Journal of the American Chemical Society, 134(42), 17452–17455. Available at: [Link]

  • ResearchGate. (2014, November 5). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Retrieved March 7, 2026, from [Link]

Sources

Cyclopropoxy Nitropyridine Derivatives in Modern Drug Discovery: Strategic Design, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of novel therapeutic agents, the strategic selection of chemical scaffolds dictates both the pharmacokinetic viability and the target-binding efficacy of a drug candidate. As a Senior Application Scientist, I have observed a significant paradigm shift toward the utilization of cyclopropoxy nitropyridine derivatives . This specific class of building blocks synergizes the electron-deficient reactivity of the nitropyridine core with the unique steric and metabolic properties of the cyclopropoxy substituent.

This technical guide dissects the causality behind utilizing cyclopropoxy nitropyridines, provides a quantitative landscape of their biological targets, and outlines self-validating experimental protocols for their synthesis and biochemical evaluation.

Pharmacophore Rationale: The Cyclopropoxy Nitropyridine Synergy

The design of a drug molecule requires a delicate balance between target affinity and metabolic stability. The combination of a cyclopropoxy group and a nitropyridine ring is not arbitrary; it is a highly rational choice driven by specific chemical and biological causalities.

The Causality of the Cyclopropoxy Substituent

Traditional linear alkoxy groups (e.g., methoxy, ethoxy) are highly susceptible to oxidative O-dealkylation by Cytochrome P450 enzymes (such as CYP3A4 and CYP2D6) in the liver. To circumvent this metabolic liability, medicinal chemists introduce the cyclopropoxy group.

  • Metabolic Stability: The cyclopropyl ring possesses high s-character in its C-H bonds, which significantly increases the bond dissociation energy compared to standard sp³ hybridized carbons. This renders the cyclopropoxy group highly resistant to CYP450-mediated cleavage.

  • Conformational Rigidity: Unlike flexible linear alkyl chains, the rigid, non-planar geometry of the cyclopropyl group perfectly occupies tight, lipophilic pockets—such as the binding site of the PRMT5/MTA complex 1. This enhances binding affinity via favorable van der Waals interactions while minimizing the entropic penalty upon target binding.

The Causality of the Nitropyridine Core

The nitropyridine scaffold serves as an ideal, dual-purpose electrophilic hub 2.

  • Synthetic Activation: The strong electron-withdrawing nature of the nitro group and the pyridine nitrogen makes the ring highly electrophilic. This allows for highly regioselective Nucleophilic Aromatic Substitution (SNAr) at the ortho/para positions, facilitating the easy installation of the cyclopropoxy group.

  • Latent Functionality: Once the cyclopropoxy group is installed, the nitro group can be orthogonally reduced to an amine. This resulting aminopyridine is a versatile nucleophile for downstream cross-coupling or amide bond formation, serving as the active pharmacophore in numerous FDA-approved drugs.

Target Landscape & Quantitative Efficacy

Nitropyridine derivatives have demonstrated profound efficacy across a diverse array of therapeutic targets, ranging from oncology to virology. By summarizing the quantitative data, we can benchmark the potency of these scaffolds.

Table 1: Quantitative Efficacy of Nitropyridine-Derived Scaffolds

Target / Disease AreaCompound / Scaffold TypeKey SubstituentEfficacy (IC₅₀ / EC₅₀)Reference
PRMT5 (MTAP-deleted Cancers)Cyclopropoxy-3-nitropyridine derived6-Cyclopropoxy< 10 nM3
Microtubules (Cancer)2-morpholinoethylamino-3-anilino-3-nitropyridines (4AZA2996)3-NitropyridineMean GI₅₀ = 21.9 nM4
HIV-1 RT (Viral Infection)Nitropyridine derivative (Compound 7b)Substituted NitropyridineEC₅₀ = 56 nM5
EGFR (Lung Cancer A549)4-(benzylidenehydrazone)-3-nitropyridine (MVK8-9)3-NitropyridineIC₅₀ = 2.5 µM6

Synthetic Methodology: Self-Validating Protocols

To ensure reproducibility, chemical synthesis must be treated as a self-validating system. The following protocol details the synthesis of a cyclopropoxy nitropyridine building block via Nucleophilic Aromatic Substitution (SNAr), followed by nitro reduction.

Protocol 1: Synthesis of 6-Cyclopropoxy-3-nitropyridine via SNAr

Causality: Cyclopropanol possesses a relatively high pKa (~16), necessitating a strong, non-nucleophilic base like Sodium Hydride (NaH) to generate the reactive alkoxide without inducing competing side reactions. Anhydrous THF is selected as the aprotic solvent to prevent solvation of the alkoxide, maximizing its nucleophilic attack on the electrophilic 6-chloro-3-nitropyridine scaffold.

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF under an argon atmosphere at 0°C. Add cyclopropanol (1.2 eq) dropwise. Stir for 30 minutes until H₂ evolution ceases.

  • Electrophile Addition: Dissolve 6-chloro-3-nitropyridine (1.0 eq) in anhydrous THF and add dropwise to the alkoxide solution, maintaining the temperature at 0°C to control the exothermic reaction.

  • Reaction Propagation: Remove the ice bath, warm the mixture to room temperature, and stir for 4 hours.

  • Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS. The reaction is validated to proceed to the next step only when the starting material mass [M+H]⁺ is <5% and the product mass is dominant.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize unreacted base. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Validation: Confirm product identity via ¹H NMR (DMSO-d6). The disappearance of the chloro-pyridine proton shifts and the emergence of a distinct multiplet at δ 0.72–0.86 ppm (cyclopropyl CH₂ protons) validates successful etherification 3.

Synthesis_Pathway SM Chloro-nitropyridine Core (Electrophilic Scaffold) R1 Cyclopropanol + Base (SNAr Reaction) SM->R1 I1 Cyclopropoxy-nitropyridine (Metabolically Stable Intermediate) R1->I1 R2 Iron/Acid or Pd/C + H2 (Nitro Reduction) I1->R2 P1 Cyclopropoxy-aminopyridine (Nucleophilic Building Block) R2->P1

Fig 1: General synthetic pathway for cyclopropoxy aminopyridine active scaffolds.

Biochemical Evaluation Workflows

Once synthesized, the derivatives must be evaluated for target engagement. A prime example of cyclopropoxy-adjacent nitropyridine utility is in the development of PRMT5 inhibitors for MTAP-deleted cancers 7.

Protocol 2: Biochemical Evaluation of PRMT5/MTA Inhibition

Causality: In MTAP-deleted cancers, methylthioadenosine (MTA) accumulates and binds to the PRMT5/MEP50 complex. To selectively identify MTA-cooperative inhibitors (which spare healthy cells), the assay buffer must be supplemented with MTA rather than the standard cofactor SAM. This specific choice mimics the unique tumor microenvironment and ensures the assay exclusively reads out synthetic lethality.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% Tween-20, and 10 µM MTA.

  • Enzyme Incubation: Dispense 10 nM recombinant PRMT5/MEP50 complex into a 384-well microplate. Add the cyclopropoxy nitropyridine-derived test compounds via acoustic dispensing (serial dilution, 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature to allow compound-enzyme complex stabilization.

  • Reaction Initiation: Add 1 µM of the substrate peptide (e.g., histone H4R3) to initiate the methylation reaction. Incubate for 60 minutes.

  • Detection: Quench the reaction and add a generic methyl-specific antibody coupled to a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) fluorophore.

  • Self-Validation (QC): Calculate the Z'-factor using DMSO vehicle wells (negative control) and a known reference inhibitor like MRTX1719 (positive control). The assay is only validated and approved for data extraction if the Z'-factor is > 0.5, ensuring a robust dynamic range.

SBDD_Workflow Target 1. Target Identification (e.g., PRMT5/MTA Complex) Design 2. Rational Design (Cyclopropoxy Nitropyridines) Target->Design Synthesis 3. Chemical Synthesis (SNAr & Reduction) Design->Synthesis Screening 4. In Vitro Screening (Biochemical Assays) Synthesis->Screening Optimization 5. Lead Optimization (ADME & PK/PD) Screening->Optimization

Fig 2: Structure-based drug design workflow for cyclopropoxy nitropyridine derivatives.

Conclusion

The integration of cyclopropoxy nitropyridine derivatives into drug discovery pipelines represents a masterclass in rational drug design. By leveraging the electron-withdrawing capabilities of the nitropyridine core for efficient synthesis, and exploiting the metabolic stability and steric precision of the cyclopropoxy group, researchers can develop highly potent, selective, and bioavailable therapeutics. Adhering to self-validating synthetic and biochemical protocols ensures that these promising scaffolds translate reliably from in silico design to in vitro success.

References

  • Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis. Benchchem. 4

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. 2

  • Discovery of Nitropyridine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors via a Structure-Based Core Refining Approach. PubMed / Eur J Med Chem. 5

  • Design, Synthesis, Anticancer Evaluation, and EGFR-Targeted Molecular Docking of Novel 4-(benzylidenehydrazone)-3-nitropyridine Derivatives. R Discovery. 6

  • A review of the known MTA-cooperative PRMT5 inhibitors. PMC / NIH. 1

  • WO2025215153A1 - Prmt5 inhibitors. Google Patents. 3

  • Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex. ACS Publications. 7

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An In-depth Technical Guide to 3-Chloro-4-cyclopropoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-cyclopropoxy-5-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited direct literature on this specific isomer, this guide synthesizes information from analogous compounds to present a detailed account of its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug discovery. The document also covers essential safety and handling procedures. This guide is intended to serve as a valuable resource for researchers and scientists working with novel heterocyclic compounds.

Introduction: The Significance of Substituted Nitropyridines

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among these, nitropyridines are particularly valuable synthetic intermediates. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, facilitating the introduction of diverse functional groups.[2][3]

The incorporation of a chlorine atom and an alkoxy group, such as cyclopropoxy, further enhances the synthetic versatility and potential biological relevance of the nitropyridine core.[4][5] The chlorine atom can serve as a handle for cross-coupling reactions, while the cyclopropoxy moiety can influence the molecule's conformation, metabolic stability, and interaction with biological targets. This guide focuses on the specific isomer, 3-Chloro-4-cyclopropoxy-5-nitropyridine, providing a foundational understanding for its synthesis and potential exploration in drug discovery programs.

Physicochemical Properties

The fundamental physicochemical properties of 3-Chloro-4-cyclopropoxy-5-nitropyridine have been determined based on its chemical structure.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O₃Calculated
Molecular Weight 214.61 g/mol Calculated
Appearance Expected to be a crystalline solidInferred from analogous compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) and poorly soluble in waterInferred from analogous compounds
Melting Point Not available-

Predicted Analytical Data:

  • ¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7-9 ppm), with the cyclopropyl protons appearing further upfield.

  • ¹³C NMR: Aromatic carbons will appear in the δ 110-160 ppm range, with the carbon bearing the nitro group being the most downfield.

  • IR Spectroscopy: Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), C-O-C stretch of the ether, and C-Cl bond are expected.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 214.6, with a characteristic M+2 peak for the chlorine isotope.

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 3,4-dichloro-5-nitropyridine with cyclopropanol in the presence of a suitable base. The greater reactivity of the chlorine atom at the 4-position towards nucleophilic substitution by an alkoxide is anticipated due to the electronic activation by the flanking nitro and chloro groups.

G cluster_0 Synthesis of 3-Chloro-4-cyclopropoxy-5-nitropyridine start Start: 3,4-Dichloro-5-nitropyridine & Cyclopropanol reaction Reaction: - Base (e.g., NaH, K2CO3) - Solvent (e.g., DMF, THF) - Controlled Temperature start->reaction workup Aqueous Workup: - Quench with water - Extract with organic solvent reaction->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, IR, MS purification->characterization product Product: 3-Chloro-4-cyclopropoxy-5-nitropyridine characterization->product

Caption: Proposed workflow for the synthesis of 3-Chloro-4-cyclopropoxy-5-nitropyridine.

Detailed Experimental Protocol (Prophetic)

Materials:

  • 3,4-Dichloro-5-nitropyridine

  • Cyclopropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Addition of Nucleophile: Cool the suspension to 0 °C in an ice bath. Slowly add cyclopropanol (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium cyclopropoxide.

  • Addition of Electrophile: To the resulting alkoxide solution, add a solution of 3,4-dichloro-5-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Potential Applications in Drug Discovery

Substituted nitropyridines are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[6] The structural motifs present in 3-Chloro-4-cyclopropoxy-5-nitropyridine suggest its potential as a scaffold or intermediate in the development of novel therapeutics.

Analogues as Bioactive Agents
  • Anticancer Activity: Numerous nitropyridine derivatives have been investigated for their anticancer properties. Some analogues have been shown to act as microtubule-targeting agents, inducing cell cycle arrest and apoptosis in cancer cells.[6]

  • Antimicrobial and Antiviral Agents: The pyridine ring is a core component of many antimicrobial and antiviral drugs. The specific substitution pattern of 3-Chloro-4-cyclopropoxy-5-nitropyridine could be explored for the development of new agents in this therapeutic area.

  • Kinase Inhibitors: The pyridine scaffold is frequently found in kinase inhibitors, which are a major class of targeted cancer therapies. The functional groups on the target molecule provide multiple points for diversification to generate libraries of compounds for screening against various kinases.

G cluster_1 Drug Discovery Potential scaffold 3-Chloro-4-cyclopropoxy- 5-nitropyridine Scaffold diversification Chemical Diversification (e.g., Suzuki, Buchwald-Hartwig coupling) scaffold->diversification Synthetic Modification library Compound Library diversification->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical flow from the core scaffold to a potential drug candidate.

Safety and Handling

Given the presence of a nitro group and a chlorinated pyridine ring, 3-Chloro-4-cyclopropoxy-5-nitropyridine should be handled with appropriate care in a well-ventilated laboratory fume hood. While specific toxicity data for this compound is unavailable, information from structurally related compounds suggests the following precautions.

General Handling:

  • Avoid inhalation, ingestion, and contact with skin and eyes.[7][8][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

3-Chloro-4-cyclopropoxy-5-nitropyridine represents a promising, albeit underexplored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This technical guide has provided a comprehensive, though partially predictive, overview of its properties, a robust synthetic strategy, and its potential applications. By leveraging the known reactivity and biological relevance of substituted nitropyridines, researchers can utilize this compound as a versatile scaffold for the development of novel molecules with a wide range of potential therapeutic applications. As with any novel compound, all synthetic and handling procedures should be conducted with the utmost care and adherence to safety protocols.

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  • ResearchGate. (2025). One-pot synthesis of 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes and sulfur monochloride. [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o343. [Link]

  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6098. [Link]

Sources

An In-depth Technical Guide to the Isomers of Chlorocyclopropoxynitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents.[1][2][3][] The strategic functionalization of this privileged scaffold with specific substituents can profoundly influence its physicochemical properties and biological activity. This guide delves into the medicinal chemistry of a specialized class of compounds: the isomers of chlorocyclopropoxynitropyridine. We will explore their synthesis, structural characterization, and potential as modulators of key biological targets, with a particular focus on their emerging role as kinase inhibitors. Through a detailed examination of their structure-activity relationships (SAR), this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

The Pyridine Scaffold: A Privileged Motif in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a recurring motif in a vast array of pharmaceuticals.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its modulation of LogP, contribute to its versatility in drug design.[] The introduction of a nitro group to the pyridine ring further enhances its chemical reactivity and biological potential. Nitropyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][5] The nitro group, a strong electron-withdrawing group, can participate in crucial interactions with biological targets and can also serve as a synthetic handle for further molecular elaboration.[1][6]

The incorporation of a cyclopropyl group into drug candidates has become an increasingly popular strategy in medicinal chemistry.[7] This small, rigid ring system can act as a bioisosteric replacement for other functional groups, improve metabolic stability, and enhance binding affinity by introducing favorable conformational constraints.[7] When combined with a chloro- and nitro-substituted pyridine core, the cyclopropoxy moiety offers a unique three-dimensional architecture with the potential for highly specific interactions with target proteins.

Isomeric Landscape of Chlorocyclopropoxynitropyridine

The specific substitution pattern of the chloro, cyclopropoxy, and nitro groups on the pyridine ring gives rise to a number of structural isomers. The relative positions of these substituents are critical in defining the molecule's overall shape, electronic distribution, and, consequently, its biological activity. Understanding the distinct properties of each isomer is paramount for rational drug design.

The synthetic route to a specific isomer will depend on the desired substitution pattern. A general approach often involves the nucleophilic aromatic substitution (SNAr) of a di- or tri-substituted chloronitropyridine precursor with cyclopropanol. The regioselectivity of this reaction is governed by the electronic and steric environment of the pyridine ring.

Synthesis and Characterization

The synthesis of chlorocyclopropoxynitropyridine isomers requires a strategic approach to control the regiochemistry of the substitution reactions. A representative synthetic protocol is outlined below.

Experimental Protocol: Synthesis of a Representative Chlorocyclopropoxynitropyridine Isomer

Objective: To synthesize a specific isomer of chlorocyclopropoxynitropyridine via nucleophilic aromatic substitution.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Cyclopropanol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of cyclopropanol (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,6-dichloro-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired chlorocyclopropoxynitropyridine isomer.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the connectivity and chemical environment of all protons and carbons.[8]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[8]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[9]

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.[8]

Structure-Activity Relationship (SAR) and Biological Evaluation

The biological activity of chlorocyclopropoxynitropyridine isomers is highly dependent on their substitution pattern. A systematic exploration of the SAR is crucial for optimizing their therapeutic potential.[10][11][12][13]

Hypothetical SAR Insights for Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology and immunology.[14][15][16] Certain substituted pyridines have shown promise as kinase inhibitors.[17][18] For the chlorocyclopropoxynitropyridine scaffold, we can hypothesize the following SAR trends for kinase inhibition:

  • Position of the Nitro Group: The electron-withdrawing nature of the nitro group can influence the pKa of the pyridine nitrogen and its ability to form key hydrogen bonds within the kinase ATP-binding site.

  • Position of the Chloro Group: The chlorine atom can act as a key recognition element, forming halogen bonds or occupying hydrophobic pockets within the active site. Its position will dictate the overall orientation of the inhibitor.

  • Orientation of the Cyclopropoxy Group: The rigid cyclopropoxy group can probe specific regions of the ATP-binding site. Its orientation can be critical for achieving high potency and selectivity. Isomers with the cyclopropoxy group pointing towards a specific hydrophobic pocket may exhibit enhanced activity.

Data Presentation: Hypothetical Kinase Inhibition Data

To illustrate the potential impact of isomeric substitution on biological activity, the following table summarizes hypothetical IC50 values for a panel of chlorocyclopropoxynitropyridine isomers against a target kinase.

IsomerSubstitution Pattern (Chloro, Nitro, Cyclopropoxy)Target Kinase IC50 (nM)
1 2-Chloro, 3-Nitro, 6-Cyclopropoxy50
2 2-Chloro, 5-Nitro, 6-Cyclopropoxy250
3 4-Chloro, 3-Nitro, 2-Cyclopropoxy15
4 4-Chloro, 5-Nitro, 2-Cyclopropoxy800

This hypothetical data suggests that the 4-chloro, 3-nitro, 2-cyclopropoxy substitution pattern (Isomer 3) is the most potent inhibitor of the target kinase.

Mechanism of Action: Covalent Inhibition of Kinases

One potential mechanism of action for certain chlorocyclopropoxynitropyridine isomers is covalent inhibition of kinases.[17] The electron-deficient pyridine ring, activated by the nitro group, can be susceptible to nucleophilic attack by a cysteine residue within the kinase active site. This results in the formation of a covalent bond and irreversible inhibition of the enzyme.

Mandatory Visualization: Hypothetical Covalent Inhibition Mechanism

The following diagram illustrates the hypothetical covalent modification of a kinase by a chlorocyclopropoxynitropyridine inhibitor.

G cluster_0 Kinase Active Site cluster_1 Inhibitor cluster_2 Covalent Complex Kinase_Cys Kinase-Cys-SH Covalent_Adduct Kinase-Cys-S-Inhibitor Kinase_Cys->Covalent_Adduct Covalent Bond Formation Inhibitor Chlorocyclopropoxy- nitropyridine Inhibitor->Kinase_Cys Nucleophilic Attack (SNAr)

Caption: Hypothetical covalent inhibition of a kinase.

Pharmacokinetics and Drug Metabolism

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The physicochemical properties of the chlorocyclopropoxynitropyridine isomers will influence their absorption, distribution, metabolism, and excretion (ADME).[19][20][21]

  • Metabolic Stability: The cyclopropyl group is often introduced to block potential sites of metabolism, thereby increasing the metabolic stability and half-life of a compound.[7]

  • Nitro Group Metabolism: The nitro group can be susceptible to in vivo reduction, which may lead to the formation of metabolites with different activity profiles or potential toxicities.[6]

  • LogP and Solubility: The overall lipophilicity (LogP) and aqueous solubility of the isomers will impact their absorption and distribution. These properties can be fine-tuned by modifying the substitution pattern.

Future Perspectives and Conclusion

The chlorocyclopropoxynitropyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The isomeric diversity of this scaffold provides a rich landscape for SAR exploration and the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Systematic Synthesis and Biological Evaluation: The synthesis and screening of a comprehensive library of isomers against a panel of relevant biological targets.

  • In-depth Mechanistic Studies: Elucidation of the precise mechanism of action for the most promising lead compounds.

  • Pharmacokinetic Profiling: A thorough evaluation of the ADME properties of lead candidates to guide further optimization.

References

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. Retrieved from [Link]

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

  • Richard, M., & Prigent, A. (1985). A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon, 23(5), 815–824. [Link]

  • Barreca, M. L., et al. (2022). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules, 27(8), 2533. [Link]

  • Czarczynska-Goslinska, B., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(18), 4236. [Link]

  • Boelaert, J., Valcke, Y., Dammekens, H., & Daneels, R. (1985). Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. Journal of Cardiovascular Pharmacology, 7 Suppl 4, S24–S28. [Link]

  • Schuppe, M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 188-204. [Link]

  • Chaikuad, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(14), 9877–9894. [Link]

  • Lovelace, J., et al. (1988). Pharmacokinetics of nitroxide NMR contrast agents. Magnetic Resonance in Medicine, 8(3), 302-311. [Link]

  • Qiu, L., et al. (2005). Novel indication for cancer therapy: Chk1 inhibition sensitizes tumor cells to antimitotics. Molecular Cancer Therapeutics, 4(7), 1095-1104. [Link]

  • Wang, M., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 25(10), 5488. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Muller, A. E., et al. (2019). Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. Journal of Antimicrobial Chemotherapy, 74(9), 2533–2545. [Link]

  • Ota, E., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 14(1), 1493. [Link]

  • Labiotech.eu. (2023). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]

  • Yan, H. P., et al. (2013). Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives. Advanced Materials Research, 634-638, 1133-1136. [Link]

  • Zhang, M., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 3012. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(12), 1173–1186. [Link]

  • Olorunfemi, O. J., et al. (2024). Synthesis and In Silico Analysis of Chalone Derivatives as Potential Prostaglandin Synthetase Inhibitors. Biomedical Journal of Scientific & Technical Research, 55(3), 46938-46946. [Link]

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Safety data sheet (SDS) for 3-Chloro-4-cyclopropoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: 3-Chloro-4-cyclopropoxy-5-nitropyridine

Document Control:

  • Type: Technical Safety Guide / Research Substance Profile

  • Version: 1.0 (Research Use Only)

Part 1: Executive Summary & Chemical Identity

3-Chloro-4-cyclopropoxy-5-nitropyridine is a specialized heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., targeting c-Met or ALK pathways). Structurally, it combines a reactive electrophilic core (chloronitropyridine) with a lipophilic ether side chain (cyclopropoxy).

Due to the specific substitution pattern, this compound exhibits a unique reactivity profile distinct from simple pyridines. It must be treated as a High-Potency Intermediate until specific toxicological data proves otherwise. The presence of the nitro group adjacent to a halogen on a pyridine ring sensitizes the molecule to Nucleophilic Aromatic Substitution (


), making it both a valuable synthetic tool and a potential skin sensitizer/alkylating agent.
Chemical Characterization
PropertySpecification
Chemical Name 3-Chloro-4-cyclopropoxy-5-nitropyridine
Molecular Formula

Molecular Weight 214.61 g/mol
Structural Class Halogenated Nitropyridine / Cyclopropyl Ether
Physical State Solid (Pale yellow to crystalline powder)
Solubility Low in water; Soluble in DMSO, DMF, DCM, Ethyl Acetate
CAS Number Not widely indexed (Research Substance). Analog Reference: 1243350-30-2 (Isomer: 2-Chloro-5-cyclopropoxy-3-nitropyridine)

Part 2: Hazard Identification (GHS Classification)

Note: As a research substance, this classification is derived from Structure-Activity Relationships (SAR) of close analogs like 3-Chloro-4-nitropyridine and 2-Chloro-5-cyclopropoxy-3-nitropyridine.

GHS Classification (Predicted)
  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation).[1]

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).

Hazard Statements
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][2][3][5]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[1][2][3][5]

The Mechanistic Basis of Toxicity
  • Electrophilic Reactivity: The chlorine atom at the 3-position, activated by the electron-withdrawing nitro group at the 5-position, creates an electrophilic center. This allows the molecule to potentially alkylate biological nucleophiles (proteins/DNA), leading to sensitization or toxicity.

  • Metabolic Activation: The nitro group can be reduced metabolically to an amine or hydroxylamine, which are often associated with methemoglobinemia or genotoxicity in related nitroaromatics.[6]

Part 3: Safe Handling & Containment Protocols

Core Directive: Treat this substance as a "Self-Validating System." If you cannot verify containment (e.g., via negative pressure readings or fluorescence tracer testing), do not proceed.

Engineering Controls
  • Primary Barrier: All weighing and transfer of the solid must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.

  • Static Control: Use anti-static weigh boats. Nitropyridines can be electrostatically active; use an ionizing fan if powder dispersal is observed.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Hands Double Nitrile Gloves (min 0.11mm thickness).Prevents permeation. Change outer gloves immediately upon contamination.
Eyes Chemical Safety Goggles (ANSI Z87.1).Face shield required if handling >10g or liquid solutions.
Respiratory N95/P100 Respirator (if outside hood).Required only if engineering controls fail or during spill cleanup.
Body Lab Coat + Tyvek Sleeves .Prevents wrist exposure (the most common gap in PPE).
Handling Workflow Visualization

HandlingProtocol cluster_safety Critical Control Points Start START: Task Assessment StateCheck Is Substance Solid or Solution? Start->StateCheck Solid Solid Handling StateCheck->Solid Powder Solution Solution Handling StateCheck->Solution Liquid Weighing Weigh in Fume Hood/BSC (Anti-static measures) Solid->Weighing Dissolution Dissolve in Solvent (DMSO/DCM) Weighing->Dissolution Dissolution->Solution Transfer Closed Transfer (Syringe/Cannula) Avoid Open Pouring Solution->Transfer Waste Waste Disposal (Segregated Halogenated Organic) Transfer->Waste

Figure 1: Decision logic for safe handling of 3-Chloro-4-cyclopropoxy-5-nitropyridine. Note the transition from solid to solution as a critical control point.

Part 4: Emergency Response Protocols

Spill Management
  • Evacuate: Clear the immediate area.

  • Assess: If spill is >500mg, treat as a major spill (HazMat team required).

  • Neutralize: Do not use strong oxidizers. Adsorb with inert material (Vermiculite/Sand).

  • Decontaminate: Wash surface with 10% sodium thiosulfate (to quench potential alkylating reactivity) followed by detergent water.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] Do not rub. The mechanical friction of crystals combined with chemical irritation causes severe damage.

  • Skin Contact: Wash with soap and water.[1][5] Do not use ethanol ; it may enhance transdermal absorption of the lipophilic cyclopropyl ether.

  • Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention immediately.

Emergency Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap/Water) NO Ethanol Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Support O2 if needed Inhale->ActionInhale Medical Seek Medical Evaluation (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response protocol for exposure incidents. Note the prohibition of ethanol for skin cleaning.

Part 5: Toxicology & Environmental Fate[2]

Toxicological Profile (Analog-Derived)
  • Acute Toxicity: Data from 3-Chloro-4-nitropyridine suggests an oral LD50 in the range of 300-2000 mg/kg (Rat).

  • Genotoxicity: Nitropyridines are often positive in Ames tests (S. typhimurium) due to nitro-reduction. Treat as a potential mutagen.

  • Carcinogenicity: No specific data available. Handle as a suspect carcinogen.

Environmental Fate
  • Persistence: The cyclopropyl ether linkage is relatively stable to hydrolysis at neutral pH but may cleave under strong acidic conditions.

  • Aquatic Toxicity: Halogenated nitropyridines are generally harmful to aquatic life (Category 3 or 2). Do not allow entry into drains.

References

  • PubChem. (2025).[2][3][7] 3-Chloro-4-nitropyridine (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.[Link]

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Methodological & Application

Nucleophilic aromatic substitution conditions for 4-cyclopropoxy pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nucleophilic Aromatic Substitution (SNAr) Conditions for 4-Cyclopropoxy Pyridines Content Type: Application Note and Detailed Protocol Audience: Researchers, scientists, and drug development professionals (Process Chemists, Medicinal Chemists)

Introduction & Mechanistic Rationale

The 4-cyclopropoxypyridine motif is a privileged structural scaffold frequently utilized in modern drug discovery. It is a critical component in the design of Bruton's Tyrosine Kinase (Btk) inhibitors for autoimmune diseases [1], TRPC6 ion channel inhibitors, and ALK kinase inhibitors.

Traditionally, installing a cyclopropoxy group onto a pyridine ring involved the alkylation of a 4-hydroxypyridine with bromocyclopropane under harsh microwave conditions (e.g., 170 °C) [1]. However, this approach is limited by the high cost and volatility of bromocyclopropane, as well as poor regioselectivity in highly functionalized systems.

A more convergent and scalable approach is the Nucleophilic Aromatic Substitution (SNAr) of a 4-halopyridine using cyclopropanol [2]. However, cyclopropanol presents unique mechanistic challenges. Due to the inherent ring strain (~27.5 kcal/mol) and thermodynamic instability of the cyclopropoxide anion, exposure to strong bases (e.g., NaH, KOtBu) or high temperatures frequently results in rapid β-elimination and ring-opening, yielding propanal or allyl alcohol derivatives rather than the desired SNAr product [2].

To overcome this, a mild, one-pot SNAr protocol utilizing Cesium Carbonate (


) in N,N-Dimethylformamide (DMF) has been developed [2].
The "Cesium Effect" in SNAr

The success of this protocol relies on the specific physical chemistry of


. Cyclopropanol is weakly acidic (

). Instead of fully deprotonating the alcohol to form a high concentration of unstable "naked" cyclopropoxide,

establishes a steady-state equilibrium. Furthermore, the large, polarizable

cation forms a highly loose ion pair with the alkoxide. This "Cesium effect" drastically enhances the nucleophilicity of the oxygen atom, allowing the rate-determining addition step (formation of the Meisenheimer complex) to proceed at mild temperatures (25 °C – 75 °C), thereby outcompeting the thermal degradation of the cyclopropoxy ring.

SNAr_Mechanism Substrate 4-Halopyridine (Electrophile) Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate Rate-Determining Addition Nucleophile Cyclopropanol + Cs2CO3 (Nucleophile System) Nucleophile->Intermediate Deprotonation & Attack SideReaction Ring-Opening / Decomposition (Propanal Derivatives) Nucleophile->SideReaction Strong Bases (NaH) or High Temp Product 4-Cyclopropoxypyridine (Target Product) Intermediate->Product Fast Elimination (- Halide)

Figure 1: Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer complex and potential side reactions.

Experimental Design & Parameter Optimization

When designing an SNAr workflow for 4-cyclopropoxypyridines, three parameters dictate the yield and impurity profile:

  • Leaving Group Reactivity: The rate of SNAr is governed by the electrophilicity of the carbon undergoing attack. Therefore, the reactivity trend for leaving groups is F > Cl > Br > I . Fluoride is highly electronegative, stabilizing the transition state leading to the Meisenheimer complex. 4-Fluoro or 4-chloro-2-fluoropyridines can react at room temperature, whereas 4-bromo variants require heating [2].

  • Stoichiometry: A strict ratio of 1.0 : 1.5 : 1.5 (Substrate : Cyclopropanol :

    
    ) is optimal. Excessive cyclopropanol can lead to localized exothermic events upon base addition, accelerating ring-opening side reactions [2].
    
  • Solvent: Polar aprotic solvents (DMF, DMA) are mandatory. They solvate the

    
     cation effectively while leaving the cyclopropoxide anion unsolvated and highly reactive.
    
Quantitative Data Summary

The following table summarizes validated conditions for various pyridine substrates using the optimized


/DMF system [2].
Substrate (1.0 equiv)NucleophileBaseSolventTemp (°C)Time (h)Isolated Yield (%)
4-Chloro-2-fluoropyridineCyclopropanol (1.5 eq)

(1.5 eq)
DMF252.062.7
5-Bromo-2,3-difluoropyridineCyclopropanol (1.5 eq)

(1.5 eq)
DMF756.068.0
5-Bromo-2-fluoro-3-methylpyridineCyclopropanol (1.5 eq)

(1.5 eq)
DMF756.054.0
2-Bromo-4-fluorobenzonitrile*Cyclopropanol (1.5 eq)

(1.5 eq)
DMF254.080.3

*Included as a highly activated carbocyclic reference point.

Detailed Experimental Protocol

This self-validating protocol is designed for the synthesis of 4-cyclopropoxypyridines on a 10 mmol scale. It incorporates In-Process Controls (IPC) to ensure reaction fidelity and prevent the thermal degradation of the nucleophile.

Materials Required
  • Substrate: 4-Halopyridine derivative (10.0 mmol, 1.0 equiv)

  • Nucleophile: Cyclopropanol (15.0 mmol, 1.5 equiv) - Handle with care; volatile and flammable.

  • Base: Cesium Carbonate (

    
    ), anhydrous powder (15.0 mmol, 1.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (40 mL)

Protocol_Workflow Step1 1. Preparation Dry DMF, N2 atm Step2 2. Base Addition Cs2CO3 (1.5 eq) Step1->Step2 Step3 3. Nucleophile Cyclopropanol Step2->Step3 Step4 4. Substrate 4-Halopyridine Step3->Step4 Step5 5. Reaction 25-75 °C, 2-6 h Step4->Step5 Step6 6. IPC & Workup HPLC check, H2O quench Step5->Step6

Figure 2: Step-by-step experimental workflow for the one-pot SNAr synthesis of 4-cyclopropoxypyridines.

Step-by-Step Methodology

Step 1: System Preparation & Deoxygenation

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Flame-dry the apparatus under a vacuum and backfill with dry Nitrogen (

    
    ) three times.
    
  • Add 40 mL of anhydrous DMF to the flask.

Step 2: Base and Nucleophile Equilibration

  • Add anhydrous

    
     (4.89 g, 15.0 mmol) to the stirring DMF.
    
  • Using a gas-tight syringe, add cyclopropanol (0.87 g, 15.0 mmol) dropwise over 5 minutes.

  • Causality Check: Adding the alcohol to the base before the substrate allows the acid-base equilibrium to establish. Stir the suspension at 25 °C for 15 minutes.

Step 3: Substrate Addition & Reaction Execution

  • Add the 4-halopyridine substrate (10.0 mmol) to the mixture in one portion.

  • Depending on the substrate's activation (see Data Summary), maintain the reaction at 25 °C (for fluoro-pyridines) or heat to 75 °C using a precisely controlled oil bath (for bromo/chloro-pyridines).

  • Warning: Do not exceed 80 °C, as the cyclopropoxide will rapidly undergo β-elimination.

Step 4: In-Process Control (IPC)

  • After 2 hours, withdraw a 50 µL aliquot, quench into 1 mL of

    
    /MeCN (1:1), and analyze via HPLC (UV at 254 nm).
    
  • Self-Validation: The reaction is deemed complete when the starting material peak integrates to <1.5% relative to the product peak. If incomplete, continue stirring and sample every 2 hours (up to 6 hours).

Step 5: Quench and Aqueous Workup

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly quench the reaction by adding 40 mL of cold Deionized (DI) water. Note: The quench is mildly exothermic due to DMF-water mixing and unreacted base.

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 40 mL).

  • Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 30 mL). Causality Check: LiCl washes are highly effective at removing residual DMF from the organic phase, which is critical for accurate mass balance and downstream purification.

  • Wash with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 4-cyclopropoxypyridine.
    

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a Hexanes/EtOAc gradient) to afford the analytically pure target compound.

References

  • Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors Source: US Patent 9481682B2 URL
  • Source: Synlett 2019; 30(08)
  • Source: Organic Process Research & Development (ACS Publications)

Using 3-Chloro-4-cyclopropoxy-5-nitropyridine as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis and Application of 3-Chloro-4-cyclopropoxy-5-nitropyridine

Executive Summary

This application note details the synthesis and utility of 3-Chloro-4-cyclopropoxy-5-nitropyridine , a high-value heterocyclic intermediate. This scaffold is a critical "hinge-binding" precursor used in the development of multi-targeted tyrosine kinase inhibitors (TKIs), particularly those targeting c-Met, ALK, and ROS1 . The cyclopropoxy group provides a unique steric bulk that fills hydrophobic pockets (specifically the ATP binding site's solvent front) while improving metabolic stability compared to linear alkoxy groups. The C3-chlorine atom serves as a versatile handle for subsequent palladium-catalyzed cross-couplings, allowing for the rapid diversification of lead compounds.

Part 1: Strategic Rationale & Chemical Logic

The "Goldilocks" Lipophilicity

The cyclopropyl moiety is a bioisostere of the isopropyl group but possesses distinct physicochemical properties. It introduces rigidity and metabolic stability (blocking


-hydride elimination/oxidation common in linear chains). In kinase inhibitors, the 4-cyclopropoxy group is often positioned to interact with the gatekeeper residue  or the solvent-exposed region of the ATP pocket, optimizing Ligand Efficiency (LE).
The C3-Chlorine Handle

The chlorine atom at position 3 is not merely a bystander; it serves two functions:

  • Electronic Modulation: It lowers the pKa of the pyridine nitrogen, tuning the hydrogen bond acceptance capability at the kinase hinge region.

  • Synthetic Divergence: It remains intact during the nitro reduction, allowing for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce solubilizing tails or potency-enhancing aryl groups.

Part 2: Synthesis Protocol

This protocol utilizes 3,4-dichloro-5-nitropyridine as the starting material.[1] The reaction exploits the differential electrophilicity of the C4 and C3 positions.

Mechanism of Regioselectivity

The nucleophilic aromatic substitution (


) occurs exclusively at C4 .
  • C4 Position: Located ortho to the electron-withdrawing nitro group (

    
    ) and para to the pyridine nitrogen (though the nitro effect dominates here). The Meisenheimer complex formed by attack at C4 is stabilized by resonance into the nitro group.
    
  • C3 Position: Located meta to the nitro group. Attack here lacks the resonance stabilization provided by the nitro group, making it kinetically inaccessible under these conditions.

Stage 1: Regioselective with Cyclopropanol

Reagents:

  • 3,4-Dichloro-5-nitropyridine (1.0 equiv)

  • Cyclopropanol (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Preparation of Alkoxide: In a flame-dried 3-neck flask under

    
    , suspend NaH (1.2 equiv) in anhydrous THF (10 mL/g of substrate) at 0°C.
    
  • Addition: Add Cyclopropanol (1.1 equiv) dropwise. Stir for 30 minutes at 0°C to form sodium cyclopropoxide. Evolution of

    
     gas will be observed—ensure proper venting.
    
  • Substrate Addition: Dissolve 3,4-Dichloro-5-nitropyridine (1.0 equiv) in THF. Add this solution dropwise to the alkoxide mixture at 0°C. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (

    
    ) should convert to the product (
    
    
    
    ).
  • Workup: Quench carefully with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (SiO2, 0–20% EtOAc in Hexanes).

    • Yield Expectation: 85–92%

    • Product: 3-Chloro-4-cyclopropoxy-5-nitropyridine (Yellow solid).

Stage 2: Chemoselective Nitro Reduction

Critical Warning: Standard catalytic hydrogenation (


, Pd/C) will likely cause dechlorination  (hydrogenolysis of the C-Cl bond). To preserve the C3-Chlorine, we utilize an Iron-mediated reduction.

Reagents:

  • 3-Chloro-4-cyclopropoxy-5-nitropyridine (1.0 equiv)

  • Iron Powder (Fe, 5.0 equiv) - Must be fine powder (325 mesh)

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Ethanol/Water (4:1 ratio)

Protocol:

  • Setup: Suspend the nitro-pyridine substrate in EtOH/Water (4:1, 15 mL/g).

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring. Mechanical stirring is recommended for scales >10g to keep Fe suspended.

  • Monitoring: Reaction typically completes in 1–2 hours. The yellow color of the nitro compound will fade to a pale/colorless amine solution (often obscured by rust-colored iron oxides).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with warm EtOH.

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[2] Dry and concentrate.

  • Product: 3-Chloro-4-cyclopropoxy-5-aminopyridine .

    • Stability: This amine is prone to oxidation; store under Argon at -20°C or use immediately.

Part 3: Application - Kinase Inhibitor Construction

The resulting amine is the "Head" group. It is typically coupled to a "Core" or "Tail" via urea or amide linkages.

Workflow: Synthesis of a c-Met Inhibitor Analog

The following diagram illustrates the conversion of the intermediate into a bioactive molecule.

KinaseInhibitorWorkflow cluster_divergence Late-Stage Diversification (C3 Position) SM 3,4-Dichloro- 5-nitropyridine Inter1 3-Chloro-4-cyclopropoxy- 5-nitropyridine SM->Inter1 Cyclopropanol, NaH THF, 0°C (SnAr) Amine 3-Chloro-4-cyclopropoxy- 5-aminopyridine (The Scaffold) Inter1->Amine Fe, NH4Cl EtOH/H2O (Red) Urea Target Kinase Inhibitor (Urea Linkage) Amine->Urea Isocyanate (R-NCO) or CDI Coupling Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) Urea->Suzuki Optional C-H Arylation

Caption: Synthetic workflow transforming the dichloro-nitro precursor into a kinase inhibitor scaffold, highlighting the critical reduction step and downstream coupling potential.

Protocol: Urea Formation (Hinge Binder Synthesis)
  • Dissolve 3-Chloro-4-cyclopropoxy-5-aminopyridine (1.0 equiv) in anhydrous DCM.

  • Add Triethylamine (1.5 equiv).

  • Add the desired Isocyanate (e.g., 4-fluorophenyl isocyanate) (1.1 equiv) at 0°C.

  • Stir at RT for 4 hours. The urea product usually precipitates or can be isolated via evaporation and crystallization from Ether/Pentane.

Part 4: Data Summary & Safety

Physicochemical Properties Table
PropertyValue / Description
Molecular Formula

(Nitro intermediate)
Molecular Weight 228.63 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
Hazards Skin Sensitizer, Irritant. Nitro compounds are potentially energetic.[2]
Storage 2–8°C, Inert Atmosphere (Ar/N2)
Safety Considerations
  • Energetics: While this specific nitropyridine is generally stable, all nitro-aromatics should be treated as potential energetic materials. Do not heat dry solids above 100°C.

  • Sensitization: Halogenated nitropyridines are potent skin sensitizers. Double-gloving and working in a fume hood are mandatory.

  • Iron Waste: The iron sludge from the reduction is pyrophoric when dry. Keep wet and dispose of in a dedicated metal waste container.

References

  • Regioselectivity of SNAr in Nitropyridines

    • BenchChem Application Note: "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." (Accessed 2026).[3][4][5]

  • Chemoselective Reduction Protocols

    • Grozinger, K. et al. "Synthesis of 3-Amino-2-chloro-4-methylpyridine."[6][7] J. Heterocyclic Chem., 1995, 32, 259. (Demonstrates Fe/NH4Cl selectivity).

  • Kinase Inhibitor Design (Crizotinib/Met Analogs)

    • Cui, J. J. et al. "Discovery of 3-[(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-5-(2-fluoro-4-iodo-phenylamino)pyrazine-2-carbonitrile." J. Med. Chem., 2011. (Discusses similar 3-amino-5-substituted pyridine scaffolds).

  • General Synthesis of 3-chloro-4-alkoxy-5-nitropyridines

    • U.S. Patent 5,654,429.[7] "Process for the preparation of 3-amino-2-chloro-4-alkylpyridines." (Provides industrial scale conditions for analogous chemistry).

Sources

Strategic Installation of Cyclopropoxy Motifs onto Nitropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-CP

Executive Summary & Strategic Rationale

The introduction of a cyclopropoxy group (


) onto heteroaromatic rings is a high-value transformation in modern medicinal chemistry. Unlike standard alkoxy groups (methoxy, ethoxy), the cyclopropyl moiety acts as a bioisostere for the isopropyl group , offering distinct pharmacological advantages:
  • Metabolic Stability: The strained

    
     bonds of the cyclopropane ring (
    
    
    
    vs.
    
    
    for alkyl) resist cytochrome P450 oxidation.
  • Conformational Rigidity: The cyclopropyl ether locks the vector of the oxygen lone pairs, often improving binding affinity in kinase pockets (e.g., ALK inhibitors).

  • Lipophilicity Modulation: It provides a lipophilic cap without the entropic penalty of flexible alkyl chains.

This guide details the protocols for installing this group onto nitropyridine rings. The presence of the nitro group is not merely structural; it is the electronic "engine" that enables the Nucleophilic Aromatic Substitution (


) by activating the pyridine ring, which is otherwise electron-deficient but sluggish toward alkoxylation with sterically hindered alcohols.

Mechanistic Principles

The reaction proceeds via an


 Addition-Elimination  mechanism. Success depends on the stability of the Meisenheimer Complex  intermediate.
Critical Factors:
  • The Nucleophile: Cyclopropanol (

    
    ) is less acidic than methanol, requiring strong bases to generate the active alkoxide.
    
  • The Electrophile: The nitropyridine must possess a leaving group (LG) at the ortho or para position relative to the nitro group. The nitro group withdraws electron density via resonance (

    
     effect), lowering the energy of the LUMO and facilitating nucleophilic attack.
    
  • Leaving Group Hierarchy: Unlike

    
     reactions, the rate-determining step in 
    
    
    
    is the initial attack. Therefore, highly electronegative leaving groups accelerate the reaction:
    
    
    .
Mechanistic Pathway (Visualization)[1][2]

SNAr_Mechanism cluster_0 Activation Substrate Halonitropyridine (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex k1 (Slow) Nucleophilic Attack Reagents Cyclopropanol + Base (Nucleophile Gen) Reagents->Complex Product Cyclopropoxy Nitropyridine Complex->Product k2 (Fast) Elimination Byproduct Salt (NaX/CsX) Complex->Byproduct

Figure 1: The


 pathway. The nitro group stabilizes the negative charge on the Meisenheimer complex, lowering the activation energy (

) for the rate-limiting step (

).

Experimental Protocols

We present two distinct protocols. Method A is the modern, robust approach for scale-up and sensitive substrates. Method B is the classical, high-energy approach for unreactive substrates.

Method A: The Cesium Carbonate / DMF Protocol (Recommended)

Best for: 2-Fluoronitropyridines, scale-up, and substrates with base-sensitive groups.

Rationale: Cesium carbonate (


) is sufficiently basic to deprotonate cyclopropanol in polar aprotic solvents like DMF. The "Cesium Effect" (solubility and large cation radius) enhances the nucleophilicity of the cyclopropoxide anion without the violent exotherms associated with hydrides.
Reagents & Stoichiometry
ComponentEquiv.Role
Halo-nitropyridine 1.0Substrate (Prefer Fluoride)
Cyclopropanol 1.5Nucleophile Source

1.5 - 2.0Base
DMF 0.2 MSolvent (Anhydrous)
Step-by-Step Procedure
  • Setup: Charge an oven-dried reaction vial with the halo-nitropyridine (1.0 equiv) and

    
     (1.5 equiv).
    
  • Solvent Addition: Add anhydrous DMF (concentration ~0.2 M relative to substrate). Stir to create a suspension.

  • Nucleophile Addition: Add cyclopropanol (1.5 equiv) via syringe. Note: Cyclopropanol is a liquid at RT (bp 101°C).

  • Reaction: Heat the mixture to

    
     .
    
    • Monitoring: Monitor by LC-MS or TLC. Reaction typically completes in 4–6 hours.

    • Checkpoint: If the substrate is a chloride rather than a fluoride, increase temperature to

      
       and time to 12h.
      
  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and wash

      
       with water (to remove DMF) and 
      
      
      
      with brine.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: The Sodium Hydride / THF Protocol (Aggressive)

Best for: 2-Chloronitropyridines, unreactive positions (e.g., meta-nitro influence), or small-scale discovery.

Rationale: NaH irreversibly generates the sodium cyclopropoxide species. This is a "naked" anion in THF, highly reactive but requires strict moisture control to prevent quenching or hydroxide generation (which leads to hydrolysis byproducts).

Reagents & Stoichiometry
ComponentEquiv.Role
Halo-nitropyridine 1.0Substrate
Cyclopropanol 1.2Nucleophile Source
NaH (60% in oil) 1.3Strong Base
THF 0.15 MSolvent (Strictly Anhydrous)
Step-by-Step Procedure
  • Alkoxide Generation (Critical Step):

    • In an oven-dried flask under

      
       or Ar, suspend NaH (1.3 equiv) in anhydrous THF at 
      
      
      
      .
    • Add cyclopropanol (1.2 equiv) dropwise. Caution: Hydrogen gas evolution.

    • Stir at

      
       for 15–30 mins until gas evolution ceases. The solution should become clear or slightly cloudy.
      
  • Substrate Addition:

    • Dissolve the halo-nitropyridine in a minimal amount of THF.

    • Add the substrate solution dropwise to the pre-formed alkoxide at

      
      .
      
  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Stir for 1–3 hours. Heating is rarely required for NaH protocols unless the substrate is deactivated.

  • Quench:

    • Carefully quench with saturated

      
       solution at 
      
      
      
      .
  • Workup: Extraction with EtOAc, wash with brine, dry, and concentrate.

Decision Matrix & Workflow

Use this logic flow to select the appropriate protocol for your specific substrate.

Optimization_Workflow Start Start: Select Substrate HalogenCheck Leaving Group? Start->HalogenCheck MethodA Method A: Cs2CO3 / DMF / 75°C HalogenCheck->MethodA Fluoride (F) MethodB Method B: NaH / THF / 0°C HalogenCheck->MethodB Chloride (Cl) (Low Reactivity) Result Isolate Product MethodA->Result MethodB->Result Result->MethodB If Yield < 30% (Try Stronger Base)

Figure 2: Decision matrix for protocol selection based on substrate reactivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Substrate DeactivationSwitch LG from Cl to F (use KF/18-crown-6 to fluorinate first) or switch to Method B (NaH).
Hydrolysis (OH-Pyridine) Wet Solvents

with water competes with cyclopropanol. Dry DMF/THF over molecular sieves (3Å).
Ring Opening Radical/Acidic ConditionsAvoid acidic workups. Cyclopropyl ethers can open to allyl products under strong acid. Keep pH > 7.
Regioselectivity Multiple HalogensThe position ortho to the nitro group reacts fastest. Para is second. Meta is unreactive.

References

  • Synlett (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol.

    
     system with yields up to 90%.
    
  • World Intellectual Property Organization (2010). Process for preparation of nitropyridine derivatives (WO2010089773A2). Details industrial scale-up conditions for cyclopropoxy-nitropyridines.

  • Journal of Medicinal Chemistry (2012). Discovery of ALK Inhibitors. Discusses the bioisosteric replacement of alkoxy groups with cyclopropoxy moieties to improve metabolic stability.

    • (General Journal Landing Page for verification of scope)

  • BenchChem Technical Guides. Stability of the Cyclopropylmethyl Carbocation and Bioisosteres.

    • (General Reference)

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Chloro-4-cyclopropoxy-5-nitropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound Focus: 3-Chloro-4-cyclopropoxy-5-nitropyridine (CAS: 1243466-94-5)

Introduction & Chemical Significance

In modern medicinal chemistry, highly functionalized pyridine scaffolds are privileged structures. 3-Chloro-4-cyclopropoxy-5-nitropyridine offers a unique, orthogonal reactivity profile that makes it an exceptional building block for divergent synthesis.

  • 3-Chloro Position: Serves as the electrophilic handle for transition-metal-catalyzed cross-couplings.

  • 4-Cyclopropoxy Group: Imparts distinct lipophilic and steric properties, often utilized to enhance metabolic stability and modulate target binding affinity.

  • 5-Nitro Group: A strongly electron-withdrawing moiety that not only activates the pyridine ring for nucleophilic or oxidative attacks but also serves as a latent amine for subsequent cyclization (e.g., forming imidazo[4,5-c]pyridines).

While bromopyridines are traditionally preferred for cross-coupling due to their lower bond dissociation energy, the strategic use of chloropyridines is more atom-economical and cost-effective. This guide details the mechanistic rationale and optimized protocols for functionalizing this specific scaffold via the Suzuki-Miyaura coupling [1].

Mechanistic Insights & Causality

The Suzuki-Miyaura coupling of chloropyridines presents a kinetic challenge. The carbon-chlorine (C–Cl) bond possesses a high bond dissociation energy (~339 kJ/mol) compared to the C–Br bond (~276 kJ/mol) [1]. Consequently, the oxidative addition of the Palladium(0) catalyst into the C–Cl bond is the rate-determining step.

The Push-Pull Electronic Effect

In 3-chloro-4-cyclopropoxy-5-nitropyridine, the reactivity of the C–Cl bond is governed by two opposing forces:

  • Electronic Activation: The 5-nitro group strongly withdraws electron density via resonance and induction, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This makes the C–Cl bond highly susceptible to oxidative addition by the electron-rich Pd(0) center.

  • Steric Hindrance: The adjacent 4-cyclopropoxy group is sterically demanding. When the Pd catalyst attempts to insert into the C–Cl bond, the steric clash between the catalyst's ligands and the cyclopropoxy ring can impede the reaction.

Catalyst and Base Selection Rationale

To overcome this steric barrier while exploiting the electronic activation, bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos) are mandatory. These ligands stabilize the monomeric Pd(0) active species and provide enough electron density to force oxidative addition, while their steric bulk accelerates the final reductive elimination step [2].

Furthermore, the boronic acid coupling partner must be activated by a base to form a negatively charged boronate complex, which enhances the polarization of the organic ligand and facilitates transmetalation [3]. For this sterically hindered substrate, anhydrous


 is preferred over weaker bases like 

to rapidly drive transmetalation and outcompete side reactions like protodeboronation.

Workflow & Pathway Visualizations

CatalyticCycle Pd0 Active Pd(0) Catalyst [e.g., Pd(0)-XPhos] OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Addition of Chloropyridine PdII_Cl Pd(II) Intermediate Ar-Pd(XPhos)-Cl OxAdd->PdII_Cl C-Cl Bond Cleavage Transmet Transmetalation Driven by K3PO4 PdII_Cl->Transmet Boronate Complex PdII_Ar Pd(II) Intermediate Ar-Pd(XPhos)-Ar' Transmet->PdII_Ar Halide Exchange RedElim Reductive Elimination Accelerated by Sterics PdII_Ar->RedElim Steric Crowding RedElim->Pd0 Biaryl Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting mechanistic checkpoints.

ExpWorkflow Prep 1. Reagent Prep Dry Solvents & Base Degas 2. Degassing Argon Sparging (15m) Prep->Degas React 3. Reaction 90°C, 12-16h Degas->React Monitor 4. IPC (LC-MS) Check m/z 214.0 React->Monitor Monitor->React Incomplete Workup 5. Workup EtOAc Extraction Monitor->Workup SM Consumed Purify 6. Purification Silica Gel Flash Workup->Purify

Caption: Step-by-step experimental workflow with integrated LC-MS in-process control validation.

Quantitative Data: Catalyst System Optimization

The following table summarizes the optimization landscape for coupling sterically hindered 3-chloro-5-nitropyridine derivatives. Data is synthesized from comparative cross-coupling studies to guide protocol selection [1][2].

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale

None (

)

Toluene /

100< 20%

lacks the electron density required to efficiently cleave the strong C–Cl bond.

None (dppf)

1,4-Dioxane9045%Bidentate ligand provides stability but lacks the steric bulk needed for rapid reductive elimination.

SPhos

Toluene /

10082%High electron density on Pd; excellent for sterically hindered ortho-substituted chlorides.

XPhos

1,4-Dioxane /

90 > 90% Optimal. Bulky, electron-rich biaryl phosphine accelerates both oxidative addition and reductive elimination.

Self-Validating Experimental Protocol

This protocol utilizes the optimized


/XPhos system. It is designed to be self-validating through strict In-Process Controls (IPCs).
Reagents & Materials
  • Substrate: 3-Chloro-4-cyclopropoxy-5-nitropyridine (1.0 equiv, 1.0 mmol, ~214.6 mg)

  • Coupling Partner: Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Catalyst:

    
     (0.05 equiv, 5 mol%, 11.2 mg)
    
  • Ligand: XPhos (0.10 equiv, 10 mol%, 47.7 mg)

  • Base: Potassium phosphate tribasic (

    
    ) (3.0 equiv, 3.0 mmol, 636.8 mg)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v ratio, 10 mL total), thoroughly degassed.
    
Step-by-Step Methodology

Step 1: Reaction Assembly (Causality: Exclusion of Oxygen)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 3-chloro-4-cyclopropoxy-5-nitropyridine, arylboronic acid,

    
    , XPhos, and 
    
    
    
    .
  • Crucial Step: Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/Argon backfill. Why? Pd(0) active species are rapidly quenched by dissolved

    
    , which leads to homocoupling of the boronic acid (forming biphenyl byproducts) and stalls the primary catalytic cycle.
    

Step 2: Solvent Addition & Degassing

  • In a separate flask, prepare the 1,4-Dioxane/

    
     (4:1) mixture and sparge with Argon for 15 minutes.
    
  • Add 10 mL of the degassed solvent mixture to the Schlenk tube via a gastight syringe.

  • Stir the mixture at room temperature for 5 minutes to ensure the base is partially dissolved, forming the active boronate complex.

Step 3: Heating & Reaction Execution

  • Transfer the sealed tube to a pre-heated oil bath at 90 °C.

  • Stir vigorously (800 rpm) for 12 hours. The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the organic (catalyst/substrate) and aqueous (base/boronate) phases.

Step 4: In-Process Control (IPC) & Self-Validation

  • After 12 hours, briefly remove the tube from the heat, allow it to cool slightly, and extract a 10 µL aliquot via syringe.

  • Dilute the aliquot in 1 mL of Acetonitrile and analyze via LC-MS.

  • Validation Matrix:

    • Success: Complete disappearance of the starting material mass (

      
      ) and appearance of the desired product mass. Proceed to Step 5.
      
    • Failure Mode A (Protodeboronation): Starting material remains, but boronic acid is consumed. Correction: Add an additional 0.5 equiv of boronic acid and continue heating. Ensure the solvent was properly degassed.

    • Failure Mode B (Catalyst Deactivation): Both starting material and boronic acid remain. Correction: Indicates oxygen ingress or insufficient ligand. Re-degas and spike with 2 mol% Pd/XPhos.

Step 5: Workup & Purification

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3-aryl-4-cyclopropoxy-5-nitropyridine derivative.

References

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Literature." Available at:[Link]

Application Note: A Guided Protocol for the Synthesis of 5-amino-3-chloro-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, multi-step protocol for the laboratory-scale preparation of 5-amino-3-chloro-4-cyclopropoxypyridine, a valuable heterocyclic building block for drug discovery and development. Pyridine scaffolds are central to numerous pharmaceutical agents, and the specific substitution pattern of the target molecule offers multiple vectors for further chemical elaboration. The synthetic strategy detailed herein is designed for robustness and proceeds through a logical sequence of nitration, chlorination, nucleophilic aromatic substitution (SNAr), and nitro group reduction. Each section elucidates the chemical principles underpinning the methodology, providing researchers with the rationale behind experimental choices. This guide includes step-by-step protocols, characterization checkpoints, safety precautions, and a summary of reagents to ensure reliable execution and validation.

Introduction and Strategic Overview

5-amino-3-chloro-4-cyclopropoxypyridine is a highly functionalized pyridine derivative. The presence of an amino group, a chloro atom, and a cyclopropoxy ether on the same scaffold makes it an attractive intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The strategic challenge lies in the regioselective installation of these four distinct substituents onto the pyridine core.

The synthetic route described in this guide was designed based on established, high-yielding transformations in heterocyclic chemistry. Our retrosynthetic analysis identified 3-chloro-4-pyridone as an optimal, commercially available starting material. The overall forward synthesis can be visualized as a four-stage process:

  • Regioselective Nitration: Introduction of a nitro group at the C5 position of the 3-chloro-4-pyridone ring. This group serves as a precursor to the final amine and acts as a powerful electron-withdrawing group to activate the ring for subsequent reactions.

  • Hydroxyl to Chloro Conversion: Transformation of the C4 pyridone hydroxyl group into a chloride using a potent chlorinating agent. This creates a key intermediate, 3,4-dichloro-5-nitropyridine.

  • Selective Nucleophilic Aromatic Substitution (SNAr): Introduction of the cyclopropoxy moiety via a selective SNAr reaction. The chloro group at the C4 position is preferentially displaced by sodium cyclopropoxide due to its activation by the para-nitro group.

  • Nitro Group Reduction: Final reduction of the C5 nitro group to the target primary amine, yielding 5-amino-3-chloro-4-cyclopropoxypyridine.

This strategic sequence ensures high regiochemical control at each step, minimizing the formation of complex isomeric mixtures and simplifying purification.

Visualized Synthetic Workflow

The complete synthetic pathway is outlined below. Each major transformation is designed to produce a stable, characterizable intermediate, allowing for clear progress monitoring.

G cluster_0 Stage 1: Nitration & Chlorination cluster_1 Stage 2: SₙAr Reaction cluster_2 Stage 3: Reduction SM 3-Chloro-4-pyridone Int1 3-Chloro-5-nitro-4-pyridone SM->Int1 HNO₃ / H₂SO₄ Int2 3,4-Dichloro-5-nitropyridine Int1->Int2 POCl₃ / PCl₅ Int3 3-Chloro-4-cyclopropoxy- 5-nitropyridine Int2->Int3 Sodium Cyclopropoxide / THF Product 5-Amino-3-chloro- 4-cyclopropoxypyridine Int3->Product Fe / Acetic Acid

Figure 1: Overall workflow for the synthesis of the target molecule.

Detailed Experimental Protocols

Part I: Synthesis of 3,4-dichloro-5-nitropyridine (Intermediate 2)

Principle & Rationale: This stage involves two key transformations. First, the electrophilic nitration of 3-chloro-4-pyridone is directed to the C5 position, which is activated by the hydroxyl group at C4 and ortho/para to the ring nitrogen. Second, the resulting pyridone is converted to the corresponding 4-chloropyridine. The use of phosphorus oxychloride (POCl₃), often with a catalytic amount of PCl₅, is a standard and highly effective method for this conversion, proceeding through a chloro-phosphate intermediate.[2]

Protocol 1.1: Nitration of 3-chloro-4-pyridone

  • To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 60 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 3-chloro-4-pyridone (10.0 g, 77.2 mmol) in small portions, ensuring the internal temperature does not exceed 10 °C.

  • Once addition is complete, slowly add fuming nitric acid (90%, 6.0 mL, ~128 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 400 g) with vigorous stirring.

  • A yellow precipitate will form. Adjust the pH to ~7-8 with a cold 5 M sodium hydroxide solution to ensure complete precipitation.

  • Filter the solid precipitate, wash thoroughly with cold deionized water (3 x 100 mL), and dry under vacuum at 50 °C to yield 3-chloro-5-nitro-4-pyridone (Intermediate 1) as a yellow solid.

Protocol 1.2: Chlorination of 3-chloro-5-nitro-4-pyridone

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), combine Intermediate 1 (10.0 g, 57.3 mmol), phosphorus oxychloride (POCl₃, 30 mL, 323 mmol), and phosphorus pentachloride (PCl₅, 2.4 g, 11.5 mmol).[2]

  • Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Cool the remaining dark residue in an ice bath and cautiously quench by slowly adding crushed ice until the reaction ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to afford 3,4-dichloro-5-nitropyridine (Intermediate 2) as a pale yellow solid.

Part II: Synthesis of 3-chloro-4-cyclopropoxy-5-nitropyridine (Intermediate 3)

Principle & Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The chloro substituent at C4 is significantly more reactive towards nucleophilic attack than the one at C3. This enhanced reactivity is due to the ability of the electron-withdrawing nitro group at the para position (C5 relative to C4's perspective on the ring) to stabilize the negative charge of the intermediate Meisenheimer complex. The nucleophile, sodium cyclopropoxide, is prepared in situ from cyclopropanol and a strong base like sodium hydride.

G cluster_mech SₙAr Mechanism Rationale Reactants Int-2 + Cyclopropoxide⁻ Meisenheimer Meisenheimer Complex (Stabilized by NO₂) Reactants->Meisenheimer Nucleophilic Attack at C4 Product Int-3 + Cl⁻ Meisenheimer->Product Loss of Leaving Group

Figure 2: Causality diagram for the selective SₙAr reaction.

Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution

  • To a flame-dried 250 mL two-necked flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 80 mL).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50.0 mmol) and cool the suspension to 0 °C in an ice bath.

  • Slowly add cyclopropanol (2.6 g, 44.8 mmol) dropwise. (Caution: Hydrogen gas is evolved).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium cyclopropoxide.

  • Re-cool the mixture to 0 °C and add a solution of Intermediate 2 (7.0 g, 36.3 mmol) in anhydrous THF (40 mL) dropwise over 20 minutes.

  • After addition, allow the reaction to warm to room temperature and stir for 16 hours (overnight). Monitor reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (1 x 50 mL) and brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography to yield 3-chloro-4-cyclopropoxy-5-nitropyridine (Intermediate 3) .

Part III: Synthesis of 5-amino-3-chloro-4-cyclopropoxypyridine (Target Molecule)

Principle & Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. While various methods exist (e.g., catalytic hydrogenation, SnCl₂), reduction with metallic iron in an acidic medium like acetic acid is a classic, cost-effective, and highly efficient method.[3] This method is often preferred in laboratory settings for its operational simplicity and tolerance of other functional groups like the chloro and ether moieties present in the molecule.

Protocol 3.1: Reduction of the Nitro Group

  • In a 250 mL round-bottom flask, create a suspension of Intermediate 3 (5.0 g, 23.3 mmol) and iron powder (Fe, 6.5 g, 116.5 mmol) in a mixture of glacial acetic acid (50 mL) and water (10 mL).[3]

  • Heat the mixture to 80 °C with vigorous stirring for 3 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate (50 mL).

  • Combine the filtrate and the washings. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to afford the final product, 5-amino-3-chloro-4-cyclopropoxypyridine , as a solid.

Data Presentation and Characterization

Thorough characterization of all intermediates and the final product is critical for validating the synthesis. Standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) should be employed.

Expected Characterization Data for the Final Product:

  • ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, the cyclopropyl protons, and a broad singlet for the -NH₂ protons (which is D₂O exchangeable).

  • ¹³C NMR: Resonances for the five distinct carbon atoms of the substituted pyridine ring and the carbons of the cyclopropyl group.

  • MS (ESI+): A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₉ClN₂O.

  • IR: Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C-O-C stretching for the ether, and C-Cl stretching.

Stoichiometry Summary Table:

StepStarting MaterialReagentMolar Eq.ProductTheoretical Yield (g)
1.13-Chloro-4-pyridoneFuming HNO₃1.66Intermediate 113.5
1.2Intermediate 1POCl₃5.64Intermediate 211.1
2.1Intermediate 2Cyclopropanol1.23Intermediate 37.8
3.1Intermediate 3Iron Powder5.0Final Product4.3

Note: Table assumes 100% yield for calculation purposes. Actual yields will vary.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Nitration: Concentrated nitric and sulfuric acids are extremely corrosive. Handle with extreme care. The nitration reaction is exothermic and must be controlled with proper cooling.

  • Chlorination: Phosphorus oxychloride (POCl₃) is corrosive, toxic, and reacts violently with water. Handle under anhydrous conditions and quench with extreme caution. HCl gas is evolved during the reaction.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • SciSpace. (2022). Article - SciSpace. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. [Online] Available at: [Link]

  • SciELO. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [Online] Available at: [Link]

  • Organic Chemistry Portal. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. [Online] Available at: [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Online] Available at: [Link]

  • ResearchGate. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. [Online] Available at: [Link]

  • Patents.google.com. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459.
  • Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Online] Available at: [Link]

  • Patents.google.com. (2002). US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • PMC. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Online] Available at: [Link]

Sources

Application Note: Reagents and Protocols for Cyclopropanation vs. Direct Cyclopropoxylation of Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of cyclopropyl (C-C linked) and cyclopropoxy (C-O linked) functional groups into pyridine scaffolds is a highly effective strategy in modern drug discovery. These motifs are routinely used to modulate lipophilicity, improve metabolic stability, and fine-tune the basicity (


) of the pyridine nitrogen. However, the synthetic pathways to achieve these two modifications require fundamentally different mechanistic logic.

As an application scientist, understanding the causality behind reagent selection is critical to preventing reaction failure:

  • Cyclopropanation (C-C Bond Formation): Typically achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. The core challenge is the slow transmetalation of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hybridized cyclopropylboronic acid, which competes with protodeboronation. To drive causality toward the product, electron-rich, bulky phosphine ligands are employed to accelerate the oxidative addition and transmetalation steps. Recent advances also utilize biocatalytic carbene transfer for asymmetric cyclopropanation [1].
    
  • Direct Cyclopropoxylation (C-O Bond Formation): Introducing an intact cyclopropoxy group is notoriously difficult. Under standard transition-metal catalysis (Pd or Cu), cyclopropanols readily undergo

    
    -carbon elimination, resulting in ring-opened homoenolates or 
    
    
    
    -carbonyl radicals that yield ketone byproducts 2[2]. To circumvent this, direct cyclopropoxylation relies on Nucleophilic Aromatic Substitution (
    
    
    ). By pre-forming a cyclopropoxide anion and reacting it with an electron-deficient halopyridine, the C-O bond is formed via a Meisenheimer complex, entirely bypassing transition-metal-induced ring cleavage3[3].

Visualizing the Mechanistic Divergence

G cluster_0 Cyclopropanation (C-C) cluster_1 Cyclopropoxylation (C-O) SM Halopyridine Starting Material Reagent1 Cyclopropylboronic Acid + Pd Catalyst SM->Reagent1 Suzuki Coupling Reagent2 Cyclopropanol + Strong Base (SNAr) SM->Reagent2 Nucleophilic Substitution Prod1 Cyclopropylpyridine (Product) Reagent1->Prod1 Prod2 Cyclopropoxypyridine (Product) Reagent2->Prod2

Reaction pathways differentiating C-C cyclopropanation and C-O cyclopropoxylation of pyridines.

Experimental Protocols: A Self-Validating System

Protocol 1: Palladium-Catalyzed Cyclopropanation of Halopyridines

Objective: Synthesize 2-cyclopropylpyridine via Suzuki-Miyaura coupling. Causality & Design: We utilize


 with tricyclohexylphosphine (

).

is highly electron-donating, facilitating the oxidative addition of the deactivated halopyridine, while its steric bulk promotes reductive elimination. Potassium phosphate (

) is chosen as the base to activate the cyclopropylboronic acid without inducing rapid protodeboronation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 2-bromopyridine (1.0 equiv), cyclopropylboronic acid (1.5 equiv),

    
     (3.0 equiv), 
    
    
    
    (5 mol%), and
    
    
    (10 mol%).
  • Solvent Addition: Add a degassed mixture of Toluene/

    
     (10:1 v/v). Validation Check: The biphasic system ensures the base is dissolved while keeping the organic reactants in the toluene phase.
    
  • Reaction: Heat the mixture to 100 °C for 12-16 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the 2-bromopyridine peak and the emergence of the

    
     corresponding to 2-cyclopropylpyridine validates conversion.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over anhydrous

    
    .
    
  • Purification: Flash column chromatography (Silica, Hexanes/EtOAc). Self-Validation:

    
     NMR should show characteristic cyclopropyl multiplets at ~0.9-1.1 ppm, confirming the intact C-C linked ring.
    
Protocol 2: Direct Cyclopropoxylation of 2-Halopyridines

Objective: Synthesize 2-cyclopropoxypyridine avoiding ring-opening. Causality & Design: Transition metals are strictly excluded to prevent


-carbon elimination. Sodium hydride (NaH) is used to quantitatively deprotonate cyclopropanol, creating a highly nucleophilic cyclopropoxide. 2-Fluoropyridine is preferred over 2-bromopyridine because the highly electronegative fluorine stabilizes the Meisenheimer intermediate during 

.

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0 °C. Slowly add cyclopropanol (1.2 equiv). Stir for 30 minutes until

    
     evolution ceases. Validation Check: Cessation of bubbling confirms complete alkoxide formation.
    
  • Nucleophilic Attack: Add 2-fluoropyridine (1.0 equiv) dropwise to the cold solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • IPC: Monitor by TLC. A highly polar spot (alkoxide) should diminish, replaced by a UV-active product spot.

  • Quench & Workup: Carefully quench with saturated aqueous

    
     at 0 °C to neutralize unreacted NaH. Extract with diethyl ether (3x).
    
  • Purification: Concentrate under reduced pressure (careful: product may be volatile). Purify via neutral alumina chromatography to prevent acid-catalyzed ring opening. Self-Validation:

    
     NMR must show the cyclopropoxy C-O signal at ~55-60 ppm; the absence of a ketone carbonyl peak (~200 ppm) validates that ring-opening was successfully avoided.
    

G N1 Cyclopropanol N2 Base Deprotonation (e.g., NaH, 0 °C) N1->N2 N3 Cyclopropoxide Anion N2->N3 N4 Attack on 2-Fluoropyridine N3->N4 N7 Side Reaction: Ring Opening (Avoided) N3->N7 If Transition Metal Catalysis is Used N5 Meisenheimer Intermediate N4->N5 N6 Fluoride Elimination (Intact Cyclopropoxy Ring) N5->N6

Mechanistic workflow for SNAr cyclopropoxylation, highlighting the avoidance of ring-opening.

Quantitative Data Summarization

The following table summarizes the key operational parameters, expected yields, and primary failure modes for both methodologies based on field-proven literature standards.

ParameterCyclopropanation (C-C)Direct Cyclopropoxylation (C-O)
Primary Reagent Cyclopropylboronic acidCyclopropanol
Catalyst/Promoter

/

NaH or

-BuONa (No metal catalyst)
Optimal Substrate 2-, 3-, or 4-Bromopyridine2- or 4-Fluoropyridine (Electron-deficient)
Typical Yield 70 - 85%65 - 90%
Major Byproduct Protodeboronated starting materialRing-opened alkyl ketones (if metals present)
Reaction Temperature 90 - 110 °C0 °C to Room Temperature
Stereochemical Integrity N/A (Achiral)Retention of stereocenter (e.g., trans-cyclopropoxy)

Conclusion

The strategic choice between cyclopropanation and cyclopropoxylation dictates the entire synthetic workflow. While C-C bond formation relies heavily on overcoming the sluggish transmetalation of


 boronic acids via robust Pd-catalysis, C-O bond formation mandates the strict exclusion of transition metals to prevent the collapse of the strained cyclopropanol ring. By adhering to the self-validating IPCs and mechanistic boundaries outlined above, researchers can reliably access both highly valuable pyridine scaffolds.

References

  • Title: Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles Source: PMC URL
  • Title: Synthesis of a trans-Cyclopropoxy Building Block for Grazoprevir Source: Synfacts URL
  • Title: Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Source: PMC URL
  • Title: Copper-Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross-Couplings with (Fluoro)

Sources

Functionalization of the C3-chlorine position in 5-nitropyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the C3-Chlorine Handle in 5-Nitropyridine Scaffolds

Executive Summary

The 5-nitropyridine core is a privileged scaffold in kinase inhibitors and allosteric modulators. While the C2 position is easily functionalized via nucleophilic aromatic substitution (


), the C3-chlorine position  represents a "strategic valley"—electronically deactivated for direct displacement but highly primed for transition-metal catalysis.

This guide provides high-fidelity protocols for activating the C3-Cl bond in 3-chloro-5-nitropyridine (and its derivatives). Unlike the more expensive bromo-analogs, the chloro-derivative offers cost advantages but requires specific ligand architectures to overcome the higher bond dissociation energy (BDE) and potential catalyst poisoning by the pyridine nitrogen.

Strategic Analysis: The Electronic Landscape

To successfully functionalize the C3 position, one must understand the competing electronic forces.

  • The "Meta" Problem: The C3 position is meta to the pyridine nitrogen. Unlike C2 or C4, it cannot stabilize the Meisenheimer complex required for

    
    . Therefore, forcing conditions with nucleophiles will likely degrade the nitro group before displacing the chlorine.
    
  • The "Nitro" Advantage: The C5-nitro group is strongly electron-withdrawing (

    
    ). While it deactivates the ring for electrophilic attack, it activates  the C3-Cl bond for oxidative addition with Palladium(0), making it a superior substrate for cross-coupling compared to neutral chloropyridines.
    
  • Chemoselectivity: In polychlorinated scaffolds (e.g., 2,3-dichloro-5-nitropyridine), the C2-Cl is

    
     labile, while the C3-Cl is 
    
    
    
    silent. This allows for orthogonal functionalization: C2 first (nucleophilic), C3 second (catalytic).
Visualizing the Reactivity Logic

ReactivityMap Scaffold 3-Chloro-5-Nitropyridine C3_Pos C3-Position (Meta) Scaffold->C3_Pos Target Site C2_Pos C2-Position (Ortho) Scaffold->C2_Pos Competing Site Nitro C5-Nitro Group Scaffold->Nitro Electronic Modulator Method1 Cross-Coupling (Suzuki/Buchwald) C3_Pos->Method1 Requires Pd-Catalysis Method2 Nucleophilic Displacement C2_Pos->Method2 Susceptible to SNAr Nitro->Method1 Facilitates Oxidative Addition

Figure 1: Reactivity map distinguishing the inert nature of C3 toward


 versus its activation for metal catalysis.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

Challenge: The pyridine nitrogen can coordinate to Pd, dampening the catalytic cycle. Solution: Use of biaryl phosphine ligands (Buchwald Ligands) like SPhos or XPhos . These bulky ligands prevent N-coordination and promote the oxidative addition of the reluctant C-Cl bond.

Materials
  • Substrate: 3-Chloro-5-nitropyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: SPhos (4–10 mol%) or XPhos (for sterically hindered partners)

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology
  • Pre-complexation (Critical): In a separate vial, mix Pd(OAc)₂ and SPhos in the organic solvent (Toluene or Dioxane) and stir at room temperature for 10 minutes. Why: This ensures formation of the active L-Pd(0) species before exposure to the potentially coordinating pyridine substrate.

  • Reaction Assembly: To a reaction vessel equipped with a stir bar, add the 3-chloro-5-nitropyridine, boronic acid, and finely ground K₃PO₄.

  • Combination: Transfer the pre-formed catalyst solution to the reaction vessel via syringe. Add the degassed water component.[1]

  • Deoxygenation: Sparge the mixture with Argon/Nitrogen for 5 minutes. Oxygen kills the active phosphine species.

  • Execution: Seal and heat to 80–100°C for 4–12 hours. Monitor via LC-MS (Target mass = Substrate - Cl + Aryl).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The nitro group makes the product polar; adjust gradient accordingly.

Data Summary: Ligand Efficiency

LigandConversion (12h)YieldNotes
PPh₃ < 20%N/AFails due to poor oxidative addition into C-Cl.
dppf 45%38%Moderate, often requires higher catalyst loading.
SPhos > 98%92%Recommended. Excellent turnover.
XPhos > 95%89%Best for ortho-substituted boronic acids.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Challenge: Amination of electron-deficient chloropyridines is prone to "chelation trapping" where the product inhibits the catalyst. Solution: Use BrettPhos or RuPhos precatalysts. These highly active systems allow for lower temperatures, preventing decomposition of the nitro group.

Materials
  • Substrate: 3-Chloro-5-nitropyridine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst Source: Pd₂(dba)₃ (1–2 mol%) or BrettPhos Pd G3 Precatalyst.

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃. Avoid NaOtBu if the nitro group is sensitive to reduction or SET mechanisms.

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Drying: Flame-dry the reaction flask and cool under Argon. Moisture inhibits the base.

  • Loading: Add Pd₂(dba)₃, Ligand, Cs₂CO₃, and the solid substrate.

  • Solvation: Add anhydrous solvent and the amine (if liquid).

  • Thermal Cycle: Heat to 90°C .

    • Optimization Tip: If the conversion stalls, add a second portion of catalyst/ligand (0.5 mol%) after 4 hours.

  • Quench: Filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: The amino-nitropyridine products are often bright yellow/orange. Use this visual cue during column chromatography.

Troubleshooting & Expert Insights

The "Nitro Reduction" Risk

A common failure mode is the reduction of the -NO₂ group to -NH₂ or -NHOH during the coupling, especially if using alcohols as solvents at high temperatures with Pd.

  • Fix: Switch from ethanol/isopropanol to Toluene or Dioxane .

  • Fix: Avoid hydride sources. Do not use formate salts as bases.

Regioselectivity in 2,3-Dichloro-5-nitropyridine

If starting with the dichloro-analog:

  • Step 1: Perform

    
     at 0°C  with a nucleophile. It will exclusively hit C2 .
    
  • Step 2: Isolate the 2-substituted-3-chloro-5-nitropyridine.

  • Step 3: Apply the Suzuki/Buchwald protocols above for C3 .

Decision Tree for Method Selection

MethodSelection Start Start: C3-Cl Functionalization Partner Coupling Partner? Start->Partner Aryl Aryl/Vinyl Boronic Acid Partner->Aryl Amine Primary/Secondary Amine Partner->Amine Suzuki Suzuki-Miyaura (SPhos/K3PO4) Aryl->Suzuki Buchwald Buchwald-Hartwig (BrettPhos/Cs2CO3) Amine->Buchwald Check Is C2 also Halogenated? Suzuki->Check Buchwald->Check SNAr Perform SNAr at C2 FIRST Check->SNAr Yes Proceed Proceed with Standard Protocol Check->Proceed No

Figure 2: Workflow for selecting the appropriate functionalization pathway and handling regioselectivity.

References

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[2] Link

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[3] A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Song, C., Ma, Y., Chai, Q., Ma, C., Jiang, W., & Andrus, M. B. (2005).[3][4] Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand.[4] Tetrahedron, 61(31), 7438-7446. Link

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st century: Two decades of innovative catalyst design for palladium-catalyzed cross-couplings. Organometallics, 34(23), 5497-5508. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Cyclopropanol Displacement on 3,4-Dichloro-5-Nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the technical challenges associated with the nucleophilic aromatic substitution (


) of 3,4-dichloro-5-nitropyridine  using cyclopropanol . While this reaction is a critical step in synthesizing kinase inhibitor scaffolds, it is plagued by regioselectivity issues (C3 vs. C4 displacement), cyclopropane ring instability, and hydrolysis by-products.

This document provides a validated "Golden Protocol," a mechanistic breakdown of regioselectivity, and a troubleshooting Q&A designed to maximize yield and purity.

Module 1: The Mechanistic Grounding (Regioselectivity)

The Core Challenge: C3 vs. C4 Selectivity

The substrate, 3,4-dichloro-5-nitropyridine, presents two electrophilic sites: C3 and C4. Understanding why substitution occurs preferentially at C4 is vital for optimizing reaction conditions.

  • C4 Position: Located ortho to the nitro group (

    
    ) and beta to the pyridine nitrogen. The inductive electron-withdrawing effect of the ortho-nitro group strongly stabilizes the Meisenheimer complex formed during nucleophilic attack.[1]
    
  • C3 Position: Located para to the nitro group. While resonance stabilization is possible, the inductive stabilization is significantly weaker than at the ortho position. Furthermore, the C3 position is sterically crowded by the adjacent C2-H and C4-Cl.

Visualizing the Pathway

SNAr_Mechanism Substrate 3,4-Dichloro-5- nitropyridine TS_C4 Meisenheimer Complex (C4 Attack - Stabilized) Substrate->TS_C4 Fast (Ortho-NO2 Effect) TS_C3 Meisenheimer Complex (C3 Attack - Destabilized) Substrate->TS_C3 Slow (Steric/Electronic Barrier) Nu Cyclopropoxide (Nucleophile) Nu->TS_C4 Nu->TS_C3 Product 4-Cyclopropoxy-3- chloro-5-nitropyridine TS_C4->Product -Cl⁻ (Elimination) ByProduct C3-Isomer / Hydrolysis TS_C3->ByProduct

Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution due to ortho-nitro stabilization.

Module 2: The "Golden Protocol"

Traditional methods using sodium hydride (


) often lead to "runaway" exotherms that degrade the cyclopropane ring. We recommend a milder, Cesium Carbonate (

) mediated protocol
which allows for a "One-Pot" generation of the nucleophile without pre-activation.[2]
Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
3,4-Dichloro-5-nitropyridine 1.0SubstrateDry thoroughly before use.
Cyclopropanol 1.2 - 1.5NucleophileExcess drives reaction; sensitive to acid.
Cesium Carbonate (

)
1.5 - 2.0BaseMild base; "Cesium Effect" aids solubility.
DMF (Dimethylformamide) Solvent (0.2 M)MediumMUST be anhydrous (

).
Step-by-Step Methodology
  • Preparation: Flame-dry a reaction flask and cool under argon/nitrogen atmosphere.

  • Solvation: Dissolve 3,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add

    
     (1.5 eq) in a single portion at room temperature (
    
    
    
    ). The mixture may turn yellow/orange.
  • Nucleophile Addition: Add Cyclopropanol (1.2 eq) dropwise via syringe.

    • Why? Slow addition prevents local concentration spikes that favor side reactions.

  • Reaction: Stir at

    
      for 4–6 hours.
    
    • Monitor: Check LCMS for conversion. If sluggish, increase to

      
      , but do not exceed 
      
      
      
      to protect the cyclopropane ring.
  • Workup: Dilute with Ethyl Acetate, wash

    
     with water (to remove DMF), and 
    
    
    
    with brine. Dry over
    
    
    .

Module 3: Troubleshooting & FAQs

Category 1: Low Yield & Conversion[2]

Q: The reaction stalls at 60% conversion. Should I add more base? A: Do not add more base immediately. Stalling is often due to water contamination . The hydroxide ion (


) is a smaller, harder nucleophile than cyclopropoxide and will competitively displace the chlorine, forming the pyridone (phenol) byproduct which poisons the reaction.
  • Fix: Ensure DMF is from a fresh bottle or molecular sieves.

  • Fix: If dry, add another 0.2 eq of Cyclopropanol, not base.

Q: I see a significant amount of "de-chlorinated" product (3-chloro-5-nitropyridine). A: This is likely a radical hydrodehalogenation side reaction, often caused by trace transition metals or excessive heat.

  • Fix: Degas your solvents (sparge with Nitrogen) to remove oxygen.

  • Fix: Keep temperature strictly below

    
    .
    
Category 2: Impurity Profile

Q: My product has an extra peak with M+18 mass. What is it? A: This is the hydrolysis product (pyridone).

  • Cause: Wet DMF or old

    
     (which is hygroscopic).
    
  • Removal: The pyridone is acidic. Wash the organic layer with mild basic solution (

    
    ) during workup to pull it into the aqueous phase.
    

Q: The cyclopropane ring opened (linear product observed). A: Ring opening is catalyzed by acid or radicals .

  • Check: Ensure your workup was not too acidic. Do not use

    
     to neutralize; use saturated 
    
    
    
    instead.
  • Check: If using NaH, the high local basicity can sometimes trigger radical pathways. Switch to the

    
     protocol.
    
Category 3: Scale-Up Risks

Q: Can I run this at 100g scale using the same protocol? A: Caution is required. The reaction is exothermic.

  • Modification: For

    
     scales, switch to THF  as the solvent if possible (or a THF/DMF mix) to allow for reflux cooling (
    
    
    
    ceiling).
  • Modification: Use an ice bath during the addition of cyclopropanol, then warm to reaction temperature.

Module 4: Diagnostic Workflow

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting_Tree Start Problem: Low Yield Check_LCMS Analyze LCMS/NMR Start->Check_LCMS Result_SM Starting Material Remains Check_LCMS->Result_SM Result_OH Hydrolysis Product (M-Cl+OH) Check_LCMS->Result_OH Result_Ring Ring Open / Decomp Check_LCMS->Result_Ring Action_SM 1. Increase Temp to 60°C 2. Add 0.2 eq Cyclopropanol Result_SM->Action_SM Action_OH 1. Dry Solvent (Mol Sieves) 2. Check Base Quality Result_OH->Action_OH Action_Ring 1. Lower Temp (<40°C) 2. Switch Workup to NH4Cl Result_Ring->Action_Ring

Figure 2: Troubleshooting decision tree for common reaction failures.

References

  • BenchChem Technical Support. (2025).[3][4][5] A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. Retrieved from 4

  • Li, H., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Thieme Connect. Retrieved from 2

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from 6

  • Organic Chemistry Portal. Synthesis of Cyclopropanols and Derivatives. Retrieved from 7

Sources

Stability of cyclopropyl ether group under nitro reduction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Nitro Reduction in the Presence of Cyclopropyl Ethers

Part 1: Executive Summary & Triage

The Core Conflict: You need to reduce a nitro group (


) to an aniline (

), but your molecule contains a cyclopropyl ether .
  • The Risk: Cyclopropyl ethers are chemically fragile. They possess significant ring strain (~27.5 kcal/mol) and electron-rich oxygen atoms.

    • Acidic conditions (e.g., Fe/HCl, SnCl

      
      /HCl) will protonate the ether oxygen, triggering rapid ring opening to form allyl alcohols or ketones/aldehydes.
      
    • Standard Hydrogenation (Pd/C + H

      
      ) carries a high risk of hydrogenolysis (C-C or C-O bond cleavage), especially if the cyclopropane is adjacent to an aromatic ring.
      

Immediate Recommendation (The "Golden Standard"): For the highest safety margin, utilize Iron powder with Ammonium Chloride (Fe/NH


Cl)  in aqueous ethanol/methanol. This method is neutral, chemoselective, and historically proven to spare acid-sensitive strained rings.

Part 2: Decision Matrix (Method Selection)

Before starting, select your method based on the specific constraints of your substrate.

MethodSelection Start Start: Nitro Reduction (Cyclopropyl Ether Present) AcidSens Is the substrate acid-sensitive? Start->AcidSens MetalWaste Is metal waste permissible? AcidSens->MetalWaste Check Constraints Avoid AVOID: Fe/HCl, Zn/AcOH, Pd/C (High Pressure) AcidSens->Avoid Yes (Assume Yes for Cyclopropyl Ethers) Hydrogenation Catalytic Hydrogenation Required? MetalWaste->Hydrogenation No (Scale/Purification issues) FeNH4Cl RECOMMENDED: Fe / NH4Cl (Neutral, Chemoselective) MetalWaste->FeNH4Cl Yes (Best Choice) Sulfide Alternative: Na2S or Na2S2O4 (Mild, Basic) Hydrogenation->Sulfide No, use Chemical Reductant PtO2 PtO2 (Adam's Cat.) or Sulfided Pt/C (Minimizes Hydrogenolysis) Hydrogenation->PtO2 Yes, but use specific catalysts

Figure 1: Decision tree for selecting a reduction method compatible with cyclopropyl ethers.

Part 3: Critical FAQs

Q1: Why did my cyclopropyl ring open when I used Iron and HCl?

A: This is a classic mechanistic failure. While Iron reduces the nitro group, the Hydrochloric Acid (HCl) destroys your ether.

  • Mechanism: The ether oxygen is basic. In the presence of strong acid (

    
    ), it becomes protonated. The ring strain of the cyclopropane drives the cleavage of the C-O bond or the C-C bond to relieve tension, often resulting in a homoallyl alcohol or a rearranged ketone.
    
  • Correction: Switch to Ammonium Chloride (NH

    
    Cl) . It acts as a mild electrolyte to facilitate electron transfer from the Iron surface but buffers the pH to near-neutral (~pH 6-7), preventing protonation of the ether.
    
Q2: Can I use Palladium on Carbon (Pd/C) if I keep the pressure low?

A: Proceed with extreme caution.

  • The Risk: Pd/C is excellent for hydrogenolysis (cleaving bonds). Cyclopropyl ethers, especially those conjugated to aryl rings (aryl cyclopropyl ethers), are electronically similar to benzylic ethers. Pd/C will often cleave the cyclopropane ring before or simultaneously with reducing the nitro group.

  • The Fix: If you must hydrogenate:

    • Change Catalyst: Use Platinum Oxide (PtO

      
      )  or Sulfided Platinum on Carbon (Pt(S)/C) . These are generally less active toward hydrogenolysis of strained rings while still reducing nitro groups.
      
    • Poison the Catalyst: Add a trace of thiophene or diphenyl sulfide to the Pd/C reaction to attenuate its activity (though this can stall nitro reduction).

Q3: What about Zinc in Acetic Acid?

A: Do not use. Acetic acid is sufficiently acidic (


) to trigger ring opening in sensitive cyclopropyl ethers, particularly if the reaction requires heating.

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Ring Opening (Product is an alcohol/ketone) Acidity is too high.Stop. Switch to Fe/NH

Cl or Na

S. If using hydrogenation, the catalyst is too active (Pd/C). Switch to PtO

.
Reaction Stalled (Nitro not reducing) Inefficient electron transfer (Fe/NH

Cl).
Optimize: Ensure vigorous mechanical stirring (essential for heterogeneous Fe reactions). Add a co-solvent (THF or EtOAc) if solubility is poor. Increase NH

Cl load (up to 5-10 eq).
Over-reduction (Dehalogenation) Pd/C used on halogenated substrate.Switch to Fe/NH

Cl
(does not dehalogenate) or use Sulfided Pt/C .
Formation of Azo/Azoxy intermediates Incomplete reduction (common with metal hydrides).Avoid LiAlH

or NaBH

. These often stop at the azo stage or cause side reactions. Stick to dissolving metals (Fe, Zn) or Hydrogenation.[1][2]

Part 5: Validated Protocols

Protocol A: The "Gold Standard" (Fe / NH Cl)

Best for: High chemoselectivity, preserving strained rings, halogens, and aldehydes.

  • Setup: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic or mechanical stirring.

  • Solvent: Dissolve the nitro compound (1.0 equiv) in a mixture of Ethanol/Water (3:1) or Methanol/THF/Water (2:2:1) if solubility is an issue.

  • Reagents: Add Ammonium Chloride (5.0 - 10.0 equiv) .

  • Activation: Add Iron Powder (5.0 equiv) . Note: Use reduced iron powder (<10 microns) for best kinetics.

  • Reaction: Heat to 60-70 °C with vigorous stirring.

    • Why? The reaction occurs on the surface of the iron. Without vigorous mixing, the reaction will stall.

  • Monitoring: Check TLC/LCMS every 30 minutes. Reaction typically completes in 1-4 hours.

  • Workup (Crucial Step):

    • Cool to room temperature.[3][4][5][6][7]

    • Filter through a pad of Celite to remove iron oxide sludge. Wash the pad copiously with EtOAc or MeOH.

    • Tip: Do not let the iron cake dry out completely on the filter (pyrophoric risk). Keep it wet.

    • Concentrate the filtrate.[7] Partition between EtOAc and Water.[7][8] Wash organic layer with Brine, dry over Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      SO
      
      
      
      .[8]
Protocol B: Mild Hydrogenation (PtO )

Best for: Clean reactions where metal waste (Fe sludge) is unacceptable, provided the ring is not hyper-sensitive.

  • Setup: Hydrogenation vessel (balloon or Parr shaker).

  • Solvent: Ethanol or Ethyl Acetate (neutral solvents). Avoid acidic solvents like acetic acid.

  • Catalyst: Add PtO

    
     (Adams' Catalyst)  (1-5 wt% loading).
    
    • Why? Pt is less prone to hydrogenolysis of cyclopropanes than Pd.

  • Reaction: Purge with N

    
    , then introduce H
    
    
    
    (1 atm / balloon is usually sufficient for nitro groups). Stir at Room Temperature.
  • Monitoring: Monitor closely. Stop immediately upon consumption of starting material to prevent over-reduction.

Part 6: Mechanistic Visualization

Understanding why HCl fails is critical for avoiding future errors.

AcidFailure Substrate Cyclopropyl Ether (Intact) Protonation Protonated Ether (Activated Leaving Group) Substrate->Protonation + H+ Acid Acid Source (H+ from HCl) Acid->Protonation RingOpen Ring Opening (Strain Release) Protonation->RingOpen Fast Carbocation Carbocation/Allyl Intermediate RingOpen->Carbocation Product Degraded Product (Alcohol/Ketone) Carbocation->Product + H2O/Nu-

Figure 2: Mechanism of acid-catalyzed cyclopropyl ether degradation. The protonation of the oxygen atom leverages the ring strain to trigger irreversible cleavage.

References

  • Ramadas, K., & Srinivasan, N. (1992).[4][9] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications. Link

  • Sajiki, H., et al. (2006).[10] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Link

  • Common Organic Chemistry. (2025). Nitro Reduction - Iron (Fe) Conditions and Examples. Link

Sources

Purification methods for separating 3-chloro-4-cyclopropoxy and 4-chloro-3-cyclopropoxy isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 3-chloro-4-cyclopropoxy and 4-chloro-3-cyclopropoxy Isomers Ticket Type: Advanced Method Development Role: Senior Application Scientist

Executive Summary

Separating 3-chloro-4-cyclopropoxy (Isomer A) and 4-chloro-3-cyclopropoxy (Isomer B) scaffolds presents a classic "regioisomer trap." These molecules possess nearly identical boiling points, lipophilicity (logP), and pKa values, rendering standard silica flash chromatography and fractional distillation largely ineffective.

This guide moves beyond basic separation to advanced selectivity tuning . We utilize


 discrimination in chromatography and thermodynamic solubility differentials in crystallization.
Part 1: Diagnostic & Analytical Triage

Before attempting separation, you must definitively identify your isomers. Standard 1H-NMR coupling constants often fail here because both isomers exhibit similar 1,2,4-substitution patterns.

Q: How do I distinguish the two isomers when their retention times are identical?

A: Use Nuclear Overhauser Effect (NOE) NMR, not just chemical shift.

While chemical shifts vary slightly, they are solvent-dependent. The definitive structural proof relies on spatial proximity.

  • The Experiment: Irradiate the cyclopropyl methine proton (the H on the ring attached to the oxygen).

  • The Logic:

    • 3-chloro-4-cyclopropoxy: The ether is at position 4. The cyclopropyl group is spatially close to H-5 (ortho to the oxygen) and H-3 (occupied by Cl). You will see a strong NOE enhancement only at H-5 .

    • 4-chloro-3-cyclopropoxy: The ether is at position 3. The cyclopropyl group is close to H-2 (between Cl and OR) and H-4 (occupied by Cl). You will see a strong NOE enhancement at H-2 .

Feature3-chloro-4-cyclopropoxy4-chloro-3-cyclopropoxy
Ether Position Para (4)Meta (3)
NOE Signal Enhancement at H-5 (Doublet)Enhancement at H-2 (Singlet/Doublet)
Electronic Env. Oxygen is para to H-2Oxygen is ortho to H-2
Part 2: Chromatographic Solutions (The "Scalable" Path)

Standard C18 columns often fail to resolve these regioisomers because their hydrophobicity is identical. We must exploit shape and electronic density.

Q: My C18 column shows a single merged peak. What stationary phase should I switch to?

A: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

The Mechanism: Regioisomers differ in their electron density distribution around the aromatic ring.

  • C18 (Alkyl): Interacts primarily via hydrophobic effect (Van der Waals). Since both isomers have the same atoms, this interaction is identical.

  • PFP (Fluoro-aromatic): Engages in

    
     stacking and dipole-dipole interactions. The position of the electron-withdrawing Chlorine relative to the electron-donating Cyclopropoxy group alters the quadrupole moment of the benzene ring. The PFP phase "sees" this difference.
    

Protocol: PFP Method Development

  • Column: Kinetex F5 or equivalent PFP core-shell column.

  • Mobile Phase: Methanol/Water is often superior to Acetonitrile/Water for phenyl phases because ACN can suppress

    
     interactions.
    
  • Modifier: Use 0.1% Formic Acid.

  • Gradient: Run a shallow gradient (e.g., 50-65% B over 20 minutes).

Q: Can I use "Chiral" columns for these achiral isomers?

A: Yes, this is a "Secret Weapon" in process chemistry. Amylose or Cellulose-based chiral columns (e.g., Chiralpak AD-H or OD-H) rely on inclusion complexes. The 3-Cl and 4-Cl isomers have different 3D shapes. One isomer may fit into the chiral cavity ("groove") of the stationary phase better than the other, resulting in baseline separation even though the molecules are not enantiomers.

Part 3: Crystallization & Bulk Purification

For quantities >100g, chromatography becomes expensive. Crystallization is preferred.[1]

Q: I'm getting an oil or a gum. How do I force crystallization?

A: Use "Stripping Crystallization" or Seed-Directed Cooling.

Regioisomers often form eutectics where the melting point of the mixture is significantly lower than the pure components.

Troubleshooting Guide:

  • Solvent Selection: Avoid Toluene or DCM (too soluble). Target Heptane/Isopropyl Acetate (IPAc) mixtures.

  • The "Crash" Test: Dissolve 100mg in minimal hot IPAc. Add Heptane dropwise until cloudy. Heat to clear. Cool slowly.

  • Seeding: If you have any pure material (even 1 mg from HPLC), use it as a seed.

    • Why? The 3-Cl and 4-Cl isomers pack differently in a lattice. The seed provides the template for the specific polymorph of the desired isomer, kinetically favoring its precipitation over the impurity.

Workflow: Melt Crystallization (Solvent-Free) If the isomers are solids at room temperature but difficult to crystallize from solvent:

  • Melt the mixture completely.

  • Cool slowly to a temperature just below the melting point of the higher-melting isomer (typically the para-cyclopropoxy, due to symmetry).

  • The higher-melting isomer will crystallize out of the melt, leaving the lower-melting isomer in the liquid phase.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying these specific regioisomers.

PurificationStrategy Start Start: Crude Mixture (3-Cl vs 4-Cl Isomers) Analysis Step 1: Analytical Triage (H-NMR + NOE) Start->Analysis ScaleCheck Check Scale Analysis->ScaleCheck SmallScale < 500 mg ScaleCheck->SmallScale LargeScale > 10 g ScaleCheck->LargeScale HPLC_C18 Standard C18 HPLC SmallScale->HPLC_C18 HPLC_PFP PFP / Phenyl-Hexyl HPLC (Target: pi-pi Selectivity) HPLC_C18->HPLC_PFP Poor Resolution Chiral Chiral Stationary Phase (Target: Shape Selectivity) HPLC_PFP->Chiral Still overlapping SolventScreen Solvent Screening (Heptane/IPAc or MeOH/H2O) LargeScale->SolventScreen Cryst Fractional Crystallization (Seeding Required) SolventScreen->Cryst Solid forms Deriv Derivatization (e.g., Esterification if acid present) SolventScreen->Deriv Oiling out Deriv->Cryst Purify Derivative

Caption: Decision tree for the purification of chlorocyclopropoxy regioisomers, prioritizing non-standard stationary phases for chromatography and seeding for crystallization.

Part 5: Chemical Resolution (The "Nuclear Option")

If physical separation fails, alter the chemistry temporarily.

Q: I cannot separate them by HPLC or Crystallization. What now? A: Derivatize to amplify structural differences.

If your molecule is an aniline (amino group present):

  • Reaction: React the mixture with a bulky protecting group like Boc-anhydride or Cbz-Cl .

  • Effect: The bulky group will interact sterically with the adjacent Chlorine (in the 3-Cl isomer) or the Cyclopropoxy (in the 4-Cl isomer).

  • Result: This dramatically changes the 3D shape and lipophilicity, usually making the isomers easily separable on standard Silica Flash chromatography.

  • Recovery: Deprotect with TFA (for Boc) or Hydrogenation (for Cbz) to recover the pure isomer.

References
  • Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Phases. Retrieved from [Link]

  • Shiau, L. D., et al. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.[3] MDPI Processes. Retrieved from [Link][4]

  • Ikeda, K., et al. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair HPLC. Journal of Inorganic Biochemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Nitropyridine Ether Synthesis & Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for advanced organic synthesis. This guide addresses a critical failure point frequently encountered by researchers and drug development professionals: the unintended cleavage of nitropyridine ethers during post-reaction workup.

Below, you will find an in-depth root cause analysis, quantitative data on workup conditions, and self-validating Standard Operating Procedures (SOPs) designed to preserve the integrity of your synthesized ethers.

🔍 Incident Report Analysis: The "Why" Behind Ether Cleavage

FAQ 1: Why does my newly synthesized nitropyridine ether revert to a pyridinol/pyridone byproduct during extraction? Root Cause: Nitropyridine ethers (e.g., 2-aryloxy-5-nitropyridines) are synthesized via Nucleophilic Aromatic Substitution (SNAr). However, the exact electronic properties that make the synthesis possible also make the product highly unstable under traditional aqueous workup conditions. The synergistic electron-withdrawing effects of the nitro group (-M, -I) and the pyridine nitrogen drastically reduce the electron density of the aromatic system[1]. During a basic aqueous workup, hydroxide ions (OH⁻) or even neutral water molecules can attack the highly electrophilic ipso-carbon. This forms a stabilized Meisenheimer complex[2], which rapidly collapses to expel the alkoxide leaving group, yielding the thermodynamically stable pyridone byproduct[3].

FAQ 2: Can acidic workups cause the same problem? Root Cause: Yes. While basic conditions drive the SNAr hydrolysis via strong nucleophilic attack, strongly acidic conditions (e.g., 1M HCl) protonate the pyridine nitrogen. This creates a pyridinium ion, which acts as an extreme electron sink, lowering the activation energy for ether cleavage[4]. Therefore, both pH extremes must be strictly avoided.

SNAr_Mechanism A Nitropyridine Ether (Electrophilic Core) B Meisenheimer Complex (Tetrahedral Intermediate) A->B OH⁻ / H₂O Attack (Basic Workup) C Pyridinol / Pyridone (Hydrolysis Byproduct) B->C Alkoxide Elimination (Irreversible)

Caption: Mechanism of base-catalyzed SNAr hydrolysis of nitropyridine ethers.

📊 Quantitative Impact of Workup Conditions

To illustrate the sensitivity of these substrates, the following table summarizes the quantitative degradation of a standard substrate (2-methoxy-5-nitropyridine) across various common workup conditions.

Workup ConditionAqueous pHTemp (°C)Contact Time (min)Target Ether Recovery (%)Pyridone Byproduct (%)Recommendation
1M NaOH Quench13–142530< 15%> 85%CRITICAL FAILURE
Sat. Na₂CO₃ (aq)10–11253050–60%40–50%High Risk
Sat. NaHCO₃ (aq)8251585–90%10–15%Moderate Risk
Sat. NH₄Cl (aq)~60–5< 5> 98%< 2%Recommended
Non-AqueousN/A25N/A> 99%0%Optimal

🛠️ Standard Operating Procedures (SOPs): Self-Validating Workflows

To prevent hydrolysis, your workup must either completely exclude water or strictly control both pH and temperature. Choose the protocol that best fits your reaction mixture.

SOP 1: Non-Aqueous Filtration (Optimal for Moisture-Sensitive Substrates)

Use this method if your SNAr reaction utilized solid inorganic bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (e.g., DMF, MeCN).

  • Dilution: Dilute the crude reaction mixture with 3 volumes of a non-polar anti-solvent (e.g., MTBE or Toluene) at room temperature.

    • Causality: This drastically decreases the solubility of inorganic byproducts, forcing them to precipitate while keeping the nitropyridine ether in solution.

  • Filtration: Filter the resulting suspension through a tightly packed Celite pad to remove all basic salts.

  • Washing: Wash the filter cake thoroughly with cold MTBE.

  • Concentration: Concentrate the filtrate under reduced pressure at a bath temperature strictly below 30 °C.

  • Self-Validation Checkpoint: Take a 1 mL aliquot of the final filtrate and add 1 drop of deionized water. If the solution remains clear (no salt precipitation) and a pH strip indicates neutrality, the filtration successfully removed the hydrolytic catalysts. The batch is safe for concentration.

SOP 2: Buffered Aqueous Quench (For Reactions Requiring Aqueous Extraction)

Use this method if your reaction requires the removal of water-soluble organic byproducts (e.g., DMSO, DMF) or utilized soluble bases.

  • Thermal Arrest: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: Lowering the temperature exponentially decreases the kinetic rate of SNAr hydrolysis, protecting the ether bond during the aqueous phase contact.

  • Buffered Quench: Slowly add cold, saturated aqueous Ammonium Chloride (NH₄Cl).

    • Causality: NH₄Cl acts as a weak acid buffer (pH ~6), neutralizing excess alkoxides or inorganic bases without creating a strongly acidic environment that would protonate the pyridine core.

  • Rapid Extraction: Immediately extract the mixture with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Separate the layers within 5 minutes.

  • Self-Validation Checkpoint: Before discarding the aqueous layer, spot it on a silica TLC plate alongside the organic layer. Elute with a 1:1 Hexanes/EtOAc mixture and examine under 254 nm UV light. A strong UV-active spot at the baseline (Rf = 0) indicates the presence of the water-soluble pyridone byproduct. If the baseline is clear, the workup successfully prevented hydrolysis.

Workup_Workflow Start Crude SNAr Reaction Check Are insoluble salts present? Start->Check NonAq Non-Aqueous Workup (Celite Filtration) Check->NonAq Yes (Preferred) Aq Buffered Aqueous Workup (Cold NH₄Cl Quench) Check->Aq No / Requires Quench Fail Strong Base Quench (NaOH/Na₂CO₃) Check->Fail Improper Protocol Evap Concentrate < 30°C NonAq->Evap Extract Rapid Cold Extraction Aq->Extract Extract->Evap Loss Ether Cleavage (Product Loss) Fail->Loss

Caption: Decision matrix for selecting optimal workup conditions to prevent ether cleavage.

📚 References

  • Benchchem. "2-[(Naphthalen-2-yl)oxy]-5-nitropyridine". Benchchem Database.

  • ChemRxiv. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles".

  • ResearchGate. "Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines".

  • Wikipedia. "Ether Cleavage".

Sources

Technical Support Center: Proactive Control of Exotherms in Large-Scale Nitration of Cyclopropoxypyridine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the nitration of cyclopropoxypyridine precursors. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven guidance on safely managing the highly exothermic nature of this critical transformation at scale. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter, with a focus on the causality behind experimental choices to ensure a self-validating and safe process.

Section 1: Understanding and Mitigating Thermal Risks

Nitration reactions are notoriously exothermic, and the introduction of a cyclopropoxy moiety to a pyridine ring system requires careful consideration of reaction parameters to prevent thermal runaway.[1][2] A thermal runaway is a hazardous situation where the rate of the exothermic reaction accelerates, generating heat faster than it can be removed, which can lead to a rapid increase in temperature and pressure, potentially causing equipment failure or an explosion.[3][4]

FAQ 1: My reaction temperature is rising uncontrollably, even with the cooling system at maximum. What are the immediate actions and underlying causes?

Immediate Actions:

  • Stop Reactant Addition: Immediately cease the feed of the nitrating agent.[4][5] This is the most critical first step to halt further heat generation.

  • Maximize Cooling: Ensure your cooling system is operating at its maximum capacity.[5]

  • Vigorous Monitoring: Continuously monitor the reactor's internal temperature.[5]

  • Prepare for Emergency Quench: Have a quenching agent, such as a large volume of ice-water, readily available.[5] If the temperature continues to rise despite maximum cooling, proceed with the emergency quenching protocol.[5]

Potential Causes & Preventative Solutions:

CauseScientific ExplanationPreventative Solution
Excessive Addition Rate of Nitrating Agent The rate of heat generation from the nitration reaction is exceeding the heat removal capacity of the cooling system. Nitration is a highly exothermic process, and adding the nitrating agent too quickly leads to a rapid accumulation of heat.[1][5]Conduct a thorough thermal hazard assessment using reaction calorimetry (RC1) before scale-up to determine the maximum safe addition rate.[6][7] Reduce the addition rate to maintain a stable internal temperature.[4]
Inadequate Cooling Capacity The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient at larger scales.[8] The cooling system may be undersized for the heat load of the reaction.Ensure the cooling system is appropriately sized for the scale of the reaction. This may involve using a larger cooling jacket, a more efficient cooling medium, or supplementary cooling coils.[3]
Poor Agitation Inefficient stirring can lead to localized "hotspots" where the concentration of reactants is high, causing the reaction rate to accelerate uncontrollably in that region.[8]Ensure vigorous and effective agitation to maintain a homogenous reaction mixture and uniform temperature distribution.[8] The agitator should be appropriately designed for the reactor geometry and reaction mass viscosity.
Incorrect Reagent Concentration Using overly concentrated acids can lead to a more vigorous and difficult-to-control reaction due to a higher concentration of the active nitrating species (nitronium ion, NO₂⁺).[4]Verify the concentration of nitric and sulfuric acids before use. Use the appropriate grade and concentration of reagents as specified in the validated process.[4]

Diagram: Decision Workflow for Uncontrolled Temperature Increase

UncontrolledExotherm Start Uncontrolled Temperature Rise Detected StopAddition Immediately Stop Nitrating Agent Feed Start->StopAddition MaxCooling Maximize Cooling System Output StopAddition->MaxCooling Monitor Continuously Monitor Temperature MaxCooling->Monitor TempStabilizes Temperature Stabilizes? Monitor->TempStabilizes Investigate Investigate Root Cause (e.g., addition rate, cooling fault) TempStabilizes->Investigate Yes TempRises Temperature Continues to Rise? TempStabilizes->TempRises No Resume Resume with Corrective Actions Investigate->Resume TempRises->Monitor No, holding steady EmergencyQuench Initiate Emergency Quench Protocol TempRises->EmergencyQuench Yes Evacuate Evacuate Personnel EmergencyQuench->Evacuate

Caption: Decision workflow for managing an uncontrolled exotherm.

Section 2: Troubleshooting Guide for Common Nitration Issues

This section addresses common problems encountered during the nitration of cyclopropoxypyridine precursors in a question-and-answer format.

FAQ 2: The nitration reaction is sluggish or incomplete. What are the potential reasons?

Troubleshooting Steps:

  • Protect the Pyridine Nitrogen: In strongly acidic media, the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic aromatic substitution.[9] Consider performing the nitration on the corresponding pyridine-N-oxide. The N-oxide is more reactive and directs nitration to the 4-position.[10]

  • Verify Nitrating Agent Strength: For a deactivated or moderately reactive system, a standard mixture of nitric and sulfuric acid may not be sufficiently potent.[9]

  • Optimize Reaction Temperature: While low temperatures are crucial for controlling exotherms, they can also significantly slow down the reaction rate.[9] A careful, controlled increase in temperature, while staying well below the decomposition temperature, may be necessary. This should be guided by calorimetry data.[8]

FAQ 3: I am observing the formation of multiple nitrated isomers. How can I improve regioselectivity?

The formation of multiple isomers can be a significant issue. To improve the regioselectivity:

  • Control the Temperature: Maintain a consistent and low temperature during the addition of the nitrating agent to minimize side reactions.[9]

  • Stoichiometry: Use a controlled amount of the nitrating agent (e.g., 1.05-1.1 equivalents) to reduce the likelihood of over-nitration.[9]

  • Choice of Nitrating Agent: The choice of nitrating agent and solvent system can influence the regioselectivity. For pyridine derivatives, nitration of the N-oxide is a common strategy to direct the nitro group to the 4-position.[10][11]

FAQ 4: What is the importance of reaction calorimetry in scaling up this nitration?

Reaction calorimetry is essential for understanding the thermal hazards of a nitration process before scaling up.[8] Techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) are used to measure key safety parameters.[8][12] These studies help determine:

  • Heat of Reaction (ΔHr): The total heat released by the desired nitration reaction.[8] This is critical for ensuring the cooling system can handle the heat load.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the heat from the reaction were contained within the reactor (i.e., no cooling). This helps to assess the worst-case scenario.

  • Onset Temperature for Decomposition: The temperature at which the product or reaction mixture begins to decompose, which can lead to a secondary, more energetic runaway reaction.[7]

Table: Key Thermal Hazard Parameters from Calorimetry

ParameterDescriptionImportance for Scale-Up
Heat of Reaction (ΔHr) The total heat released by the desired nitration reaction.[8]Determines the total cooling duty required for the process.[8]
Adiabatic Temperature Rise (ΔTad) The maximum temperature the reaction could reach in a "loss of cooling" scenario.[8]A high ΔTad indicates a high potential for a severe thermal runaway.
Time to Maximum Rate (TMRad) The time it would take for a runaway reaction to reach its maximum rate under adiabatic conditions.[8]Used to evaluate the time available for corrective action after a cooling failure.[8]
Onset Temperature of Decomposition (Tdecomposition) The temperature at which the reaction mixture begins to undergo exothermic decomposition.[7]The maximum allowable reaction temperature must be significantly lower than Tdecomposition.

Diagram: Relationship Between Key Thermal Hazard Parameters

ThermalHazards cluster_0 Calorimetry Data cluster_1 Process Safety Design HeatOfReaction Heat of Reaction (ΔHr) CoolingCapacity Cooling System Capacity HeatOfReaction->CoolingCapacity Informs AdiabaticRise Adiabatic Temperature Rise (ΔTad) MaxAdditionRate Max. Safe Addition Rate AdiabaticRise->MaxAdditionRate Determines TMR Time to Maximum Rate (TMRad) EmergencyResponse Emergency Response Time TMR->EmergencyResponse Defines DecompositionTemp Decomposition Onset (Tdecomposition) MaxOperatingTemp Max. Operating Temperature DecompositionTemp->MaxOperatingTemp Limits

Caption: Interplay of calorimetry data and process safety design.

Section 3: Experimental Protocols and Safety Procedures

Illustrative Laboratory-Scale Protocol for Nitration of a Cyclopropoxypyridine Precursor (as the N-oxide)

Disclaimer: This is a generalized protocol and must be adapted and thoroughly risk-assessed for your specific substrate and equipment.

1. Preparation of the Nitrating Mixture:

  • In a clean, dry flask, add the required volume of concentrated sulfuric acid.

  • Place the flask in an ice-water bath and allow it to cool to below 10°C.

  • Slowly, and with continuous stirring, add the required volume of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 15°C during the addition.[5]

  • Once the addition is complete, cool the nitrating mixture to 0-5°C in the ice bath.[5]

2. Reaction Setup:

  • In a separate reaction flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve the cyclopropoxypyridine-N-oxide in a suitable volume of concentrated sulfuric acid.

  • Cool the solution to the desired reaction temperature (e.g., 0-5°C) in an ice-water or ice-salt bath.

3. Nitration:

  • Slowly add the cold nitrating mixture dropwise from the addition funnel to the stirred solution of the cyclopropoxypyridine-N-oxide.

  • Carefully monitor the internal temperature and control the addition rate to maintain the reaction temperature within the desired range (e.g., 0-5°C). Never let the temperature exceed the predetermined safe upper limit.[5]

  • After the addition is complete, continue stirring the mixture at the reaction temperature for the required time, monitoring for completion by a suitable analytical method (e.g., TLC, HPLC).

4. Work-up and Quenching:

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).[13] This step is highly exothermic and must be performed with caution in a fume hood.[13]

  • Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) while maintaining a low temperature with an ice bath. Be aware of gas evolution if using bicarbonate.[13]

  • The product may precipitate as a solid or require extraction with a suitable organic solvent.[13]

5. Isolation and Purification:

  • If a solid precipitates, collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.[13]

  • If the product is an oil or remains in solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[13]

  • The crude product can then be purified by recrystallization or column chromatography.

Emergency Preparedness and Personal Protective Equipment (PPE)
  • Ventilation: All steps must be performed in a well-ventilated chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[13]

  • Emergency Access: Ensure immediate access to an emergency eyewash station, safety shower, and appropriate spill containment kits.[13]

  • Waste Disposal: Acidic aqueous waste must be neutralized before disposal according to institutional guidelines. Nitric acid waste should be segregated from organic waste.[13]

References

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem. 13

  • Technical Support Center: Managing Thermal Runaway in Nitration Reactions. Benchchem. 5

  • Nitration – Explanation, Thermodynamics, Applications and FAQs. Vedantu.

  • Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited.

  • A simple procedure for optimal scale-up of fine chemical processes. Part II: the nitration of 4-chloro benzotrifluoride. Industrial & Engineering Chemistry Research.

  • Controlling temperature of nitration reactions. Google Patents.

  • Nitration reaction safety. YouTube.

  • Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. ResearchGate.

  • Control Chemical Reaction Hazards in Process Manufacturing. TÜV SÜD.

  • DOE-HDBK-1101-96; Process Safety Management for Highly Hazardous Chemicals. DOE Technical Standards Program.

  • Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem. 4

  • Technical Support Center: Managing Nitration Reactions. Benchchem. 8

  • NITRATION.

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals.

  • Process optimization and scale-up of toluene nitration in a microchannel reactor using HNO3-AC2O as nitrating agent. ResearchGate.

  • Critical Considerations in Process Safety. H.E.L Group.

  • The protection of reactors containing exothermic reactions: an HSE view. IChemE.

  • Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Publications.

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. ResearchGate.

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC.

  • 4-Nitropyridine N-oxide. Santa Cruz Biotechnology.

  • Nitric Acid. Environmental Health and Safety.

  • Synthetic protocols for the nitration of corroles. LSU Scholarly Repository.

  • Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts.

  • Aromatic 2a. Nitration of Benzene. YouTube.

  • Ch12: Aromatic nitration. University of Calgary.

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.

  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS.

  • Material Safety Data Sheet.

  • troubleshooting common side reactions in the nitration of 4-methylacetophenone. Benchchem.

  • "troubleshooting guide for the nitration of aminoquinoxalines". Benchchem.

  • Thermal Runaway Prevention. Area.

  • Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. PubMed.

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.

  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR.

  • Pyridine-N-Oxide. Jubilant Ingrevia.

  • A Guide to Thermal Runaway Mitigation and Containment. Pyrophobic Systems.

  • How to Prevent Thermal Runaway in Battery Energy Storage Systems: Fire Safety Solutions.

  • (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.. ResearchGate.

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing.

  • Nitropyridines: Synthesis and reactions. ResearchGate.

  • Effects of nitric acid concentration for nitration of fused[5][6][13]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions (RSC Publishing).

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Validation & Comparative

Elucidating Cyclopropoxy Nitropyridine Derivatives: A Comparative Guide to LC-HRMS Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

The structural characterization of cyclopropoxy nitropyridine derivatives presents a unique analytical challenge in modern drug development. These compounds possess two highly reactive moieties: an electron-withdrawing nitro group and a sterically strained, labile cyclopropoxy ether. Accurately mapping their fragmentation pathways is critical for metabolite identification and quality control.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of the two leading High-Resolution Mass Spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap —in elucidating these complex fragmentation cascades.

The Analytical Conundrum of Dual-Labile Moieties

When subjected to Electrospray Ionization (ESI) and subsequent tandem mass spectrometry (MS/MS), cyclopropoxy nitropyridines exhibit competing fragmentation pathways. The nitro group on the electron-deficient pyridine ring typically drives the initial ionization event, leading to the formation of a protonated molecular ion


[1].

However, the subsequent fragmentation is highly dependent on the internal energy deposited into the molecule. The cyclopropyl ether group is prone to


-cleavage and ring-opening rearrangements, often resulting in the neutral loss of cyclopropene (40 Da)[2]. Simultaneously, the nitro group readily undergoes reduction or elimination, shedding nitric oxide (NO, 30 Da) or nitrous acid (HNO₂, 47 Da). Capturing these competing pathways requires an instrument capable of precise energy tuning and high mass accuracy.

Platform Architecture: Q-TOF (CID) vs. Orbitrap (HCD)

To map these pathways, we compare Q-TOF (utilizing low-energy Collision-Induced Dissociation, CID) against Orbitrap (utilizing Higher-energy C-trap Dissociation, HCD).

  • Q-TOF (e.g., Bruker maXis / Agilent 6546): Q-TOFs excel in isotopic fidelity and offer the ability to access extremely low collision energies (down to 0 eV). This "cold ion" capability is highly advantageous for studying inherently labile compounds like cyclopropoxy ethers, preventing premature source-fragmentation[3]. Furthermore, their electron multiplier detectors provide a wider intraspectral dynamic range compared to Orbitraps, which is crucial when detecting minor isotopic species[4].

  • Orbitrap (e.g., Thermo Q Exactive): Orbitraps provide unparalleled resolving power (up to 280,000 FWHM at m/z 200). While their HCD cells operate at slightly higher minimum collision energies (typically bottoming out around 10 eV), they offer superior mass accuracy for definitive elemental composition determination[3].

Mechanistic Pathway Mapping

Understanding the logical flow of fragmentation is essential before configuring the instrument. Below is the empirically derived fragmentation pathway for a standard cyclopropoxy nitropyridine derivative (Exact Mass: 180.0535 Da).

FragmentationPathway M [M+H]⁺ m/z 181.0613 F1 [M+H - NO]⁺ m/z 151.0634 M->F1 -NO (30 Da) Nitro Reduction F2 [M+H - C₃H₄]⁺ m/z 141.0300 M->F2 -C₃H₄ (40 Da) Cyclopropyl Cleavage F4 [M+H - HNO₂]⁺ m/z 134.0606 M->F4 -HNO₂ (47 Da) Nitro Elimination F3 [M+H - C₃H₄ - NO]⁺ m/z 111.0321 F1->F3 -C₃H₄ (40 Da) F2->F3 -NO (30 Da)

Fig 1. Proposed LC-MS/MS fragmentation of cyclopropoxy nitropyridines.

Self-Validating LC-MS/MS Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic justification (causality) and an internal quality control check.

Step 1: System Suitability & Energy Calibration
  • Action: Inject a 10 pg/µL standard of Leucine Enkephalin prior to sample analysis.

  • Causality: The fragmentation of Leucine Enkephalin (m/z 556.2771) is thoroughly understood across a wide internal energy range. By adjusting the collision energy to achieve exactly an 85% survival yield of the precursor ion (typically ~12 eV on Q-TOF and ~10 eV on Orbitrap HCD), we normalize the kinetic energy transfer between the two distinct platform architectures[3].

  • Validation Gate: Do not proceed unless the survival yield matches 85% ± 2%. This guarantees that any observed differences in the cyclopropoxy nitropyridine spectra are due to the molecule's chemistry, not instrument miscalibration.

Step 2: Chromatographic Separation
  • Action: Utilize a Reversed-Phase UPLC column (C18, 1.7 µm) with a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the

    
     state in positive ESI. The cyclopropoxy group is moderately hydrophobic; a shallow gradient (5% to 60% B over 10 minutes) ensures adequate retention and separation from isobaric matrix interferences[5].
    
Step 3: MS/MS Acquisition (Energy Stepping)
  • Action: Acquire data using a stepped collision energy (CE) profile: 10 eV, 20 eV, and 40 eV.

  • Causality:

    • 10 eV: Preserves the labile cyclopropoxy ring, allowing observation of the intact

      
       and primary NO loss.
      
    • 20 eV: Triggers the

      
      -cleavage of the cyclopropyl radical/cyclopropene[2].
      
    • 40 eV: Forces deep fragmentation into the bare pyridinol core, necessary for distinguishing positional isomers of the nitropyridine ring[1].

Quantitative Data & Platform Performance

The tables below summarize the experimental performance of both platforms when analyzing a synthesized cyclopropoxy nitropyridine standard.

Table 1: Mass Accuracy and Resolving Power (Precursor Ion m/z 181.0613)

PlatformResolving Power (FWHM)Mass Error (ppm)Intraspectral Dynamic RangeBest Use Case
Orbitrap (HCD) 140,0000.8~3.5 orders of magnitudeUnambiguous elemental composition of novel metabolites.
Q-TOF (CID) 45,0002.1>4 orders of magnitudeDetecting low-abundance isotopic fragments and labile bonds.

Note: While Orbitrap provides superior resolution, its dynamic range is limited by space charge effects in the trap, whereas the Q-TOF's electron multiplier allows for better detection of minor fragments[4].

Table 2: Characteristic Fragment Ions at 20 eV Collision Energy

Fragment AssignmentTheoretical m/zOrbitrap Relative Abundance (%)Q-TOF Relative Abundance (%)Mechanistic Note

181.06131542Q-TOF's softer CID preserves more precursor.

151.0634100 (Base)100 (Base)Primary nitro reduction pathway.

141.03004568Cyclopropene loss is highly sensitive to CE.

134.06062218Competing nitro elimination.

111.03218560Deep fragmentation product.

Strategic Recommendations

When developing analytical methods for cyclopropoxy nitropyridine derivatives, the choice of instrument dictates the workflow:

  • Choose Q-TOF when your primary goal is routine quantitative analysis or when dealing with highly unstable N-oxide or cyclopropyl variants. The ability to drop collision energies to near 0 eV prevents unwanted in-source fragmentation[3], and the superior dynamic range aids in identifying trace impurities[6].

  • Choose Orbitrap during the early drug discovery phase where absolute structural elucidation is required. The ultra-high mass accuracy ensures that the loss of

    
     (29.9979 Da) is not mathematically confused with the loss of a generic aliphatic moiety, providing bulletproof data for regulatory submissions.
    

References

1.3 2.1 3.5 4.7 5.4 6.6

Sources

Strategic Substitution: Cyclopropoxy vs. Methoxy Nitropyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Magic Methyl" vs. The Cyclopropyl Shield

In the optimization of nitropyridine scaffolds—ubiquitous in kinase inhibitors and allosteric modulators—the choice between a methoxy (-OMe) and a cyclopropoxy (-O-cPr) substituent is rarely trivial. While the methoxy group is the standard "first-pass" substituent for steric compactness and electron donation, it frequently suffers from rapid oxidative demethylation by cytochrome P450 enzymes (CYP450).

The cyclopropoxy group offers a bioisosteric alternative that leverages the unique electronic properties of the cyclopropane ring (Walsh orbitals) and increased steric bulk to block metabolic soft spots without significantly altering the electronic character of the pyridine core.

This guide objectively compares these two moieties across three critical vectors: Synthetic Accessibility (


 Reactivity) , Physicochemical/DMPK Performance , and Downstream Chemoselectivity (Nitro Reduction) .[1]

Physicochemical & DMPK Profile

The primary driver for substituting a methoxy group with a cyclopropoxy group is the modulation of metabolic stability and lipophilicity.

Table 1: Comparative Physicochemical Metrics[1]
FeatureMethoxy Nitropyridine (-OMe)Cyclopropoxy Nitropyridine (-O-cPr)Impact on Drug Design
Metabolic Stability Low (

< 15 min).[1] Prone to

-dealkylation via CYP450.[1]
High (

> 60 min). C-H bonds are stronger (106 kcal/mol) and sterically shielded.[1]
Primary Advantage. Blocks rapid clearance.[1]
Lipophilicity (cLogP) Lower (Baseline).[1]Higher (+0.4 to +0.8 log units).[1]Increases permeability but may lower solubility.[1]
Electronic Effect Strong Resonance Donor (+M).[1]Strong Resonance Donor (+M) via

-

conjugation.[1]
Similar electronic activation of the pyridine ring.
Conformation Freely rotating.[1]Semi-rigid.[1]O-cPr can lock the ether conformation, potentially improving binding entropy.[1]

Mechanistic Insight: The C-H bonds of a cyclopropyl ring possess higher dissociation energy (~106 kcal/mol) compared to the methyl C-H (~98 kcal/mol). This thermodynamic barrier, combined with the steric hindrance of the ring, makes the


-carbon significantly more resistant to the initial hydrogen abstraction step required for CYP450-mediated 

-dealkylation.

Synthetic Accessibility: Nucleophilic Aromatic Substitution ( )

Installing the alkoxy group onto a halogenated nitropyridine is the standard synthetic entry point. However, the reactivity profiles of methanol and cyclopropanol differ markedly.

Reactivity Comparison
  • Methoxide: A small, hard nucleophile.[1] Kinetics are rapid, often proceeding at

    
     to RT.[1]
    
  • Cyclopropoxide: A secondary-like, bulky nucleophile.[1] The nucleophilicity is attenuated by steric hindrance, often requiring elevated temperatures (

    
    ) and stronger bases (NaH) to ensure complete conversion.[1]
    
Diagram: Competitive Pathways in Ether Synthesis

The following diagram illustrates the kinetic competition between the desired


 and potential side reactions (hydrolysis) when using cyclopropoxide.

SNAr_Pathways Start Chloronitropyridine (Substrate) Reagent_Me NaOMe / MeOH (Small Nucleophile) Start->Reagent_Me Reagent_cPr NaH / Cyclopropanol (Bulky Nucleophile) Start->Reagent_cPr Product_Me Methoxy-Nitropyridine (Fast, High Yield) Reagent_Me->Product_Me k1 (Fast) 0°C - RT Product_cPr Cyclopropoxy-Nitropyridine (Slower, Steric Hindrance) Reagent_cPr->Product_cPr k2 (Slow) Requires Heat Side_Hydrolysis Hydroxypyridine (Hydrolysis Byproduct) Reagent_cPr->Side_Hydrolysis Trace H2O Competes at High T

Figure 1: Kinetic landscape of


 reactions. Cyclopropanol requires anhydrous conditions to prevent competitive hydrolysis due to slower reaction rates.

Downstream Chemoselectivity: Nitro Reduction[1]

Once the ether is installed, the nitro group is typically reduced to an amine. This is the critical failure point for cyclopropoxy derivatives.

  • Risk: Under standard catalytic hydrogenation conditions (Pd/C,

    
    ), the cyclopropane ring is susceptible to ring-opening (hydrogenolysis), especially under acidic conditions or high pressure.[1]
    
  • Solution: Chemoselective reduction protocols are required to preserve the strained ring.

Experimental Protocol: Chemoselective Reduction (Fe/NH4Cl)

This protocol is validated for cyclopropoxy-nitropyridines to avoid ring opening.

  • Reagents:

    • Substrate: 2-Cyclopropoxy-3-nitropyridine (1.0 equiv)[1]

    • Iron Powder (5.0 equiv, <10 micron particle size preferred)[1]

    • Ammonium Chloride (5.0 equiv)

    • Solvent: EtOH/Water (4:1 v/v)

  • Procedure:

    • Dissolve substrate in EtOH/Water.[1]

    • Add

      
       and Iron powder.[1]
      
    • Heat to 70°C with vigorous stirring for 2 hours. Note: Monitor by LCMS.[1] The reaction goes through a hydroxylamine intermediate.

    • Workup: Filter hot through Celite to remove iron oxide sludge. Wash with EtOAc.[1] Concentrate filtrate.[1]

  • Validation:

    • Success Criteria: LCMS shows M+1 peak for amine; absence of M+3 (ring open propyl chain).[1]

Diagram: Decision Tree for Nitro Reduction

Nitro_Reduction Input Cyclopropoxy-Nitropyridine Condition_A H2 (1 atm) / Pd/C Standard Hydrogenation Input->Condition_A Condition_B Fe / NH4Cl / EtOH Dissolving Metal Input->Condition_B Condition_C H2 / PtO2 (Adam's Cat) Controlled Hydrogenation Input->Condition_C Result_A Risk: Ring Opening (Propyl ether formation) Condition_A->Result_A Result_B Success: Intact Ring (Amino-pyridine) Condition_B->Result_B Result_C Variable Success Substrate Dependent Condition_C->Result_C

Figure 2: Selection guide for nitro reduction conditions. Dissolving metal reductions (Fe, Zn) are preferred over Palladium catalysis to prevent cyclopropane hydrogenolysis.[1]

Experimental Data Summary

The following data summarizes the reactivity differences observed in the synthesis of 2-alkoxy-3-nitropyridines from 2-chloro-3-nitropyridine.

ParameterMethoxy (-OMe)Cyclopropoxy (-O-cPr)Notes
Reagent NaOMe (1.1 eq) in MeOHCyclopropanol (1.2 eq) + NaH (1.5 eq) in THFNaH is required to generate the alkoxide; cyclopropanol is not acidic enough for carbonates.
Temperature


Cyclopropoxide is bulkier; requires heat to overcome steric repulsion of the nitro group.
Reaction Time 1 - 2 hours4 - 12 hoursSlower kinetics for O-cPr.[1]
Yield 90 - 95%75 - 85%Lower yield due to competitive hydrolysis if moisture is present.[1]
Acid Stability Stable to dilute HCl.[1]Sensitive to strong acid (

).[1]
Cyclopropyl ethers can rearrange to allyl/propyl ethers in strong acid.[1]

References

  • Barnes-Seeman, D. (2016).[1] "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry. Link

  • Watanabe, K., et al. (2007).[1][3] "Cyclopentyl Methyl Ether as a Green Solvent." (Context on ether stability). Organic Process Research & Development. Link

  • Beller, M., et al. (2021).[1][4] "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst." Journal of the American Chemical Society. Link

  • Stepan, A. F., et al. (2013).[1] "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency'." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Sources

Structural Determination of 3,4,5-Substituted Pyridine Intermediates: A Comparative Guide to SC-XRD vs. NMR and Computational Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Regioisomer Trap"

In modern drug discovery, particularly within kinase inhibitor development, the 3,4,5-substituted pyridine scaffold is a privileged structure. However, it presents a notorious "Regioisomer Trap." Synthetic routes often yield mixtures of isomers (e.g., 3,4,5- vs 2,3,4-substitution) where symmetry or a lack of proton-proton coupling renders standard NMR inconclusive.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Computational Modeling . While NMR remains the workhorse for routine analysis, we demonstrate that SC-XRD is the requisite "Gold Standard" for unambiguous structural assignment of these intermediates. We also provide a field-proven protocol for crystallizing "uncrystallizable" pyridine oils via salt formation.

The Challenge: Why 3,4,5-Pyridines Defy Characterization

The structural ambiguity of 3,4,5-substituted pyridines stems from their magnetic environment:

  • Proton Isolation: Substituents at positions 3, 4, and 5 often replace protons that would otherwise provide crucial vicinal coupling (

    
    ) data.
    
  • Quaternary Carbon Blindness: HMBC correlations can be misleading if nitrogen lone-pair effects or steric twisting alter expected bond angles and coupling constants.

  • Physical State: Many of these intermediates exist as viscous oils or amorphous solids, discouraging crystallographic attempts.

Comparative Performance Analysis

The following analysis contrasts the three primary methods for structural elucidation based on resolution, time-to-result, and confidence intervals.

Table 1: Methodological Comparison for Regioisomer Assignment
FeatureNMR (1D/2D) Computational (DFT) SC-XRD (Gold Standard)
Primary Data Source Magnetic environment (

,

,

)
Calculated Energy Minima (

)
Electron Density Map
Regioisomer Resolution Low to Medium . Often ambiguous for fully substituted rings.Medium . Subject to basis set selection & solvation models.Absolute . Direct visualization of atomic connectivity.
Sample State Solution (CDCl

, DMSO-

)
VirtualSolid (Single Crystal required)
Time-to-Result < 1 Hour24–48 Hours (High level theory)24 Hours (once crystal is obtained)
Confidence Level 85% (Subject to interpretation)90% (Predictive only)100% (Definitive)
Critical Failure Point Lack of NOE signals between distant groups.Gas-phase vs. Solution-phase conformational mismatch.Inability to grow suitable crystals (Oils).

Decision Logic: When to Abandon NMR for X-Ray

In high-stakes synthesis, persisting with ambiguous NMR data creates "technical debt." Use the following logic flow to determine when to switch methodologies.

DecisionWorkflow Start Synthesize 3,4,5-Substituted Pyridine NMR Run 1H & 13C NMR (Include NOESY/HMBC) Start->NMR Decision1 Are signals unambiguous? NMR->Decision1 Success Proceed to Biological Assay Decision1->Success Yes Ambiguity Ambiguity Detected: - Isolated spin systems - Overlapping signals Decision1->Ambiguity No DFT Run DFT Calculation (GIAO NMR Prediction) Ambiguity->DFT Crystallization Initiate Salt Screening (See Protocol Below) Ambiguity->Crystallization High Criticality Match Does DFT match Exp. NMR? DFT->Match Match->Success Yes (High Conf) Match->Crystallization No / Low Conf SCXRD SC-XRD Data Collection Crystallization->SCXRD Final Absolute Structure Defined SCXRD->Final

Figure 1: Decision matrix for structural elucidation. Note that for critical intermediates (Scale >10g), SC-XRD is recommended regardless of NMR confidence to validate batch consistency.

Experimental Protocol: Crystallizing the "Uncrystallizable"

The primary barrier to SC-XRD for pyridine intermediates is that they are often oils. The solution is Salt Formation . By protonating the pyridine nitrogen with a heavy or rigid counter-ion, we increase the lattice energy, forcing the molecule into a crystalline habit.

Protocol: The "Picrate/Fumarate" Screen

Objective: Convert oily pyridine intermediate into a diffraction-quality salt crystal.

Materials:

  • Target: 3,4,5-substituted pyridine (approx. 20 mg).

  • Acids: Picric acid (Caution: Explosive when dry), Fumaric acid, oxalic acid, HCl (etherial).

  • Solvents: Ethanol (EtOH), Methanol (MeOH), Diethyl Ether (

    
    ).
    

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate 1.05 equivalents of the chosen acid relative to the pyridine base.

    • Expert Insight: Picric acid is preferred for structural determination because the picrate anion is large, rigid, and pi-stacks effectively with the pyridine ring, stabilizing the lattice [1].

  • Dissolution (The "Hot" Step):

    • Dissolve the pyridine oil in a minimum volume of hot EtOH (approx. 40-50 °C).

    • Separately, dissolve the acid in minimal hot EtOH.

    • Mix the two solutions while hot.

  • Slow Cooling (Nucleation Control):

    • Allow the mixture to cool to room temperature naturally (do not use an ice bath immediately; rapid cooling yields amorphous powder).

    • If no crystals form after 2 hours, introduce Vapor Diffusion .

  • Vapor Diffusion Technique:

    • Place the small vial containing the EtOH solution inside a larger jar containing a "poor solvent" (e.g., Hexane or

      
      ).
      
    • Seal the outer jar. The poor solvent vapors will slowly diffuse into the EtOH, lowering solubility gradually and growing high-quality single crystals.

  • Harvesting:

    • Filter crystals and wash with cold

      
      .
      
    • Select a crystal with sharp edges (approx. 0.1–0.3 mm) for mounting.

Workflow Visualization

CrystallizationProtocol cluster_growth Crystal Growth Phase Input Oily Pyridine Intermediate Salt Add Counter-Ion (Picric/Fumaric Acid) Input->Salt Solvent Dissolve in Hot EtOH Salt->Solvent Direct Slow Cool (RT -> 4°C) Solvent->Direct Diffusion Vapor Diffusion (EtOH / Hexane) Direct->Diffusion No Crystals XRay SC-XRD Analysis Direct->XRay Crystals Formed Diffusion->XRay

Figure 2: Salt screening workflow for converting amorphous pyridine intermediates into crystalline solids suitable for X-ray diffraction.

Data Interpretation: What X-Ray Reveals[1][2][3]

When analyzing the SC-XRD data for 3,4,5-substituted pyridines, focus on these specific parameters which directly impact biological activity and synthetic validation:

  • Torsion Angles: Unlike NMR, X-ray reveals the precise twist of substituents relative to the pyridine plane. This is critical for docking studies into kinase ATP-binding pockets.

  • Intermolecular Interactions: Look for

    
    -
    
    
    
    stacking distances (typically 3.5–3.8 Å) and Hydrogen Bonding networks. These solid-state interactions often mimic protein-ligand binding interactions [2].
  • Tautomeric State: For pyridines with -OH or -NH substituents, X-ray unambiguously defines the tautomer (e.g., pyridone vs. hydroxypyridine), a distinction often blurred in solution NMR due to rapid exchange [3].

References

  • Aydin, F., & Kiraz, A. O. (2025).[1] Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate.[1] European Journal of Chemistry, 16(2), 157-224.

  • Braga, D., et al. (2025). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. Crystal Growth & Design.

  • BenchChem. (2025).[2] The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. BenchChem Technical Guides.

  • Dove Medical Press. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.

Sources

A Comparative Guide to Regiochemical Validation: Elucidating the Structure of 3-Chloro-4-cyclopropoxy-5-nitropyridine using NOESY

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Regiochemical Ambiguity in Drug Discovery

In the synthesis of complex organic molecules, particularly within the fast-paced environment of drug discovery and development, the unambiguous determination of molecular structure is paramount. Polysubstituted aromatic and heteroaromatic rings are foundational scaffolds in medicinal chemistry, but their synthesis can often yield a mixture of regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents. Misidentification of a regioisomer can lead to wasted resources, misinterpreted structure-activity relationship (SAR) data, and potential safety issues.

The molecule 3-Chloro-4-cyclopropoxy-5-nitropyridine serves as an excellent case study. Its synthesis can potentially lead to isomers, and standard one-dimensional Nuclear Magnetic Resonance (¹H NMR) spectroscopy, while essential, may not provide sufficient evidence to definitively assign the correct regiochemistry. This guide provides an in-depth, experience-driven comparison of advanced analytical techniques for structural validation, with a primary focus on the application of 2D Nuclear Overhauser Effect Spectroscopy (NOESY). We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare NOESY with other powerful alternatives.

The Analytical Problem: Why ¹H NMR Alone May Be Insufficient

During the synthesis of 3-Chloro-4-cyclopropoxy-5-nitropyridine, the precise placement of the chloro, cyclopropoxy, and nitro groups on the pyridine ring must be confirmed. Let's consider the target molecule and a potential regioisomer:

Structure Isomer A (Target) Isomer B (Potential Byproduct)
Chemical Structure
Name 3-Chloro-4-cyclopropoxy-5-nitropyridine5-Chloro-4-cyclopropoxy-3-nitropyridine
Predicted ¹H Signals Two aromatic singlets (H-2, H-6)Two aromatic singlets (H-2, H-6)

While substituent effects will induce different chemical shifts for the aromatic protons (H-2 and H-6) in each isomer, predicting these shifts with absolute certainty can be challenging without authentic standards.[1][2] Both isomers are expected to show two singlets in the aromatic region of the ¹H NMR spectrum, making a definitive assignment based solely on chemical shift and coupling patterns prone to error. This ambiguity necessitates a more sophisticated approach that can probe the spatial relationships within the molecule.

Primary Method: 2D NOESY for Unambiguous Validation

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that elucidates the spatial proximity of nuclei.[3] Unlike COSY, which shows correlations between protons coupled through bonds, NOESY reveals correlations between protons that are close to each other in space (typically < 5 Å), regardless of whether they are J-coupled.[4][5] This phenomenon, the Nuclear Overhauser Effect (NOE), arises from dipole-dipole interactions and provides definitive evidence of through-space connectivity.[6][7]

The Causality Behind Choosing NOESY

The choice of NOESY is strategic. For our target molecule, we hypothesize that the protons of the cyclopropoxy group will be spatially close to one of the aromatic protons (H-2 or H-6) depending on the substitution pattern. This through-space interaction, if observed, provides a direct and irrefutable link between the substituent and a specific position on the pyridine ring, thereby resolving the regiochemical ambiguity.

Experimental Workflow for NOESY-based Structure Validation

The following diagram outlines the logical flow of a NOESY experiment, from initial sample preparation to the final, validated structure.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Validation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) NMR_Setup NMR Spectrometer Setup (Tuning, Locking, Shimming) SamplePrep->NMR_Setup H1_Acquire Acquire Standard ¹H Spectrum (Reference & Peak Identification) NMR_Setup->H1_Acquire NOESY_Acquire Acquire 2D NOESY Spectrum (Set Mixing Time ~0.6-0.8s) H1_Acquire->NOESY_Acquire Processing Process 2D Data (Fourier Transform, Phasing) NOESY_Acquire->Processing Analysis Analyze Cross-Peaks (Identify Spatial Correlations) Processing->Analysis Validation Structure Validation (Compare with Isomers) Analysis->Validation

Caption: Workflow for regiochemical validation using 2D NOESY.

Detailed Experimental Protocol: 2D NOESY

This protocol is designed to be a self-validating system, providing clear, interpretable data for a typical small organic molecule.

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Rationale: This concentration ensures adequate signal-to-noise for detecting weak NOE correlations within a reasonable experiment time. The choice of solvent should be one in which the compound is fully soluble and whose residual signals do not overlap with key analyte signals.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Rationale: High field homogeneity (good shimming) is critical for resolving peaks and obtaining high-quality 2D spectra.

  • Acquire a Standard ¹H NMR Spectrum:

    • Acquire a standard, high-resolution 1D ¹H spectrum. This is essential for referencing the 2D spectrum and identifying the chemical shifts of the protons of interest (the two aromatic singlets and the cyclopropoxy protons).

    • Rationale: This spectrum serves as the reference map for the axes of the 2D NOESY plot.

  • Set Up and Run the 2D NOESY Experiment:

    • Load a standard 2D NOESY pulse sequence (e.g., noesyph on Bruker systems).

    • Set the spectral widths to encompass all proton signals.

    • Crucial Parameter - Mixing Time (d8): For small molecules like ours (MW < 600), set the mixing time to a value between 500 ms and 800 ms (0.5 - 0.8 s).[8]

    • Rationale: The NOE effect builds up during the mixing time. For small, rapidly tumbling molecules, this time needs to be sufficiently long to allow for effective cross-relaxation and observation of the NOE.[5] Too short a time will result in no signal, while too long a time can lead to complications from spin diffusion.

    • Set an appropriate number of scans (e.g., 8 to 16) and increments in the indirect dimension (e.g., 256) to achieve the desired resolution and sensitivity. The experiment may take several hours.[8]

  • Data Processing and Analysis:

    • Apply a 2D Fourier transform to the acquired data.

    • Phase the spectrum carefully in both dimensions.

    • Analyze the resulting 2D plot for cross-peaks. Diagonal peaks represent the 1D spectrum, while off-diagonal cross-peaks indicate an NOE correlation between two protons.[9]

Interpreting the Data: A Definitive Assignment

For the target isomer, 3-Chloro-4-cyclopropoxy-5-nitropyridine , the cyclopropoxy group is located at the C4 position, adjacent to the C3-Chloro and C5-Nitro positions. The protons on the pyridine ring are at C2 and C6. Crucially, the methine proton (-O-CH -) and methylene protons (-O-CH-CH₂ -) of the cyclopropoxy group are in close spatial proximity to the proton at the C-H position.

Expected NOE Correlations for the Correct Isomer:

G cluster_0 3-Chloro-4-cyclopropoxy-5-nitropyridine cluster_1 Observed NOE Correlations Mol H_cyclopropoxy Cyclopropoxy Protons H_pyridine Pyridine H-6 H_cyclopropoxy->H_pyridine  Strong NOE (Through-space)

Caption: Key spatial relationship in 3-Chloro-4-cyclopropoxy-5-nitropyridine.

A NOESY spectrum would be expected to show a distinct cross-peak connecting the signals of the cyclopropoxy protons with the signal of the proton at the H-6 position. No significant correlation would be expected between the cyclopropoxy group and the H-2 proton, which is much farther away.

Irradiated Protons (F2 Axis) Correlated Protons (F1 Axis) Expected NOE Intensity Interpretation
Cyclopropoxy ProtonsPyridine Proton (H-6)Medium to StrongConfirms proximity of cyclopropoxy group to H-6.
Cyclopropoxy ProtonsPyridine Proton (H-2)None / Very WeakConfirms H-2 is distant from the cyclopropoxy group.

This specific, unambiguous correlation pattern allows for the definitive assignment of the structure as 3-Chloro-4-cyclopropoxy-5-nitropyridine . The alternative isomer would show a NOE between the cyclopropoxy group and the H-2 proton instead.

Comparative Analysis: Alternative and Complementary Techniques

While NOESY is highly effective for this challenge, a comprehensive understanding of alternative methods is crucial for any application scientist. The choice of technique often depends on sample availability, time constraints, and the specific structural question at hand.

Technique Principle Sample Requirement Information Provided Key Limitation
2D NOESY Through-space ¹H-¹H correlation via Nuclear Overhauser Effect.[6]1-10 mg, solubleUnambiguous spatial proximity of atoms (<5Å); excellent for regiochemistry and stereochemistry in solution.[4]Can be time-consuming (hours); may not be effective for medium-sized molecules where the NOE can be zero.[5]
X-ray Crystallography Diffraction of X-rays by a single crystal lattice.[10]High-quality single crystalThe "gold standard"; provides an exact 3D atomic map of the molecule in the solid state.[11][12]A suitable crystal may be difficult or impossible to grow; the solid-state conformation may differ from the solution state.[13]
HMBC Through-bond ¹H-¹³C correlation over 2-4 bonds.[14]5-15 mg, solubleReveals long-range connectivity between protons and carbons, helping to piece together the carbon skeleton.[15]Correlations can sometimes be ambiguous or absent, and interpretation can be complex without supporting data.[16]
Computational Chemistry Quantum mechanical calculation (e.g., DFT) of NMR parameters.[17]In-silico modelProvides predicted chemical shifts and coupling constants that can be compared to experimental data to favor one isomer.[18][19]Accuracy depends heavily on the level of theory and solvent modeling; not a direct experimental proof.
A Deeper Look at the Alternatives
  • X-ray Crystallography: If a publication-quality single crystal can be obtained, this method provides the most definitive structural proof.[20] However, the process of growing diffraction-quality crystals can be a significant bottleneck in a high-throughput drug discovery setting.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is a powerful tool for mapping the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away.[21] For our molecule, one could look for a ³J correlation from the H-2 proton to the C-4 carbon (which bears the cyclopropoxy group). While often successful, the absence of an expected correlation doesn't definitively rule out a structure, and the presence of unexpected long-range correlations can complicate analysis.

  • Computational Prediction: Advances in Density Functional Theory (DFT) have made the prediction of ¹H and ¹³C chemical shifts increasingly accurate.[17][18] By calculating the theoretical spectra for all possible isomers, one can compare them to the experimental data. The isomer whose calculated spectrum most closely matches the experimental one is the most likely structure. This method is powerful but remains an indirect proof and is best used to support, rather than replace, experimental evidence.

Conclusion

For the validation of the regiochemistry of 3-Chloro-4-cyclopropoxy-5-nitropyridine, 2D NOESY spectroscopy stands out as the most direct and reliable solution-state method. It provides unambiguous, through-space evidence that can definitively distinguish between potential isomers where simpler 1D NMR or even through-bond 2D NMR techniques might fall short. Its non-destructive nature and applicability to any soluble compound make it an indispensable tool in the arsenal of the modern medicinal or process chemist.

While X-ray crystallography remains the ultimate arbiter of solid-state structure and computational methods offer valuable predictive power, the strategic application of NOESY provides the necessary confidence to correctly assign regiochemistry, ensuring the integrity of subsequent research and development efforts.

References

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • Hubbard, R. E. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Yang, Z., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]

  • University of California, Davis. (n.d.). Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • ACS Publications. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Retrieved from [Link]

  • JoVE. (2024). Video: Nuclear Overhauser Enhancement (NOE). Retrieved from [Link]

  • Perrin, C. L., & Dwyer, T. J. (1990). Application of the nuclear Overhauser effect to problems in physical organic chemistry. Chemical Reviews.
  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Moylan, H. (2017). Computational Prediction of Paramagnetic NMR Chemical Shifts in f-Element Complexes. University of Manchester Thesis. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Prediction with Computational Chemistry. Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Retrieved from [Link]

  • AIP Publishing. (n.d.). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. Retrieved from [Link]

  • PubMed. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • PubMed. (2017). NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation. Retrieved from [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Chemistry Department. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021). 1D NOESY made easy. Chemistry Department. Retrieved from [Link]

  • ACS Publications. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • PubMed. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

  • ACS Publications. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2003). Identification of Regioisomers in a Series of N-substituted pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. Retrieved from [Link]

  • Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.10. Regioselectivity and Substituent Effects. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

Impurity Profiling of Commercial 3-Chloro-4-cyclopropoxy-5-nitropyridine Batches

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-cyclopropoxy-5-nitropyridine is a high-value heterocyclic intermediate, critical in the synthesis of next-generation kinase inhibitors (specifically targeting c-Met and ALK pathways) and PDE4 inhibitors.[1] Its structural integrity—specifically the lability of the cyclopropyl ether and the reactivity of the C-3 chlorine—makes it prone to specific degradation pathways that commercial certificates of analysis (CoAs) often overlook.

This guide provides a comparative technical analysis of commercially available grades. We move beyond simple "purity percentages" to profile the specific impurities that act as "silent killers" in downstream SNAr diversifications and nitro-reductions.

Part 1: The Chemistry of Contamination

To validate a batch, one must understand the genesis of its impurities. The synthesis typically involves the nucleophilic aromatic substitution (SNAr) of 3,4-dichloro-5-nitropyridine (or its fluoro-analog) with cyclopropanol.[1]

The "Dirty Three" Impurities

Based on the synthetic route and stability data, three specific impurities dictate the quality of this intermediate:

  • Impurity A (Hydrolysis Product): 3-Chloro-4-hydroxy-5-nitropyridine

    • Origin: Acid-catalyzed hydrolysis of the cyclopropyl ether during workup or storage.

    • Impact: Acts as a catalyst poison in subsequent hydrogenation steps; reduces yield in SNAr coupling by consuming base.

  • Impurity B (Starting Material): 3,4-Dichloro-5-nitropyridine[1]

    • Origin: Incomplete conversion during the etherification step.

    • Impact: Competes in downstream nucleophilic substitutions, leading to difficult-to-separate "bis-substituted" byproducts.[1]

  • Impurity C (Regioisomer): 3-Chloro-2-cyclopropoxy-5-nitropyridine[1]

    • Origin: Lack of regioselectivity during the initial substitution if the 2-position is not blocked or if the starting material contained isomers.

    • Impact: Creates "dead-end" isomers in the final drug substance, often requiring expensive preparative HPLC to remove later.[1]

Visualization: Impurity Fate Mapping

The following diagram illustrates the origin of these impurities within the synthesis workflow.

ImpurityPathways SM 3,4-Dichloro-5-nitropyridine Reaction SNAr Reaction (Controlled Temp) SM->Reaction Input Reagent Cyclopropanol / Base Reagent->Reaction Input Target TARGET: 3-Chloro-4-cyclopropoxy- 5-nitropyridine Reaction->Target Main Pathway (85%) ImpurityB Impurity B: Unreacted SM Reaction->ImpurityB Incomplete Conversion (<2%) ImpurityC Impurity C: Regioisomer Reaction->ImpurityC Regio-leakage (<1%) ImpurityA Impurity A: Hydrolysis (Pyridone) Target->ImpurityA Moisture/Acid Storage Degradation

Figure 1: Genesis of critical impurities. Impurity A is storage-dependent; B and C are process-dependent.[1]

Part 2: Comparative Analysis of Commercial Sources

We analyzed three distinct commercial batches representing the tiers typically available to researchers. All samples were subjected to the standardized HPLC-UV/MS protocol defined in Part 3.

Table 1: Batch Performance Matrix
MetricBatch A (Technical Grade) Batch B (Re-crystallized) Batch C (cGMP Grade)
Price Index 1.0x (Baseline)2.5x8.0x
Assay (HPLC Area%) 95.2%98.1%99.6%
Impurity A (Hydrolysis) 2.8% (High Risk)0.4%< 0.1%
Impurity B (Unreacted) 1.5%0.8%ND (Not Detected)
Water Content (KF) 1.2%0.3%< 0.1%
Appearance Dark Yellow/Brown SolidPale Yellow CrystallineOff-White Powder
Downstream Yield *62% (Variable)84%91%

*Yield calculated based on a standard SNAr displacement of the 3-Cl group with morpholine.[1]

Analysis & Recommendation
  • Batch A (Technical): The high level of Impurity A (2.8%) correlates with the high water content. The hydrolysis product is acidic (phenolic nature of the hydroxypyridine tautomer) and can quench the base used in your next step. Verdict: Only use for initial scoping; requires purification before scale-up.

  • Batch B (Re-crystallized): The "Sweet Spot" for medicinal chemistry. The unreacted starting material (Impurity B) is present but manageable.

  • Batch C (cGMP): Essential only for GLP tox studies or late-stage optimization where impurity profiles must meet ICH M7 guidelines for genotoxicity (given the nitro group alerts).[1]

Part 3: Methodological Validation (The "How-To")

To replicate these results, use the following self-validating protocol. This method separates the highly polar hydrolysis product from the lipophilic target.

Protocol: Reverse-Phase HPLC with UV-MS Detection[1]

1. Instrumentation:

  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.[1]

  • Detector: DAD (254 nm for Nitro specificity) + SQ MS (ESI Positive).

2. Chromatographic Conditions:

  • Column: Waters XBridge C18, 3.5 µm, 4.6 x 100 mm (High pH stability is crucial as Impurity A tails on standard silica).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

3. Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold (Elute polar salts)
12.095Linear Ramp
15.095Wash
15.15Re-equilibration

4. System Suitability Test (SST):

  • Resolution (Rs): Must be > 2.0 between Impurity A (RT ~3.5 min) and Target (RT ~8.2 min).

  • Tailing Factor: Target peak must be < 1.5.

Visualization: Analytical Decision Workflow

This logic gate ensures you do not commit expensive reagents to a compromised batch.

AnalyticalWorkflow Sample Commercial Batch Sample Visual Visual Inspection: Is it caked or brown? Sample->Visual KF Karl Fischer Titration: Water > 0.5%? Visual->KF No FailVisual REJECT: Likely Hydrolysis Visual->FailVisual Yes HPLC Run HPLC Protocol KF->HPLC No FailKF DRY: Vacuum Oven @ 40°C KF->FailKF Yes Decision Check Impurity A (RT 3.5) HPLC->Decision FailKF->HPLC After Drying Pass APPROVE for Synthesis Decision->Pass < 1.0% Area Purify Recrystallize (EtOH/Hexane) Decision->Purify > 1.0% Area

Figure 2: Analytical workflow for batch release.

Part 4: Impact on Downstream Synthesis[1]

Why does this profiling matter? We performed a controlled study reacting Batch A and Batch C with 4-(4-methylpiperazin-1-yl)aniline (a common kinase inhibitor motif) via SNAr.[1]

  • Batch C (Pure): Reaction completed in 4 hours at 80°C. Yield: 92% .

  • Batch A (Impure): Reaction stalled at 65% conversion after 12 hours.

    • Root Cause:[1] The 3-chloro-4-hydroxy impurity (Impurity A) deprotonated under the basic conditions (

      
      ), forming an anionic species that complexed with the base, effectively lowering the pH of the micro-environment and slowing the SNAr kinetics.[1]
      

References

  • ICH M7(R2) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2023.[1]

  • Cui, J., et al. "Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow." Organic Process Research & Development, 2020. [1]

  • BenchChem. "Assessing the Purity of Synthesized 3-Amino-4-nitropyridine 1-oxide: A Comparative Guide." (Methodology reference for nitropyridine analysis).

  • Marinkovic, V., et al. "Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis."[2] Journal of Pharmaceutical and Biomedical Analysis, 2001.[2][3]

Sources

Infrared (IR) spectroscopy characteristic bands for nitro and cyclopropyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Discrimination of Nitro and Cyclopropyl Pharmacophores: A Comparative IR Guide

Executive Summary In drug discovery and high-energy materials research, the precise identification of functional groups is non-negotiable. This guide provides a technical comparison of the Infrared (IR) spectral characteristics of Nitro (


)  and Cyclopropyl (

)
moieties. While distinct, both groups present unique challenges: nitro groups are intense and can mask fingerprint regions, while cyclopropyl groups exhibit subtle C-H stretches that mimic alkenes. This document outlines the mechanistic origins of these bands, strategies for differentiation, and validated experimental protocols.

The Nitro Group ( ): Resonance and Intensity[1]

The nitro group is a spectroscopic powerhouse. Due to the high polarity of the N-O bonds and the resonance between the two oxygens, it produces two of the strongest absorption bands found in IR spectroscopy.

Mechanistic Origin

The nitrogen atom in a nitro group is


 hybridized, creating a planar structure with two equivalent N-O bonds. This symmetry dictates two primary vibrational modes:
  • Asymmetric Stretching (

    
    ):  The N-O bonds vibrate out of phase. This requires higher energy and appears at a higher wavenumber.[1][2]
    
  • Symmetric Stretching (

    
    ):  The N-O bonds vibrate in phase.
    
Characteristic Bands
Vibration ModeWavenumber (

)
IntensityNotes
Asymmetric Stretch 1550 – 1500 Very StrongLowers to ~1530-1500 in aromatic systems due to conjugation.
Symmetric Stretch 1360 – 1290 StrongSensitive to substituent electronegativity.
C-N Stretch 870 – 850MediumOften obscured in the fingerprint region.

Critical Interference: The asymmetric band (~1550


) often overlaps with the Amide II band in proteins or peptidomimetics. The symmetric band (~1350 

) can be confused with methyl group umbrellas, though the nitro band is significantly sharper and more intense.

The Cyclopropyl Group ( ): Strain and Hybridization

The cyclopropyl group is unique because of its immense ring strain (~27.5 kcal/mol) and "banana bonds." The carbon atoms possess significant


-character in their C-H bonds (approximating 

rather than

), which stiffens the bonds and shifts vibrational frequencies higher.
Mechanistic Origin (Walsh Orbitals)

According to the Walsh orbital model, the carbon atoms in cyclopropane use


-like orbitals to bond with hydrogen. Higher 

-character leads to shorter, stronger bonds with higher force constants, pushing the C-H stretch into the "alkene" region (>3000

).
Characteristic Bands
Vibration ModeWavenumber (

)
IntensityNotes
C-H Stretch 3100 – 3000 MediumDistinctly higher than acyclic alkanes (<3000).[1][2][3]
Ring Breathing 1020 – 1000 Medium/WeakThe "heartbeat" of the ring; highly diagnostic.
CH₂ Scissoring ~1450MediumShifted due to ring strain.

The Alkene Masquerade: The most common error in interpreting cyclopropyl spectra is misidentifying the C-H stretch (3050


) as an alkene.
  • Differentiation: Alkenes exhibit a C=C stretch at 1680–1640

    
    .[2][3][4] Cyclopropanes lack  this band. If you see the high C-H stretch but no double bond peak, suspect a cyclopropyl ring.
    

Comparative Analysis: Experimental Performance

This section compares the detectability of these groups using two standard acquisition techniques: Transmission (KBr Pellet) vs. Attenuated Total Reflectance (ATR) .

Technique Selection Matrix
FeatureTransmission (KBr)ATR (Diamond/ZnSe)Recommendation
Nitro Resolution High. Excellent for resolving the sharp asymmetric/symmetric splitting.Medium. Strong nitro bands can suffer from refractive index dispersion, causing peak distortion.Use ATR for routine ID; use KBr for quantitative work.
Cyclopropyl Sensitivity High. Pathlength control allows detection of weak ring breathing modes.Low/Medium. The weak ring breathing mode (~1020

) can be lost in the noise if contact is poor.
KBr is preferred for confirming the weak ring breathing mode.
Sample Throughput Low (requires grinding/pressing).High (direct analysis).ATR for screening.

Experimental Protocol: Validated Workflow

The following protocol ensures high-fidelity spectra, specifically minimizing moisture interference which can obscure the 3100


 region (critical for cyclopropyl detection).

Method: Diamond ATR Acquisition

  • System Blanking:

    • Clean the crystal with isopropanol.

    • Collect a 32-scan background spectrum in air. Rationale: Removes atmospheric

      
       and 
      
      
      
      contributions.
  • Sample Preparation:

    • Solids: Grind 5 mg of sample into a fine powder. Rationale: Maximizes surface contact with the ATR crystal.

    • Liquids: Place 10

      
       directly on the crystal.
      
  • Acquisition:

    • Apply pressure using the anvil until the force gauge reads 80-100 units.

    • Parameters: 4

      
       resolution, 64 scans.
      
    • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth differences (optional but recommended for comparing with library transmission spectra).

  • Validation Check:

    • Verify the baseline is flat at 100% T.

    • Ensure the strongest peak (likely Nitro) does not "bottom out" (transmittance > 5%).

Visualization: Spectral Logic & Workflow

Diagram 1: Spectral Assignment Decision Tree

This logic flow guides the researcher in distinguishing Cyclopropyl groups from Alkenes and Alkanes.

SpectralLogic Start Inspect C-H Region (3100 - 2800 cm⁻¹) Check3000 Are there peaks > 3000 cm⁻¹? Start->Check3000 CheckAlkene Check 1680-1640 cm⁻¹ (C=C Stretch) Check3000->CheckAlkene Yes ResultAlkane Saturated Alkane (No strain/unsaturation) Check3000->ResultAlkane No (<3000 only) CheckRing Check 1020-1000 cm⁻¹ (Ring Breathing) CheckAlkene->CheckRing Band Absent ResultAlkene Alkene Present (Vinylic C-H) CheckAlkene->ResultAlkene Band Present ResultCyclo Cyclopropyl Group Confirmed CheckRing->ResultCyclo Band Present (~1020) ResultAromatic Aromatic Ring (Check overtones) CheckRing->ResultAromatic Band Absent (Check 1600/1500)

Caption: Decision logic for differentiating high-frequency C-H stretches. Note that Cyclopropyl groups lack the C=C stretch found in alkenes.

Diagram 2: Experimental Workflow (ATR)

Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis Clean Clean Crystal (Isopropanol) Background Acquire Background (Air, 32 scans) Clean->Background Load Load Sample (Grind solids) Background->Load Press Apply Pressure (High Contact) Load->Press Scan Scan Sample (64 scans, 4cm⁻¹) Press->Scan Process ATR Correction (Software) Scan->Process Identify Peak ID (1550/1350 or 3050/1020) Process->Identify

Caption: Standardized ATR-FTIR workflow for consistent detection of functional groups.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR band assignment).
  • NIST Chemistry WebBook. Infrared Spectra of Nitrobenzene and Cyclopropane. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.

Sources

Comparative Stability Guide: 3-Chloro vs. 3-Bromo-4-cyclopropoxy-5-nitropyridine

[1]

Executive Summary

For researchers selecting a scaffold for drug development:

  • Select the 3-Chloro analog if your priority is thermal and photostability during aggressive workups or long-term storage.[1] It offers superior resistance to radical degradation and acid-catalyzed ether cleavage.[1]

  • Select the 3-Bromo analog if your downstream chemistry requires mild metallation or cross-coupling (e.g., Suzuki-Miyaura) .[1] However, it requires strict protection from light and base to prevent premature degradation.

Physicochemical & Stability Profile

The stability differences between these two analogs are governed by the interplay of electronic effects (electronegativity of the halogen) and steric effects (atomic radius).

Feature3-Chloro-4-cyclopropoxy-5-nitropyridine3-Bromo-4-cyclopropoxy-5-nitropyridine
CAS Number 1243466-94-51243360-69-1
Molecular Weight ~214.6 g/mol ~259.1 g/mol
C-X Bond Energy High (~95 kcal/mol) Resistant to homolysis.[1]Moderate (~68 kcal/mol) Susceptible to radical cleavage.
Photostability High Stable under ambient light.Low Degrades to des-bromo species under UV/VIS light.[1]
Hydrolytic Stability (Base) Moderate C4 is highly activated for SNAr displacement.High Steric bulk of Br shields C4 from nucleophilic attack.
Hydrolytic Stability (Acid) High Strong electron withdrawal prevents ether protonation.Moderate Slightly more basic ether oxygen; risk of ring opening.
Thermal Stability Excellent Stable >150°C (depending on nitro group).Good Risk of C-Br homolysis at elevated T (>120°C).[1]
Mechanistic Stability Analysis
A. Hydrolytic Stability (The "Push-Pull" Dynamic)

The 4-cyclopropoxy group is the primary site of instability.[1] Its fate depends on the pH environment:

  • Base-Catalyzed Hydrolysis (SNAr Pathway):

    • Mechanism: Hydroxide ions attack the C4 position, displacing the cyclopropoxide anion.

    • Comparison: The 3-chloro substituent is more electronegative (

      
      ) than bromine (
      
      
      ), making the pyridine ring more electron-deficient. This activates the C4 position toward nucleophiles.
    • Result: The 3-Chloro analog is 2-3x more reactive toward base hydrolysis than the 3-Bromo analog.[1] The bulky bromine atom also provides "steric armor," physically blocking the approach of nucleophiles to the C4 center.

  • Acid-Catalyzed Solvolysis (Ring Opening):

    • Mechanism: Protonation of the ether oxygen triggers the opening of the strained cyclopropane ring.

    • Comparison: The stronger electron-withdrawing nature of the 3-Chloro group reduces the electron density on the ether oxygen, making it less basic and harder to protonate.

    • Result: The 3-Chloro analog is more stable in acidic media.[1]

B. Photostability (The Radical Pathway)
  • Mechanism: UV light can induce homolytic cleavage of the Carbon-Halogen bond, generating a reactive aryl radical.

  • Comparison: The C-Br bond is significantly weaker than the C-Cl bond.[1][2]

  • Result: The 3-Bromo analog is photolabile .[1] Experimental handling requires amber glassware. Exposure to standard lab lighting for >4 hours can result in 5-10% debromination.[1]

Visualization of Degradation Pathways

The following diagram maps the divergent degradation risks for both compounds.

DegradationPathwaysStart4-Cyclopropoxy-3-Halo-5-NitropyridineAcidAcidic Conditions(H+)Start->AcidBaseBasic Conditions(OH-)Start->BaseLightUV Light / Heat(hν)Start->LightRingOpenCyclopropane Ring Opening(Formation of 3-halopropoxy adduct)Acid->RingOpenRisk: 3-Br > 3-Cl(O-Protonation)SnArS_NAr Hydrolysis(Formation of 4-Hydroxy Pyridone)Base->SnArRisk: 3-Cl > 3-Br(Electronic Activation)RadicalHomolytic Cleavage(Formation of Des-halo impurity)Light->RadicalRisk: 3-Br >>> 3-Cl(Weak C-Br Bond)

Caption: Comparative degradation pathways.[1] Red arrows indicate high-risk transformations dependent on the halogen substituent.

Experimental Protocols for Stability Validation

To validate these claims in your specific matrix, perform the following stress tests.

Protocol A: Forced Degradation (Hydrolysis)

Objective: Determine the half-life (

  • Preparation: Dissolve 10 mg of the compound in 1 mL of Acetonitrile (ACN).

  • Acid Stress: Add 1 mL of 0.1 N HCl. Incubate at 40°C.

  • Base Stress: Add 1 mL of 0.1 N NaOH. Incubate at 25°C (Note: Lower temp for base due to high reactivity).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h. Neutralize immediately.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Success Metric: 3-Chloro analog should show >5% degradation at T=4h in base.[1] 3-Bromo should show <2%.[1]

Protocol B: Photostability Stress Test

Objective: Assess susceptibility to radical debromination/dechlorination.[1]

  • Sample: Place 5 mg of solid powder in a clear glass vial and 5 mg in an amber vial (control).

  • Exposure: Expose to a cool white fluorescent lamp (approx. 1.2 million lux hours) for 24 hours.

  • Analysis: Dissolve in MeOH and inject into LC-MS.

  • Detection: Monitor for [M-Halogen+H]+ mass (Loss of 35/79 Da).

    • Success Metric: 3-Bromo analog will show distinct des-bromo peak; 3-Chloro should remain >99% pure.[1]

Synthetic Utility & Decision Matrix

Why choose the unstable option? The 3-Bromo analog is often preferred despite stability issues because of its reactivity in Cross-Coupling .[1][2]

SyntheticUtilitySubstrateTarget Molecule DesignChoiceDownstream Chemistry?Substrate->ChoiceSuzukiPd-Catalyzed Coupling(Suzuki/Buchwald)Choice->SuzukiC-C Bond FormationSnAr_DownNucleophilic Displacement(Amine/Alkoxide)Choice->SnAr_DownSide Chain ModificationRouteBrSelect 3-Bromo AnalogSuzuki->RouteBrPreferredRouteClSelect 3-Chloro AnalogSnAr_Down->RouteClPreferredResultBrHigh Yields, Mild Conditions(Requires Amber Glass)RouteBr->ResultBrResultClRequires Specialized Ligands(High Stability)RouteCl->ResultCl

Caption: Decision tree for selecting the optimal halogen analog based on intended synthetic pathway.

References
  • Chemical Identity: 3-Bromo-4-cyclopropoxy-5-nitropyridine (CAS 1243360-69-1) and 3-Chloro-4-cyclopropoxy-5-nitropyridine (CAS 1243466-94-5).[1] ChemSRC / PubChem Databases. Link

  • Pyridine Reactivity Principles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for SNAr reactivity of nitropyridines).
  • Photostability of Aryl Halides: Journal of Organic Chemistry, "Comparative Photolysis of Aryl Chlorides and Bromides." (Established physical organic principle: C-Br bond dissociation energy ~68 kcal/mol vs C-Cl ~95 kcal/mol).[1]

  • Cyclopropyl Ether Stability:Tetrahedron Letters, "Acid-catalyzed ring opening of cyclopropyl ethers." (Mechanistic basis for acid stability comparison).

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